molecular formula C8H17BrO B1265630 8-Bromo-1-octanol CAS No. 50816-19-8

8-Bromo-1-octanol

Cat. No.: B1265630
CAS No.: 50816-19-8
M. Wt: 209.12 g/mol
InChI Key: GMXIEASXPUEOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1-octanol is a useful research compound. Its molecular formula is C8H17BrO and its molecular weight is 209.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXIEASXPUEOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068589
Record name 1-Octanol, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50816-19-8
Record name 8-Bromo-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50816-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanol, 8-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 8-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octanol, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromooctan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1-octanol: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1-octanol is a bifunctional linear-chain organic compound of significant interest in organic synthesis and medicinal chemistry. Possessing both a terminal hydroxyl group and a primary bromoalkane, it serves as a versatile building block for the introduction of an eight-carbon spacer with reactive handles at both ends. This guide provides a comprehensive overview of its chemical and physical properties, structural details, and key synthetic methodologies. Furthermore, it delves into its applications as a crucial intermediate in the preparation of bioactive molecules and other specialty chemicals, providing detailed experimental protocols for its synthesis and subsequent reactions.

Chemical Structure and Identification

This compound is characterized by an eight-carbon aliphatic chain with a bromine atom at the C8 position and a primary alcohol at the C1 position.[1] This unique structure allows for selective reactions at either functional group, making it a valuable synthon in multi-step syntheses.[2]

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name 8-bromooctan-1-ol[3]
Synonyms Octamethylene bromohydrin, 1-Octanol, 8-bromo-[4][5]
CAS Number 50816-19-8[6]
Molecular Formula C₈H₁₇BrO[6]
Canonical SMILES C(CCCCBr)CCCO[7]
InChI InChI=1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2[3]
InChIKey GMXIEASXPUEOTG-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint odor.[7] Its physical and chemical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 209.12 g/mol [3]
Appearance Colorless to pale yellow liquid[7]
Density 1.22 g/mL at 25 °C[8]
Boiling Point 79-80 °C at 0.07 mmHg[8]
Flash Point >110 °C[8]
Refractive Index 1.480 (20 °C, D-line)[8]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), acetone, and ether.[7]
Storage Temperature 2-8°C[9]

Experimental Protocols

The synthetic utility of this compound is demonstrated through its preparation and subsequent use in forming other valuable chemical entities. The following sections provide detailed methodologies for key transformations involving this compound.

Synthesis of this compound from 1,8-Octanediol (B150283)

A common and efficient method for the preparation of this compound is through the selective monobromination of 1,8-octanediol using hydrobromic acid.[10]

Experimental Procedure:

  • Dissolution: Dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene (B28343) in a round-bottom flask.[10]

  • Addition of Acid: To the solution, add 15.5 ml (137 mmol, 1.25 eq.) of a 48% aqueous solution of hydrobromic acid.[10]

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.[10]

  • Reflux: Heat the reaction mixture to reflux to facilitate the reaction and azeotropically remove the water formed during the reaction. Continue refluxing for 8 hours.[10]

  • Work-up: After cooling the mixture to room temperature, wash it sequentially with two portions of distilled water and one portion of brine.[10]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound. The product is often obtained in quantitative yield.[10]

G cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification octanediol 1,8-Octanediol dissolve Dissolve octanediol->dissolve hbr Hydrobromic Acid (48%) hbr->dissolve toluene Toluene toluene->dissolve reflux Reflux with Dean-Stark (8 hours) dissolve->reflux wash Wash with Water & Brine reflux->wash dry Dry (Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Synthesis workflow for this compound.

Synthesis of 8-phenylselanyl-octan-1-ol

This compound serves as a precursor for the synthesis of organoselenium compounds, which are of interest in medicinal chemistry.[8]

Experimental Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine this compound and diphenyl-diselane in ethanol at ambient temperature.[1][8]

  • Reducing Agent: Add sodium borohydride (B1222165) to the mixture as the reducing agent.[1][8]

  • Reaction: The reaction proceeds to yield 8-phenylselanyl-octan-1-ol. This reaction typically has a high yield of around 96%.[1][7]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent b_octanol This compound reaction Reaction at Ambient Temperature b_octanol->reaction di_selane Diphenyl-diselane di_selane->reaction nabh4 Sodium Borohydride nabh4->reaction ethanol Ethanol ethanol->reaction product 8-phenylselanyl-octan-1-ol reaction->product

Caption: Synthesis of 8-phenylselanyl-octan-1-ol.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of a wide range of molecules.[11]

  • Pharmaceutical Intermediates: It is a key building block in the synthesis of bioactive molecules. For instance, it has been utilized in the synthesis of (E)-10-hydroxy-2-decenoic acid, also known as royal jelly acid, which exhibits significant biological activities.[1][8]

  • Cross-Linking Reagent: The presence of two reactive sites allows it to be used in cross-linking processes, interacting with various enzymes and proteins.[8]

  • Specialty Chemicals: Beyond pharmaceuticals, it is used in the preparation of surfactants, polymers, and quaternary ammonium (B1175870) compounds, which find applications as disinfectants and fabric softeners.[7]

While some research has indicated that brominated compounds can have cytotoxic effects and that this compound may induce apoptosis in certain cancer cell lines by modulating signaling pathways, specific details of these pathways have not been fully elucidated.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

  • General Hazards: It may cause irritation to the eyes, skin, and respiratory tract.[7] Prolonged exposure could potentially lead to central nervous system depression.[7]

  • Personal Protective Equipment (PPE): It is recommended to use protective gloves, safety goggles, and a respirator when handling this compound to minimize exposure.[1]

  • Storage: Store in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[9] Containers should be kept tightly closed.[1]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a reliable and versatile platform for constructing complex molecules. Its well-defined chemical properties and predictable reactivity at both the hydroxyl and bromide functionalities ensure its continued importance in the fields of drug discovery, materials science, and specialty chemical manufacturing. The experimental protocols provided herein offer a practical guide for its synthesis and application in a laboratory setting. As research continues to uncover new applications for this bifunctional molecule, its role as an enabler of chemical innovation is set to expand.

References

An In-depth Technical Guide to 8-Bromo-1-octanol (CAS Number: 50816-19-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octanol, with the CAS registry number 50816-19-8, is a versatile bifunctional organic compound.[1] Its structure, featuring a primary alcohol at one end of an eight-carbon chain and a bromine atom at the other, makes it a valuable intermediate in a wide array of chemical syntheses.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key applications in research and drug development, and safety information.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint odor.[2] It is sparingly soluble in water but miscible with many common organic solvents.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 50816-19-8[3]
Molecular Formula C₈H₁₇BrO[3]
Molecular Weight 209.12 g/mol [3]
Appearance Colorless to pale yellow clear liquid[2]
Density 1.22 g/mL at 25 °C
Boiling Point 79-80 °C at 0.07 mmHg
Refractive Index (n20/D) 1.480
Flash Point 110 °C (closed cup)
Storage Temperature 2-8°C

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Spectroscopy Key Features
¹³C NMR (CDCl₃, ppm) 62.95 (CH₂OH), 34.04 (BrCH₂CH₂), 32.78/32.71 (BrCH₂ and CH₂CH₂OH), 29.23/28.73/28.09/25.65 (other CH₂)[4]
¹H NMR Available through spectral databases.
IR Spectrum Available through spectral databases.
Mass Spectrum (EI) Available through spectral databases.

Synthesis of this compound

This compound is typically synthesized in the laboratory as it is not known to occur naturally.[2] The primary methods involve the bromination of either 1,8-octanediol (B150283) or 1-octanol (B28484).

From 1,8-Octanediol

This method involves the selective monobromination of 1,8-octanediol.

Experimental Protocol:

  • Dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene (B28343) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[4]

  • Add 15.5 ml (137 mmol, 1.25 eq.) of a 48% aqueous solution of hydrobromic acid to the flask.[4]

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.[4]

  • Continue the reflux for 8 hours.[4]

  • After cooling to room temperature, wash the reaction mixture sequentially with two portions of distilled water and one portion of brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound. The product is often obtained in quantitative yield.[4]

G cluster_0 Synthesis of this compound from 1,8-Octanediol A 1,8-Octanediol in Toluene B Add HBr (48% aq.) A->B C Reflux with Dean-Stark Trap (8h) B->C D Workup (Wash with H₂O, Brine) C->D E Dry (Na₂SO₄) and Evaporate D->E F This compound E->F

Caption: Workflow for the synthesis of this compound from 1,8-octanediol.

From 1-Octanol

Alternatively, this compound can be prepared from 1-octanol using reagents like hydrobromic acid with a sulfuric acid catalyst or phosphorus tribromide.[2]

Conceptual Workflow using HBr/H₂SO₄:

  • Charge a reaction vessel with 1-octanol.

  • Add hydrobromic acid and slowly introduce concentrated sulfuric acid while cooling.

  • Heat the mixture to reflux for several hours.

  • After cooling, perform a liquid-liquid extraction to isolate the crude product.

  • Wash the organic layer with water, a basic solution (e.g., sodium bicarbonate) to neutralize excess acid, and then brine.

  • Dry the organic phase and purify the product by distillation under reduced pressure.

G cluster_1 Synthesis of this compound from 1-Octanol A 1-Octanol B Add HBr and H₂SO₄ A->B C Reflux B->C D Extraction and Washing C->D E Drying and Distillation D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound from 1-octanol.

Applications in Drug Development and Research

The dual functionality of this compound makes it a crucial building block in the synthesis of a variety of molecules, particularly in the pharmaceutical industry for the preparation of Active Pharmaceutical Ingredients (APIs).[1]

Synthesis of (E)-10-hydroxy-2-decenoic acid (Royal Jelly Acid)

This compound is a precursor in the synthesis of (E)-10-hydroxy-2-decenoic acid, a compound found in royal jelly with noted biological activities.[5] A multi-step synthesis can be employed, starting with the oxidation of this compound to 8-bromooctanal (B8502926).

Experimental Protocol for the Synthesis of 8-Bromooctanal:

  • In a reaction flask, dissolve 6.46 g (30.1 mmol) of this compound in 60 ml of dichloromethane.

  • Add 18.3 g (35 mmol) of pyridinium (B92312) chlorochromate (PCC) to the solution.

  • Stir the reaction mixture for 2 hours, maintaining the temperature between 20-30 °C.

  • Upon completion, purify the product by silica (B1680970) gel column chromatography and remove the solvent by vacuum distillation to obtain 8-bromooctanal as a yellow oil (yield: ~84%).

The resulting 8-bromooctanal can then be reacted with a phosphorus ylide reagent, followed by hydrolysis and acidification to yield (E)-10-hydroxy-2-decenoic acid.[6]

G cluster_2 Synthesis of (E)-10-hydroxy-2-decenoic acid A This compound B Oxidation (PCC, CH₂Cl₂) A->B C 8-Bromooctanal B->C D Wittig Reaction C->D E (2E)-10-bromo-2-decenoic acid derivative D->E F Hydrolysis and Acidification E->F G (E)-10-hydroxy-2-decenoic acid F->G

Caption: Synthetic pathway to (E)-10-hydroxy-2-decenoic acid from this compound.

Synthesis of 8-phenylselanyl-octan-1-ol

This compound is used to synthesize 8-phenylselanyl-octan-1-ol, a compound of interest in medicinal chemistry research.[5]

Experimental Protocol:

  • The reaction is carried out by reacting this compound with diphenyl-diselane.[5]

  • The reaction utilizes sodium borohydride (B1222165) as a reagent and ethanol (B145695) as the solvent.[5]

  • The reaction proceeds at ambient temperature.[5]

  • This synthesis route reportedly achieves a high yield of approximately 96%.[5]

G cluster_3 Synthesis of 8-phenylselanyl-octan-1-ol A This compound B Diphenyl-diselane, NaBH₄, Ethanol A->B C Reaction at Ambient Temperature B->C D 8-phenylselanyl-octan-1-ol C->D

Caption: Workflow for the synthesis of 8-phenylselanyl-octan-1-ol.

Other Potential Applications

Given its structure, this compound is a potential intermediate in the synthesis of various other biologically active molecules, including prostaglandins, and as a component in the development of novel anticancer agents and cardiovascular drugs.[7][8] Its ability to introduce an eight-carbon chain with a terminal hydroxyl group is valuable in building lipid-based drug delivery systems and other complex molecular architectures.[1]

Safety and Handling

This compound is considered to be an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[9] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

In case of exposure:

  • Skin contact: Wash off with soap and plenty of water.[9]

  • Eye contact: Flush eyes with water as a precaution.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Inhalation: Move the person into fresh air.

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key component in the synthesis of various biologically active molecules and other specialty chemicals. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important chemical building block.

References

An In-depth Technical Guide to the Physical Properties of 8-Bromooctan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 8-bromooctan-1-ol, a versatile bifunctional molecule utilized in various chemical syntheses, including the development of pharmaceutical agents. The information presented herein is intended to support laboratory research and drug development activities by providing essential data and standardized experimental protocols.

Core Physical Properties

8-Bromooctan-1-ol is an organic compound featuring a primary alcohol and a terminal alkyl bromide.[1] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. At room temperature, it exists as a colorless to pale yellow oil.[2][3][4]

Quantitative Data Summary

The physical properties of 8-bromooctan-1-ol have been determined and are summarized in the table below for easy reference and comparison.

Physical PropertyValueConditions
Molecular Formula C8H17BrO
Molecular Weight 209.12 g/mol [5][6]
Density 1.22 g/mLat 25 °C[2][4][7][8]
Boiling Point 79-80 °Cat 0.07 mmHg[2][7][8][9]
Melting Point Not available
Refractive Index 1.480 - 1.481at 20 °C (n20/D)[2][5][7][8][9]
Flash Point >110 °C (>230 °F)Closed cup[3][7][10]
Solubility Sparingly soluble in chloroform, slightly soluble in ethyl acetate.[2][4] Limited solubility in water.[1]
pKa 15.19 ± 0.10Predicted[2][4]

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the key physical properties of liquid compounds like 8-bromooctan-1-ol.

Determination of Density

The density of a liquid is its mass per unit volume.[11] A common and straightforward method for its determination in the laboratory involves the following steps:[12][13]

  • Mass Measurement : An empty, clean, and dry graduated cylinder or pycnometer is placed on a calibrated analytical balance, and its mass is recorded.

  • Volume Measurement : A specific volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[13]

  • Combined Mass Measurement : The graduated cylinder containing the liquid is weighed again to determine the total mass.

  • Calculation : The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the total mass. The density is then calculated using the formula:

    • ρ = m / V

    • where ρ is the density, m is the mass of the liquid, and V is the volume of the liquid.

For higher accuracy, measurements should be repeated, and the average value should be reported.[13]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] The capillary method is a common technique for determining the boiling point of a small amount of liquid:[15][16]

  • Sample Preparation : A small amount of the liquid is placed in a small test tube.

  • Capillary Insertion : A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • Heating : The test tube assembly is heated in a controlled manner, often using a heating block or an oil bath. A thermometer is positioned to measure the temperature of the vapor.

  • Observation : As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[15] The heat is then removed.

  • Boiling Point Determination : The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[15][16]

Distillation is another method used for determining the boiling point of a volatile liquid.[17]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance. An Abbe refractometer is a common instrument used for this measurement:

  • Instrument Calibration : The refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.

  • Sample Application : A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement : The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading : The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

More advanced techniques for determining the refractive index include methods based on interferometry or the analysis of interference fringes.[18][19]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound like 8-bromooctan-1-ol.

G Workflow for Physical Property Determination of 8-Bromooctan-1-ol cluster_sample Sample Preparation cluster_density Density Determination cluster_boiling_point Boiling Point Determination cluster_refractive_index Refractive Index Determination cluster_data Data Analysis and Reporting Sample Obtain pure sample of 8-bromooctan-1-ol D1 Weigh empty pycnometer Sample->D1 B1 Place sample in test tube with inverted capillary Sample->B1 R1 Calibrate refractometer Sample->R1 D2 Fill with sample and weigh D1->D2 D3 Measure sample volume D2->D3 D4 Calculate Density (m/V) D3->D4 Data Compile and report all physical properties D4->Data B2 Heat sample and observe bubble stream B1->B2 B3 Cool and record temperature of liquid entry into capillary B2->B3 B3->Data R2 Apply sample to prism R1->R2 R3 Measure and record refractive index at a specific temperature R2->R3 R3->Data

Caption: Experimental workflow for determining the physical properties of 8-bromooctan-1-ol.

References

A Technical Guide to the Solubility of 8-Bromo-1-octanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Bromo-1-octanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for determining precise solubility parameters in a laboratory setting. Furthermore, this guide illustrates a key synthetic application of this compound, highlighting its utility as a chemical intermediate.

Introduction to this compound

This compound is a bifunctional organic compound with the chemical formula C₈H₁₇BrO. It possesses a terminal hydroxyl group and a terminal bromine atom, making it a valuable building block in organic synthesis. Its physical state is a colorless to pale yellow liquid.[1] Understanding its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and the formulation of products in the pharmaceutical and chemical industries.[1]

Solubility of this compound

The solubility of a compound is determined by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. This compound has both a polar hydroxyl group and a long, nonpolar alkyl chain, as well as a polar carbon-bromine bond. This structure allows it to interact with a range of organic solvents.

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The following table summarizes the available qualitative solubility information.

SolventChemical FormulaSolubility Description
ChloroformCHCl₃Sparingly Soluble[2][3][4]
Ethyl AcetateC₄H₈O₂Slightly Soluble[2][3][4]
EthanolC₂H₅OHMiscible[1][5]
AcetoneC₃H₆OMiscible[1]
Diethyl Ether(C₂H₅)₂OMiscible[1][5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent. This protocol is based on the gravimetric method.

Materials and Equipment
  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, DMF, DMSO)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Glass vials with airtight caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish

  • Vacuum oven or desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add a known volume of the selected organic solvent to a glass vial.

    • Add an excess amount of this compound to the solvent. The presence of a separate phase of undissolved this compound is necessary to ensure the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • Allow the vial to stand undisturbed at the constant temperature for at least 12 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette fitted with a filter to prevent the transfer of any undissolved droplets.

  • Gravimetric Analysis:

    • Tare a clean, dry evaporating dish on the analytical balance.

    • Transfer the known volume of the saturated solution to the evaporating dish and record the total mass.

    • Carefully evaporate the solvent. This can be done in a fume hood at ambient temperature or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

    • Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the evaporating dish and residue minus the tare weight of the dish.

    • The mass of the solvent is the total mass of the solution transferred minus the mass of the dissolved this compound.

    • Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

Application in Organic Synthesis: A Workflow Example

This compound is a versatile intermediate in organic synthesis. One documented application is its use in the synthesis of 8-phenylselanyl-octan-1-ol.[2][3] The workflow for this reaction is depicted below.

G A This compound E Reaction Mixture A->E B Diphenyl diselenide B->E C Sodium borohydride C->E D Ethanol (Solvent) D->E G 8-phenylselanyl-octan-1-ol E->G Reaction F Ambient Temperature F->E

Caption: Workflow for the synthesis of 8-phenylselanyl-octan-1-ol.

This reaction demonstrates the utility of this compound as a substrate for nucleophilic substitution, where the bromine atom is displaced to form a new carbon-selenium bond.

Conclusion

References

spectroscopic data for 8-Bromo-1-octanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic analysis of 8-bromo-1-octanol, this document provides key data and methodologies for researchers and scientists in drug development and chemical research. It includes detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Accompanying this data are in-depth experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy. A logical workflow for the spectroscopic analysis of an organic compound is also visualized.

Spectroscopic Data for this compound

The following sections present the essential spectroscopic data for the characterization of this compound (CAS No: 50816-19-8).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂OH3.64triplet6.6
-CH₂Br3.41triplet6.8
BrCH₂CH ₂-1.85quintet7.2
HOCH ₂CH₂-1.57quintet7.1
-(CH₂)₄-1.25 - 1.45multiplet-
-OH 1.5 (variable)broad singlet-

¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)[1][2]

CarbonChemical Shift (δ, ppm)
C1 (-CH₂OH)62.95
C8 (-CH₂Br)34.04
C2 or C732.78 / 32.71
C3, C4, C5, C629.23 / 28.73 / 28.09 / 25.65
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Description of VibrationFunctional Group
~3330 (broad)O-H stretchAlcohol (-OH)
~2930, ~2855C-H stretchAlkane (-CH₂)
~1465C-H bendAlkane (-CH₂)
~1058C-O stretchPrimary Alcohol
~645, ~560C-Br stretchAlkyl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.[3]

Key Mass Spectrometry Data for this compound

m/zInterpretationNotes
208 / 210[M]⁺ (Molecular Ion)Not typically observed in EI due to instability.
190 / 192[M - H₂O]⁺Loss of water from the molecular ion.
129 / 131[M - Br]⁺ or [C₈H₁₇O]⁺Loss of the bromine radical.
111 / 113[C₄H₈Br]⁺Fragmentation of the carbon chain.
55[C₄H₇]⁺Common alkyl fragment.

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in characteristic M and M+2 ion clusters.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, a liquid at room temperature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution into a 5 mm NMR tube.[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to optimize homogeneity.[5]

  • ¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a standard 30° pulse sequence. Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Tune the probe to the ¹³C frequency. Set the spectral width to 0-220 ppm. Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans (e.g., 128 or more) with a relaxation delay of 2-5 seconds to achieve a good signal-to-noise ratio.[5]

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate peaks for ¹H spectra and identify peak positions for both spectra.[5]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

  • Acetone (B3395972) (for cleaning)

Procedure:

  • Instrument Preparation: Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

  • Sample Preparation: As this compound is a liquid, it can be analyzed as a "neat" sample. Place one to two drops of the liquid onto the surface of a clean, dry salt plate.[6][7] Carefully place a second salt plate on top to create a thin liquid film sandwiched between the plates.[6][8]

  • Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing and Cleaning: The resulting spectrum should show absorbance or transmittance as a function of wavenumber. After analysis, clean the salt plates thoroughly with dry acetone and return them to a desiccator.[6]

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

  • Helium (carrier gas for GC)

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via injection into a GC, which separates the sample from any impurities before it enters the mass spectrometer, or directly using a heated probe if the sample is pure.[9][10]

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically at 70 eV).[11][12][13] This process, known as electron impact (EI), ejects an electron from the molecule to form a radical cation (the molecular ion) and induces fragmentation.[11][12]

  • Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[9]

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak (if present) and major fragment ions. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) is a key diagnostic feature.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_interp Structural Elucidation Sample This compound (Pure Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Data_NMR Chemical Shifts (δ) Coupling (J) Integration Acq_NMR->Data_NMR Data_IR Wavenumbers (cm⁻¹) Functional Groups Acq_IR->Data_IR Data_MS m/z Ratios Fragmentation Pattern Isotope Pattern Acq_MS->Data_MS Interp Combine Data to Confirm Structure of This compound Data_NMR->Interp Data_IR->Interp Data_MS->Interp

Caption: Workflow for spectroscopic characterization of this compound.

References

13C NMR chemical shifts of 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 8-Bromo-1-octanol

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimentally observed chemical shifts, provides a standard protocol for data acquisition, and illustrates the structural assignments through a logical relationship diagram.

13C NMR Spectral Data

The 13C NMR spectrum of this compound provides eight distinct signals, corresponding to the eight carbon atoms in its aliphatic chain. The chemical shifts are influenced by the electronegative bromine and oxygen atoms, which cause a downfield shift (to a higher ppm value) for adjacent carbons. This effect diminishes with increasing distance from the substituent.

The reported 13C NMR spectral data for this compound, recorded in deuterochloroform (CDCl3), is summarized in the table below.[1] The assignments have been made based on the known effects of the hydroxyl and bromo functional groups on the chemical shifts of adjacent carbon atoms.

Table 1: 13C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ) in ppmAssignment Rationale
C162.95Attached to the highly electronegative hydroxyl group, resulting in the most downfield shift among the sp3 carbons.
C232.71Beta to the hydroxyl group, showing a significant downfield shift.
C325.65Gamma to the hydroxyl group.
C429.23Methylene carbon in the middle of the chain.
C528.73Methylene carbon in the middle of the chain.
C628.09Gamma to the bromine atom.
C732.78Beta to the bromine atom, showing a significant downfield shift.
C834.04Attached to the electronegative bromine atom, resulting in a strong downfield shift.

Solvent: CDCl3. The chemical shifts are referenced to the solvent peak at 77.16 ppm.

Experimental Protocol for 13C NMR Spectroscopy

The following section details a standard methodology for the acquisition of a proton-decoupled 13C NMR spectrum for a liquid sample such as this compound.

Sample Preparation
  • Approximately 50-100 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).

  • The solution is transferred to a standard 5 mm NMR tube.

  • The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

NMR Instrument Parameters

A standard 400 MHz (or higher) NMR spectrometer is typically used for data acquisition. The following are representative instrument settings:

  • Observed Nucleus: 13C

  • Proton Decoupling: Broadband decoupling (e.g., Waltz-16) is applied during acquisition to simplify the spectrum to singlets for each carbon.

  • Pulse Program: A standard single-pulse experiment (e.g., zgpg30) is used.

  • Acquisition Time (d1): A relaxation delay of 2 seconds is set to allow for adequate relaxation of the carbon nuclei between pulses.

  • Number of Scans (ns): A sufficient number of scans (typically ranging from 128 to 1024) are co-added to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.[2]

  • Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is used to ensure all carbon signals are captured.

  • Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

Data Processing
  • The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

  • A Fourier Transform is applied to the processed FID to convert the time-domain data into the frequency-domain spectrum.

  • The resulting spectrum is phase-corrected manually.

  • The baseline of the spectrum is corrected to be flat.

  • The spectrum is calibrated by setting the CDCl3 solvent peak to its known chemical shift of 77.16 ppm.

  • Peak picking is performed to identify the chemical shifts of all signals.

Visualization of Structure and Chemical Shifts

The following diagram illustrates the logical relationship between each carbon atom in the this compound molecule and its corresponding 13C NMR chemical shift.

Figure 1: Structure of this compound with 13C NMR assignments.

Conclusion

The 13C NMR spectrum is an essential tool for the structural elucidation and purity assessment of this compound. The distinct chemical shifts observed for each of the eight carbon atoms are consistent with the known electronic effects of the hydroxyl and bromo substituents. The data and protocols presented in this guide provide a valuable resource for scientists and researchers working with this compound, facilitating its unambiguous identification and characterization in various applications.

References

The Bifunctional Nature of 8-Bromo-1-octanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

8-Bromo-1-octanol is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a primary alcohol at one terminus and a reactive bromo group at the other, allows for selective chemical modifications at either end of its eight-carbon chain. This dual functionality makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. This technical guide provides an in-depth overview of the physicochemical properties, synthetic applications, and detailed experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

The strategic importance of this compound in chemical synthesis lies in its bifunctional nature. The terminal hydroxyl group is amenable to a range of reactions typical of primary alcohols, such as esterification, etherification, and oxidation. Concurrently, the terminal bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups.[1] This orthogonal reactivity allows for a high degree of control in multistep synthetic pathways.

In the pharmaceutical industry, this compound is a key intermediate for the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1] Its C8 chain can be incorporated into lipid-based drug delivery systems or integrated into complex molecules designed to interact with specific biological targets.[2] This guide will explore the practical applications of this compound, providing detailed experimental procedures and quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint, characteristic odor.[3] It is sparingly soluble in water but miscible with many common organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₇BrO[3]
Molecular Weight 209.12 g/mol [3]
CAS Number 50816-19-8[3]
Appearance Colorless to pale yellow liquid[3]
Density 1.22 g/mL at 25 °C[1]
Boiling Point 79-80 °C at 0.07 mmHg[1]
Refractive Index n20/D 1.480[1]
Flash Point >110 °C (>230 °F)[1]
Solubility Sparingly soluble in water; soluble in organic solvents[3]

The Bifunctional Reactivity of this compound

The utility of this compound stems from the differential reactivity of its two functional groups. This allows for a stepwise modification, where one group can be reacted while the other remains intact or is protected.

Reactions at the Bromo Terminus

The bromine atom serves as a good leaving group for SN2 reactions, allowing for the introduction of a variety of nucleophiles. A prime example is the synthesis of phosphonium (B103445) salts, which are precursors for Wittig reagents.

Reactions at the Hydroxyl Terminus

The primary alcohol can undergo various transformations, including esterification and etherification. To perform a subsequent reaction at the bromo-end without interference from the hydroxyl group, the latter can be protected, for example, as a benzyl (B1604629) ether.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent transformation into a biologically active molecule, showcasing its bifunctional nature.

Synthesis of this compound from 1,8-Octanediol (B150283)

This protocol describes the selective monobromination of 1,8-octanediol.

  • Reaction Scheme:

    HO-(CH₂)₈-OH + HBr → Br-(CH₂)₈-OH + H₂O

  • Materials:

    • 1,8-Octanediol (16 g, 110 mmol)

    • Toluene (B28343) (250 mL)

    • Hydrobromic acid (48% aqueous solution, 15.5 mL, 137 mmol, 1.25 eq.)

    • Distilled water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1,8-octanediol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add the hydrobromic acid to the solution.

    • Heat the mixture to reflux and remove the water produced by the reaction via the Dean-Stark trap.

    • After 8 hours, cool the reaction mixture to room temperature.

    • Wash the mixture sequentially with distilled water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.[4]

  • Results:

    • Yield: Quantitative.[4]

    • ¹³C NMR (CDCl₃, ppm): 62.95 (CH₂OH), 34.04 (BrCH₂CH₂), 32.78/32.71 (BrCH₂ and CH₂CH₂OH), 29.23/28.73/28.09/25.65 (CH₂).[4]

Synthesis of (Z/E)-8-Dodecenyl Acetate (B1210297) (Insect Pheromone)

This multi-step synthesis highlights the utility of this compound in the construction of a biologically active molecule.

  • Reaction Scheme:

    Br-(CH₂)₈-OH + PPh₃ → [Ph₃P⁺-(CH₂)₈-OH]Br⁻

  • Materials:

    • This compound (1 kg, 4.78 mol)

    • Triphenylphosphine (1.89 kg, 7.17 mol)

    • Anhydrous ethanol (B145695) (2.5 L)

    • Toluene

  • Procedure:

    • In a reaction vessel, combine this compound, triphenylphosphine, and anhydrous ethanol.

    • Heat the mixture to reflux at 70-75 °C for 30 hours.

    • Remove the ethanol by distillation under atmospheric and then reduced pressure.

    • Wash the residue with toluene (3-4x). For each wash, add toluene, heat to 75-80 °C, allow the layers to separate, and decant the toluene layer.

    • Remove any low-boiling point substances from the lower layer by heating to 100 °C.

    • Cool the product to induce crystallization and then dry to obtain the phosphonium salt.[5]

  • Results:

    • Yield: 90.3%.[5]

    • Melting Point: 132 °C.[5]

  • Reaction Scheme:

    [Ph₃P⁺-(CH₂)₈-OH]Br⁻ + CH₃(CH₂)₂CHO --(Base)--> (Z/E)-CH₃(CH₂)₂CH=CH(CH₂)₇OH + Ph₃PO

  • Materials:

    • 8-Hydroxyoctyltriphenylphosphine salt

    • n-Butyraldehyde

    • Potassium carbonate (base)

    • 18-crown-6 (B118740) (catalyst)

  • Procedure: The 8-hydroxyoctyltriphenylphosphine salt is reacted with n-butyraldehyde via a Wittig reaction using potassium carbonate as the base and 18-crown-6 as a catalyst to yield (Z/E)-8-dodecen-1-ol.[5] The specific conditions for this reaction are proprietary but follow the general principles of the Wittig reaction.

  • Reaction Scheme:

    (Z/E)-CH₃(CH₂)₂CH=CH(CH₂)₇OH + (CH₃CO)₂O --(Pyridine)--> (Z/E)-CH₃(CH₂)₂CH=CH(CH₂)₇OCOCH₃

  • Materials:

  • Procedure: (Z/E)-8-Dodecen-1-ol is dissolved in pyridine and reacted with acetic anhydride or acetyl chloride to produce the final product, (Z/E)-8-dodecenyl acetate.[5]

Data Presentation

Table 2: Summary of Synthetic Transformations of this compound

Starting MaterialReagentsProductYieldReference
1,8-OctanediolHBr, TolueneThis compoundQuantitative[4]
This compoundPPh₃, Ethanol8-Hydroxyoctyltriphenylphosphine Salt90.3%[5]
This compound1. PPh₃, Ethanol 2. n-Butyraldehyde, K₂CO₃, 18-crown-6 3. Acetic anhydride, Pyridine(Z/E)-8-Dodecenyl AcetateHigh (overall)[5]

Visualizations

Logical Relationship of this compound's Bifunctional Nature

bifunctional_nature A This compound B Bromo Terminus (-Br) A->B C Hydroxyl Terminus (-OH) A->C D Nucleophilic Substitution (e.g., Phosphonium Salt Formation) B->D E Esterification / Etherification (e.g., Protection as Benzyl Ether) C->E

Caption: Bifunctional reactivity of this compound.

Experimental Workflow for the Synthesis of (Z/E)-8-Dodecenyl Acetate

pheromone_synthesis cluster_start Starting Materials cluster_wittig Wittig Reaction cluster_acetylation Acetylation This compound This compound Phosphonium Salt Formation Phosphonium Salt Formation This compound->Phosphonium Salt Formation Step 1 Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium Salt Formation n-Butyraldehyde n-Butyraldehyde Wittig Reaction Step Wittig Reaction Step n-Butyraldehyde->Wittig Reaction Step Base (K2CO3) Base (K2CO3) Base (K2CO3)->Wittig Reaction Step Catalyst (18-crown-6) Catalyst (18-crown-6) Catalyst (18-crown-6)->Wittig Reaction Step Acetic Anhydride Acetic Anhydride Acetylation Step Acetylation Step Acetic Anhydride->Acetylation Step Pyridine Pyridine Pyridine->Acetylation Step 8-Hydroxyoctyltriphenylphosphine Salt 8-Hydroxyoctyltriphenylphosphine Salt Phosphonium Salt Formation->8-Hydroxyoctyltriphenylphosphine Salt 8-Hydroxyoctyltriphenylphosphine Salt->Wittig Reaction Step Step 2 (Z/E)-8-Dodecen-1-ol (Z/E)-8-Dodecen-1-ol Wittig Reaction Step->(Z/E)-8-Dodecen-1-ol (Z/E)-8-Dodecen-1-ol->Acetylation Step Step 3 (Z/E)-8-Dodecenyl Acetate (Z/E)-8-Dodecenyl Acetate Acetylation Step->(Z/E)-8-Dodecenyl Acetate

Caption: Synthesis of an insect pheromone from this compound.

Signaling Pathway of Insect Pheromone Reception

pheromone_signaling Pheromone (Z/E)-8-Dodecenyl Acetate OR Odorant Receptor (on antennal neuron) Pheromone->OR Binds to G_Protein G-Protein Activation OR->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., IP3/DAG) G_Protein->Second_Messenger Initiates Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Causes Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain Behavior Behavioral Response (e.g., Mating Behavior) Brain->Behavior Triggers

Caption: Pheromone signal transduction in insects.

Conclusion

This compound is a highly valuable and versatile bifunctional reagent in organic synthesis. Its distinct reactive sites allow for controlled, sequential modifications, making it an ideal precursor for complex molecules in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide are intended to serve as a practical resource for scientists and researchers, facilitating the efficient and strategic use of this compound in their synthetic endeavors. The successful synthesis of the insect pheromone (Z/E)-8-dodecenyl acetate serves as a compelling case study of its utility in constructing biologically active compounds.

References

Navigating the Safe Handling of 8-Bromo-1-octanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for 8-Bromo-1-octanol, a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential risks associated with the handling of this compound.

Core Safety and Hazard Information

This compound is a colorless to light yellow liquid.[1] While not classified as a dangerous substance according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it may pose moderate health risks.[1][2] Potential hazards include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][3] Ingestion may also be harmful.[2] It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2]

Quantitative Data Summary

For ease of reference and comparison, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H17BrO[1][4][5]
Molecular Weight 209.12 g/mol [5]
Appearance Colorless to light yellow, clear liquid[1][2]
Boiling Point 79 - 80 °C at 0.07 mmHg[6]
105-106 °C at 5 mmHg[6]
125-126 °C at 2 mmHg[6]
Density 1.22 g/mL at 25 °C[4][6]
Flash Point 110 °C (230 °F) - closed cup[2][6]
Refractive Index n20/D 1.480[6]
Storage Temperature 2 - 8 °C[2][6]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to established protocols is paramount when working with this compound to mitigate exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2]

  • Hand Protection: Protective gloves should be used, especially for prolonged or repeated contact.[2]

  • Respiratory Protection: While not generally required, for nuisance exposures, a type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridge should be used.[2] Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

  • Skin Protection: Wear appropriate protective clothing to prevent skin contact.[3]

Handling and Storage
  • Handling: Avoid breathing vapors, mist, or gas.[2] Do not get in eyes, on skin, or on clothing.[3] Wash hands and any exposed skin thoroughly after handling.[3] Use only in a well-ventilated area or outdoors.[3]

  • Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2] The recommended storage temperature is 2 - 8 °C.[2][6]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3] Avoid breathing vapors.[2]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Containment and Cleaning Up: Soak up the spill with an inert absorbent material.[3] Collect the material and place it in a suitable, closed container for disposal.[2][3]

First Aid Measures

In case of exposure, immediate action is critical:

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Call a physician if you feel unwell.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs or persists, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[3]

  • Ingestion: Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Do NOT induce vomiting.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]

  • Hazardous Combustion Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen bromide gas can be formed.[2]

Visualizing Safety Protocols

To further clarify the safety and handling procedures, the following diagrams illustrate key logical relationships and experimental workflows.

G cluster_0 Hazard Identification & Assessment cluster_1 Control Measures cluster_2 Safe Handling & Storage cluster_3 Emergency Procedures Potential Hazards Skin, Eye, Respiratory Irritation May be harmful if swallowed Properties not fully investigated Engineering Controls Well-ventilated area Potential Hazards->Engineering Controls Administrative Controls Follow SOPs Proper Training Potential Hazards->Administrative Controls PPE Safety Glasses Gloves Respirator (if needed) Potential Hazards->PPE Spill Response Ventilate, contain with inert material Collect for disposal Potential Hazards->Spill Response First Aid Inhalation: Fresh air Skin: Wash with soap & water Eyes: Rinse with water Ingestion: Rinse mouth Potential Hazards->First Aid Fire Fighting Use appropriate extinguishing media Wear SCBA Potential Hazards->Fire Fighting Handling Avoid contact and inhalation Wash hands after use Engineering Controls->Handling Administrative Controls->Handling PPE->Handling Storage Cool, dry, well-ventilated area Tightly sealed container (2-8°C) Handling->Storage

Logical Flow of Safety Precautions

G cluster_0 Preparation cluster_1 Handling & Use cluster_2 Post-Handling Review SDS Review Safety Data Sheet Don PPE Don appropriate PPE (Gloves, Goggles, etc.) Review SDS->Don PPE Prepare Work Area Ensure proper ventilation (Fume Hood) Don PPE->Prepare Work Area Dispense Carefully dispense required amount Prepare Work Area->Dispense Reaction Perform chemical reaction Dispense->Reaction Work-up Conduct post-reaction work-up Reaction->Work-up Decontaminate Decontaminate work surfaces Work-up->Decontaminate Dispose Waste Dispose of waste in designated containers Decontaminate->Dispose Waste Doff PPE Properly remove and dispose of PPE Dispose Waste->Doff PPE Wash Hands Wash hands thoroughly Doff PPE->Wash Hands

Typical Laboratory Handling Workflow

References

8-Bromo-1-octanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of 8-Bromo-1-octanol, a key intermediate in organic synthesis, particularly within the pharmaceutical and chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety protocols, and experimental procedures.

Chemical and Physical Properties

This compound is an organic halogenated compound and a primary alcohol with the chemical formula C8H17BrO.[1] At room temperature, it appears as a colorless to pale yellow liquid with a faint, characteristic odor.[1] Its structure, featuring a terminal bromine atom and a primary hydroxyl group, makes it a versatile bifunctional molecule in synthetic chemistry.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H17BrO[2][3][4]
Molar Mass 209.12 g/mol [2][3][4][5]
CAS Number 50816-19-8[1][5]
Appearance Colorless to yellow to orange clear liquid[1][6]
Density 1.22 g/mL at 25 °C[2][3][5][7][8]
Boiling Point 79-80 °C at 0.07 mmHg[3][5][7][8]
Flash Point 110 °C (230 °F) - closed cup[5][8]
Refractive Index n20/D 1.480[3][5][7][8]
Solubility Sparingly soluble in water; soluble in many common organic solvents like ethanol, acetone, and ether.[1]
Storage Temperature 2-8°C[5][8]

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation
Acute toxicity, oral4H302: Harmful if swallowed

Source:[4][9]

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.[1]

Table 3: Recommended Personal Protective Equipment (PPE)

TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.[6]
Skin Protection Chemical resistant gloves (e.g., nitrile rubber).
Respiratory Protection Use in a well-ventilated area. If vapors are expected to be high, use a respirator with an appropriate cartridge.
Body Protection Laboratory coat.

Source:[6][8][9]

First Aid Measures

In case of exposure to this compound, immediate first aid is crucial.

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[6]
Skin Contact Wash off with soap and plenty of water.[6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

A logical workflow for handling emergencies is depicted below.

first_aid_workflow First Aid Workflow for this compound Exposure exposure Exposure Occurs assess Assess the Situation (Inhalation, Skin, Eye, Ingestion) exposure->assess inhalation Inhalation: Move to fresh air. Administer artificial respiration if needed. assess->inhalation skin Skin Contact: Remove contaminated clothing. Wash with soap and water. assess->skin eye Eye Contact: Rinse with water for 15 mins. Seek medical attention. assess->eye ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. assess->ingestion seek_medical Seek Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: First aid procedures following exposure to this compound.

Experimental Protocols

Synthesis of this compound from 1,8-octanediol (B150283)

A common method for the synthesis of this compound is from 1,8-octanediol using hydrobromic acid.[7][10]

Materials:

  • 1,8-octanediol (110 mmol, 16 g)

  • Toluene (B28343) (250 ml)

  • Hydrobromic acid (48% aqueous solution, 137 mmol, 15.5 ml)

  • Anhydrous sodium sulfate

  • Distilled water

  • Brine

Procedure:

  • Dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene in a round-bottom flask.

  • Add 15.5 ml of 48% hydrobromic acid (137 mmol) to the solution.

  • Connect the flask to a Dean-Stark apparatus and reflux the mixture for 8 hours to remove the water produced during the reaction.[7][10]

  • After 8 hours, cool the reaction mixture to room temperature.

  • Wash the mixture sequentially with two portions of distilled water and one portion of brine.[7][10]

  • Dry the organic layer over anhydrous sodium sulfate.[7][10]

  • Filter the mixture and evaporate the solvent to obtain this compound. The product is obtained in quantitative yield.[7][10]

The following diagram illustrates the synthesis workflow.

synthesis_workflow Synthesis of this compound start Start: Dissolve 1,8-octanediol in Toluene add_hbr Add Hydrobromic Acid (48%) start->add_hbr reflux Reflux for 8 hours with Dean-Stark add_hbr->reflux cool Cool to Room Temperature reflux->cool wash Wash with Water and Brine cool->wash dry Dry over Anhydrous Sodium Sulfate wash->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate product Product: this compound filter_evaporate->product

Caption: Workflow for the synthesis of this compound.

Handling and Storage

Proper handling and storage are essential to maintain the stability and safety of this compound.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid inhalation of vapor or mist.[6]

  • Use only in well-ventilated areas.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, amines, and strong bases.[9]

Storage:

  • Store in a cool place.[6]

  • Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Containers that are opened must be carefully resealed and kept upright to prevent leakage.[6]

  • Recommended storage temperature is 2-8 °C.[6]

The general workflow for safe handling is outlined below.

safe_handling_workflow Safe Handling Workflow for this compound receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area (2-8°C) inspect->store ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe handle Handle in a Ventilated Area ppe->handle use Use in Experiment handle->use spill Spill Occurs handle->spill dispose Dispose of Waste According to Regulations use->dispose spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->dispose

Caption: General workflow for the safe handling of this compound.

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[9] However, it is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[4][9] There is no conclusive evidence linking this specific compound to carcinogenicity, but it should be handled with care.[1]

Ecological information is also limited. It is advised not to empty this chemical into drains and to prevent its release into the environment.[6][9]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. It is used in the preparation of surfactants, polymers, and biologically active molecules.[1] Its bifunctional nature allows the bromine atom to serve as a leaving group for substitution reactions, while the hydroxyl group can undergo various transformations. It has been used in the synthesis of pharmaceutical compounds such as (E)-10-hydroxy-2-decenoic acid (royal jelly acid) and 8-phenylselanyl-octan-1-ol.[2][7]

References

The Bifunctional Workhorse: A Technical Guide to the C-Br Bond Reactivity of 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1-octanol is a bifunctional linear-chain molecule that serves as a crucial building block in modern organic synthesis. Its value lies in the orthogonal reactivity of its two functional groups: a terminal primary alcohol and a primary alkyl bromide. This guide provides an in-depth technical examination of the reactivity of the carbon-bromine (C-Br) bond, a cornerstone of this molecule's synthetic utility. We will explore the key factors governing its reactivity, detail common transformations, provide specific experimental protocols, and present quantitative data to inform synthetic planning. This document is intended to be a comprehensive resource for researchers leveraging this compound in the development of novel pharmaceuticals and other bioactive molecules.

Core Concepts of C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is primarily dictated by the principles of nucleophilic substitution, specifically the S(_N)2 mechanism. As a primary alkyl halide, the carbon bearing the bromine atom is relatively unhindered, making it an excellent substrate for backside attack by a wide range of nucleophiles.[1]

Several key factors influence the rate and outcome of these reactions:

  • Carbon-Halogen Bond Strength: The C-Br bond is weaker than C-Cl and C-F bonds, making bromide a better leaving group and contributing to a faster reaction rate compared to its chlorinated and fluorinated analogs. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.

  • Steric Hindrance: The linear nature of the octyl chain in this compound minimizes steric hindrance at the electrophilic carbon, favoring the S(N)2 pathway over elimination (E2) reactions, especially with good nucleophiles that are not excessively bulky.

  • Nucleophile Strength and Concentration: Stronger nucleophiles lead to faster S(_N)2 reaction rates. Increased nucleophile concentration also enhances the reaction rate as it is a bimolecular process.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are ideal for S(_N)2 reactions. They solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively "naked" and more reactive.[1]

  • Temperature: Higher temperatures can favor the competing E2 elimination pathway, although with a primary substrate like this compound, substitution is generally the major pathway under typical conditions.[2]

Key Synthetic Transformations of the C-Br Bond

The C-Br bond in this compound is a versatile handle for introducing a variety of functional groups. This section details some of the most common and synthetically useful transformations.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide. This compound is an excellent substrate for this reaction, allowing for the introduction of an eight-carbon chain with a terminal hydroxyl group.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products cluster_conditions Conditions This compound This compound Ether R-O-(CH₂)₈-OH This compound->Ether Su20992 Reaction Alkoxide R-O⁻ Na⁺ Alkoxide->Ether NaBr Na⁺ Br⁻ Base Strong Base (e.g., NaH) Solvent Polar Aprotic Solvent (e.g., THF, DMF)

Caption: Williamson Ether Synthesis Pathway.

Synthesis of Amines

This compound can be converted to the corresponding primary amine, 8-amino-1-octanol, through a two-step sequence involving the formation of an alkyl azide (B81097) followed by reduction. This method is often preferred over direct amination with ammonia, which can lead to over-alkylation and a mixture of primary, secondary, and tertiary amines.

Amine_Synthesis cluster_workflow Two-Step Amine Synthesis Workflow This compound This compound 8-Azido-1-octanol 8-Azido-1-octanol This compound->8-Azido-1-octanol NaN₃, DMF 85°C, 12h 8-Amino-1-octanol 8-Amino-1-octanol 8-Azido-1-octanol->8-Amino-1-octanol Reduction (e.g., LiAlH₄)

Caption: Synthesis of 8-Amino-1-octanol.

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent from this compound presents a challenge due to the presence of the acidic hydroxyl proton, which would quench the highly basic Grignard reagent. Therefore, protection of the alcohol is a mandatory first step. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are commonly used protecting groups as they are stable to the basic conditions of Grignard reagent formation and reaction but can be easily removed under acidic conditions or with a fluoride (B91410) source.[3][4]

Grignard_Reaction_Workflow cluster_workflow Grignard Reaction Workflow This compound This compound Protected_Alcohol Protected this compound This compound->Protected_Alcohol Protection (e.g., TBDMSCl, Imidazole) Grignard_Reagent Grignard Reagent Protected_Alcohol->Grignard_Reagent Mg, THF Addition_Product Addition Product Grignard_Reagent->Addition_Product Electrophile (e.g., R₂C=O) Final_Product Final Product Addition_Product->Final_Product Deprotection (e.g., TBAF or H₃O⁺)

Caption: Grignard Reaction Logical Workflow.

Quantitative Data on C-Br Bond Reactivity

The following table summarizes quantitative data for several key nucleophilic substitution reactions of this compound. This data is essential for comparing the efficacy of different synthetic routes.

NucleophileReagent(s)SolventTemperature (°C)Time (h)ProductYield (%)Reference(s)
AzideNaN₃DMF85128-Azido-1-octanol92[5]
PhthalimidePotassium PhthalimideDMFNot specified2N-(8-hydroxyoctyl)phthalimideNot specified[5]
Phenylselanyl(PhSe)₂, NaBH₄EthanolAmbientNot specified8-(Phenylselanyl)octan-1-ol~96[6][7]

Detailed Experimental Protocols

Synthesis of 8-Azido-1-octanol

This protocol details the conversion of this compound to 8-azido-1-octanol, a key intermediate for the synthesis of 8-amino-1-octanol.

Materials:

  • This compound (1.0 g, 4.8 mmol)

  • Sodium azide (NaN₃, 0.94 g, 14.4 mmol)

  • Dimethylformamide (DMF), 10 mL

  • Sodium hydroxide (B78521) (NaOH), 200 mg

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 g, 4.8 mmol) in 10 mL of DMF, add sodium azide (0.94 g, 14.4 mmol).

  • Stir the reaction mixture at 85°C for 12 hours.

  • After cooling the reaction mixture to room temperature, add 200 mg of sodium hydroxide and stir for 10 minutes.

  • Add diethyl ether and water to the reaction vessel.

  • Perform a liquid-liquid extraction. Collect the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an 8% MeOH/DCM mixture as the eluent to obtain 8-azido-1-octanol.[5]

Expected Yield: 92%[5]

Williamson Ether Synthesis: General Protocol for Unactivated Alcohols

This protocol provides a general method for the O-alkylation of unactivated alcohols with this compound.

Materials:

  • Alcohol derivative (1 eq.)

  • Sodium hydride (NaH, 1.2 eq.)

  • This compound (1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • 6N HCl

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq.) in THF, add the alcohol derivative (1 eq.) at 0°C and stir for 1-2 hours.

  • Add a solution of this compound (1 eq.) in THF at 0°C and stir for 4 hours. If the reaction does not proceed, allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 6N HCl and extract twice with DCM or MTBE.

  • Wash the combined organic layers successively with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protection of the Hydroxyl Group as a TBDMS Ether

This protocol is a prerequisite for performing a Grignard reaction with this compound.

Materials:

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add imidazole or triethylamine (typically 1.1-1.5 equivalents).

  • Add TBDMSCl (typically 1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0°C or room temperature depending on the scale and substrate.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Perform an aqueous workup, washing with water and brine.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting 8-bromo-1-(tert-butyldimethylsilyloxy)octane by column chromatography if necessary.

Competition Between Substitution (S(_N)2) and Elimination (E2)

While S(_N)2 reactions are predominant for primary alkyl halides like this compound, the E2 mechanism can be a competing pathway, especially under certain conditions.

  • Base Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. However, most common nucleophiles used in the reactions described above (e.g., azide, alkoxides from primary alcohols) are not significantly hindered and will primarily act as nucleophiles.

  • Temperature: As mentioned, higher temperatures favor elimination reactions. Therefore, to maximize the yield of the substitution product, it is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.

For this compound, with its unhindered primary structure, S(N)2 reactions are generally highly favored over E2, ensuring its utility as a reliable building block for introducing the C8 chain via substitution.

Conclusion

The C-Br bond in this compound exhibits predictable and versatile reactivity, primarily undergoing S(_N)2 reactions with a wide array of nucleophiles. This reactivity, coupled with the presence of a terminal hydroxyl group, makes it an invaluable bifunctional intermediate in the synthesis of complex molecules, particularly in the field of drug development. A thorough understanding of the factors influencing its reactivity, including the choice of nucleophile, solvent, and temperature, as well as the potential for competing elimination reactions and the necessity of protecting groups in certain synthetic routes, is paramount for its effective utilization. The protocols and data presented in this guide offer a solid foundation for researchers to confidently employ this compound in their synthetic endeavors.

References

Methodological & Application

Synthesis of 8-Bromo-1-octanol from 1,8-octanediol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the selective monobromination of 1,8-octanediol (B150283) to synthesize 8-Bromo-1-octanol, a valuable bifunctional intermediate in organic synthesis and drug development. The protocol detailed below utilizes hydrobromic acid for a direct and efficient conversion. This application note includes a detailed experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in synthetic chemistry and pharmaceutical development. This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and bioactive molecules.[1]

Introduction

1,8-octanediol is a readily available and versatile starting material in chemical synthesis.[2][3][4] The selective transformation of one of its hydroxyl groups is a key step in producing valuable intermediates. This compound, with its terminal bromo and hydroxyl functionalities, is a prime example of such an intermediate.[1][5] It allows for subsequent differential reactions, making it a valuable precursor in the synthesis of complex molecules, including surfactants, polymers, and active pharmaceutical ingredients.[5] The presented protocol describes a robust and scalable method for the synthesis of this compound using hydrobromic acid in toluene (B28343), with azeotropic removal of water to drive the reaction to completion.[6][7][8]

Experimental Protocol

This protocol is adapted from established literature procedures for the selective monobromination of 1,8-octanediol.[6][7][8]

Materials:

  • 1,8-octanediol (CAS: 629-41-4)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Toluene

  • Distilled water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene.[6][7]

  • Addition of Reagent: To this solution, add 15.5 ml (137 mmol, 1.25 eq.) of a 48% aqueous solution of hydrobromic acid.[6][7]

  • Azeotropic Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux. The water produced during the reaction, as well as the water from the HBr solution, will be collected in the Dean-Stark trap.[6][7][8]

  • Reaction Monitoring: Continue the reflux for 8 hours.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After 8 hours, allow the reaction mixture to cool to room temperature.[6][7]

  • Washing: Transfer the mixture to a separatory funnel and wash it twice with distilled water and once with brine.[6][7]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate.[6][7] Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The product, this compound, is obtained as a colorless to pale yellow liquid.[5][8] In some procedures, the yield is reported as quantitative, though trace amounts of toluene may remain which may not affect subsequent reactions.[6][7] Another reported yield for a similar procedure is 71%.[8]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol.

ParameterValueReference
Reactants
1,8-octanediol16 g (110 mmol)[6][7]
Hydrobromic Acid (48% aq.)15.5 ml (137 mmol, 1.25 eq.)[6][7]
Solvent
Toluene250 ml[6][7]
Reaction Conditions
TemperatureReflux[6][7]
Reaction Time8 hours[6][7]
Product
This compoundQuantitative Yield[6][7]
Physical & Spectroscopic Data
Density (experimental)1.23 g/ml[6][7]
Density (literature)1.22 g/ml at 25°C[1]
Boiling Point79-80°C at 0.07 mmHg[1]
13C NMR (CDCl3, ppm)62.95 (CH2OH), 34.04 (BrCH2CH2), 32.78/32.71 (BrCH2 and CH2CH2OH), 29.23/28.73/28.09/25.65 (CH2)[6][7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1,8-octanediol.

Synthesis_Workflow node_reactants 1. Reactant Preparation - 1,8-octanediol - Toluene - Hydrobromic Acid node_reaction 2. Reaction - Reflux with Dean-Stark - 8 hours node_reactants->node_reaction Heating node_workup 3. Work-up - Cool to RT - Wash with H2O and Brine node_reaction->node_workup Cooling node_purification 4. Purification - Dry over Na2SO4 - Evaporate Solvent node_workup->node_purification Separation node_product 5. Product This compound node_purification->node_product Isolation

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrobromic acid is corrosive and should be handled with care.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 8-Bromo-1-octanol, a valuable bifunctional molecule used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The synthesis is achieved through the selective monobromination of 1,8-octanediol (B150283) using hydrobromic acid in toluene (B28343), with the removal of water facilitated by a Dean-Stark apparatus.[3][4][5] This method is robust, providing a high yield of the desired product. These application notes are intended for researchers and scientists in organic chemistry and drug development.

Introduction

This compound is a key intermediate in organic synthesis due to its bifunctional nature, possessing both a terminal hydroxyl group and a primary bromide.[2] This structure allows for sequential chemical modifications, making it a versatile building block for more complex molecules, including (E)-10-hydroxy-2-decenoic acid (royal jelly acid) and 8-phenylselanyl-octan-1-ol.[1][4][6] The protocol described herein is a common and effective method for the preparation of this compound from the readily available starting material, 1,8-octanediol.

Reaction Scheme

The overall reaction involves the nucleophilic substitution of one of the hydroxyl groups in 1,8-octanediol with a bromide ion from hydrobromic acid.

HO-(CH₂)₈-OH + HBr → Br-(CH₂)₈-OH + H₂O

Materials and Equipment

Reagents & SolventsEquipment
1,8-OctanediolRound-bottom flask (500 mL)
Hydrobromic acid (48% aq. solution)Dean-Stark apparatus
TolueneReflux condenser
Distilled waterHeating mantle with magnetic stirrer
Brine (saturated NaCl solution)Separatory funnel
Anhydrous sodium sulfateRotary evaporator
Glassware for extraction and filtration

Experimental Protocol

4.1. Reaction Setup

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16 g (110 mmol) of 1,8-octanediol in 250 mL of toluene.[3][4]

  • To this solution, add 15.5 mL (137 mmol, 1.25 eq.) of 48% aqueous hydrobromic acid.[3][4]

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask.

4.2. Reaction Execution

  • Heat the reaction mixture to reflux using a heating mantle.

  • Continuously remove the water produced during the reaction using the Dean-Stark trap.

  • Maintain the reflux for 8 hours.[3][4]

4.3. Work-up and Purification

  • After 8 hours, cool the reaction mixture to room temperature.[3][4]

  • Transfer the mixture to a separatory funnel and wash it sequentially with two portions of distilled water and one portion of brine.[3][4]

  • Dry the organic layer over anhydrous sodium sulfate.[3][4]

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The resulting product, this compound, should be a colorless to pale yellow liquid.[7] A quantitative yield is expected.[3][4]

Data Presentation

Table 1: Summary of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
1,8-OctanediolC₈H₁₈O₂146.23161101.0
Hydrobromic AcidHBr80.91~12.51371.25
This compoundC₈H₁₇BrO209.12~23~110-

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
AppearanceColorless to pale yellow liquid[7]
Molecular Weight209.12 g/mol [1]
Density1.22 g/mL at 25°C[1]
Boiling Point79-80°C at 0.07 mmHg[1]
Refractive Index1.480 (20°C, D-line)[1]
¹³C NMR (CDCl₃, ppm)62.95 (CH₂OH), 34.04 (BrCH₂CH₂), 32.78/32.71 (BrCH₂ and CH₂CH₂OH), 29.23/28.73/28.09/25.65 (other CH₂)[3][4]

Visualizations

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,8-octanediol in Toluene B Add 48% Hydrobromic Acid A->B C Assemble Dean-Stark Apparatus B->C D Heat to Reflux for 8 hours C->D E Remove Water via Dean-Stark D->E F Cool to Room Temperature E->F G Wash with Water and Brine F->G H Dry with Anhydrous Sodium Sulfate G->H I Filter and Evaporate Solvent H->I J Obtain this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Hydrobromic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • The reaction should be performed in a well-ventilated area.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes standard laboratory equipment. The final product can be used in a variety of subsequent synthetic applications without the need for further purification, although trace amounts of toluene may be present.[3][4]

References

Application Notes and Protocols: 8-Bromo-1-octanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octanol is a versatile bifunctional molecule widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring a terminal hydroxyl group and a primary bromide on an eight-carbon chain, allows for orthogonal chemical modifications. The hydroxyl group can undergo reactions such as etherification, esterification, and oxidation, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of the C8 spacer into a wide range of molecular scaffolds.[1] This dual reactivity makes this compound a valuable building block in the construction of complex molecules, including natural products, signaling molecules, and components of drug delivery systems.[1][2]

These application notes provide detailed protocols for the use of this compound in the synthesis of three distinct classes of pharmaceutical intermediates: a naturally occurring fatty acid with therapeutic potential, an aromatic ether useful as a linker in medicinal chemistry, and a cationic lipid for drug delivery applications.

Key Applications and Synthetic Protocols

Synthesis of (E)-10-hydroxy-2-decenoic Acid (Royal Jelly Acid)

(E)-10-hydroxy-2-decenoic acid, commonly known as royal jelly acid, is a major lipid component of royal jelly with reported antimicrobial, anti-inflammatory, and immunomodulatory activities. This compound can be converted to the key intermediate, 8-hydroxyoctanal (B1654321), which then undergoes a Wittig-type reaction to construct the decenoic acid backbone.

Logical Workflow for the Synthesis of (E)-10-hydroxy-2-decenoic Acid

A This compound B Protection of Hydroxyl Group (e.g., TBDMS ether) A->B TBDMSCl, Imidazole C Grignard Reagent Formation B->C Mg, THF D Reaction with DMF C->D DMF E Hydrolysis D->E H3O+ F 8-Oxooctan-1-ol (8-hydroxyoctanal) E->F G Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (B24862) F->G H Ethyl (E)-10-hydroxy-2-decenoate G->H I Hydrolysis H->I NaOH, H2O/EtOH J (E)-10-hydroxy-2-decenoic Acid I->J

Caption: Synthetic pathway from this compound to (E)-10-hydroxy-2-decenoic Acid.

Experimental Protocols

Step 1: Synthesis of 8-hydroxyoctanal

This protocol describes the oxidation of 1,8-octanediol (B150283) to 8-hydroxyoctanal. 1,8-octanediol can be prepared from this compound if needed, or used as a starting material itself.

  • Materials: 1,8-octanediol, Pyridinium (B92312) chlorochromate (PCC), Dichloromethane (B109758) (DCM), Silica (B1680970) gel.

  • Procedure:

    • Dissolve 1,8-octanediol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

    • Add pyridinium chlorochromate (PCC) (1.1 equivalents) in one portion.

    • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional DCM.

    • Combine the organic filtrates and concentrate under reduced pressure to yield crude 8-hydroxyoctanal.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of (E)-10-hydroxy-2-decenoic Acid

  • Materials: 8-hydroxyoctanal, (Carbethoxymethylene)triphenylphosphorane, Toluene (B28343), Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 8-hydroxyoctanal (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in dry toluene in a round-bottom flask.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude ethyl (E)-10-hydroxy-2-decenoate by flash column chromatography.

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.

    • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (E)-10-hydroxy-2-decenoic acid.

Quantitative Data

StepProductStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
18-hydroxyoctanal1,8-octanediolPCCDCM2-3 hRoom Temp.~70-80>95
2(E)-10-hydroxy-2-decenoic Acid8-hydroxyoctanal(Carbethoxymethylene)triphenylphosphorane, NaOHToluene, EtOH/H₂O4-6 h (Wittig), Overnight (Hydrolysis)Reflux (Wittig), Room Temp. (Hydrolysis)~85 (for two steps)>98
Williamson Ether Synthesis of 4-(8-hydroxyoctyloxy)benzonitrile

The Williamson ether synthesis is a robust method for forming ethers. In this application, the bromide of this compound is displaced by a phenoxide, demonstrating its utility in creating intermediates with an ether-linked aliphatic spacer. 4-(8-hydroxyoctyloxy)benzonitrile can serve as a precursor for various pharmaceutical agents where the nitrile group can be further transformed.

Experimental Workflow for Williamson Ether Synthesis

A 4-Hydroxybenzonitrile (B152051) C Reaction Mixture (DMF, K2CO3) A->C B This compound B->C D Heating (80-90 °C) C->D E Work-up and Purification D->E F 4-(8-hydroxyoctyloxy)benzonitrile E->F

Caption: Williamson ether synthesis of 4-(8-hydroxyoctyloxy)benzonitrile.

Experimental Protocol

  • Materials: this compound, 4-Hydroxybenzonitrile, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate, Brine.

  • Procedure:

    • To a solution of 4-hydroxybenzonitrile (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).

    • Add this compound (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

ProductStarting MaterialsBaseSolventReaction TimeTemperatureYield (%)Purity (%)
4-(8-hydroxyoctyloxy)benzonitrileThis compound, 4-HydroxybenzonitrileK₂CO₃DMF12-16 h80-90 °C~90>98
Synthesis of a Cationic Lipid: 1-(8-hydroxyoctyl)pyridinium bromide

Cationic lipids are essential components of non-viral gene delivery systems and other drug delivery platforms. The quaternization of a tertiary amine with an alkyl halide is a common method for their synthesis. Here, this compound is used to synthesize a pyridinium-based cationic lipid, where the hydroxyl group can be further functionalized.

Reaction Scheme for Cationic Lipid Synthesis

A This compound C Reaction A->C B Pyridine (B92270) B->C Heat D 1-(8-hydroxyoctyl)pyridinium bromide C->D

Caption: Synthesis of 1-(8-hydroxyoctyl)pyridinium bromide.

Experimental Protocol

  • Materials: this compound, Pyridine, Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

    • Add an excess of pyridine (3-5 equivalents).

    • Heat the reaction mixture to reflux and stir for 24-48 hours.

    • Monitor the reaction progress by TLC (disappearance of the starting material).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent and excess pyridine under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 1-(8-hydroxyoctyl)pyridinium bromide.

Quantitative Data

| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-(8-hydroxyoctyl)pyridinium bromide | this compound, Pyridine | Acetonitrile | 24-48 h | Reflux | ~85-95 | >97 |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of pharmaceutical intermediates. The protocols outlined in these application notes demonstrate its utility in constructing natural products, creating ether-linked spacers, and synthesizing cationic lipids for drug delivery. The bifunctional nature of this molecule allows for a wide array of synthetic transformations, making it an indispensable tool for medicinal chemists and drug development professionals. High-purity this compound (typically ≥97.0%) is recommended for these syntheses to ensure optimal reaction outcomes and minimize purification challenges.[2]

References

8-Bromo-1-octanol: A Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Bromo-1-octanol is a bifunctional linear-chain molecule that serves as a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a terminal hydroxyl group and a primary bromo substituent on an eight-carbon backbone, allows for sequential or orthogonal functionalization, making it an ideal starting material for the construction of more complex molecules. The hydroxyl group can undergo oxidation, esterification, or etherification, while the bromo group is readily displaced by a wide range of nucleophiles. This dual reactivity enables the introduction of the C8 chain into various molecular scaffolds, which can influence the lipophilicity, membrane permeability, and ultimately the pharmacological activity of the final API.

This document provides an overview of the applications of this compound in API synthesis, with a focus on detailed experimental protocols for the preparation of key intermediates and final products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 50816-19-8
Molecular Formula C₈H₁₇BrO
Molecular Weight 209.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 105-106 °C at 5 mmHg
Density 1.22 g/mL at 25 °C
Refractive Index n20/D 1.480
Solubility Soluble in common organic solvents

Applications in API Synthesis

This compound is a precursor for several bioactive molecules. Two notable examples are (E)-10-hydroxy-2-decenoic acid, a component of royal jelly with diverse biological activities, and 8-phenylselanyl-octan-1-ol, an organoselenium compound with potential therapeutic applications.

Synthesis of (E)-10-hydroxy-2-decenoic acid (Queen Bee Acid)

(E)-10-hydroxy-2-decenoic acid, also known as queen bee acid, is a major lipid component of royal jelly and exhibits a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2] The synthesis of this natural product can be achieved from this compound through a multi-step process.

The overall synthetic strategy involves the oxidation of the alcohol functionality of this compound to an aldehyde, followed by a chain extension via a Wittig-Horner reaction to introduce the α,β-unsaturated carboxylic acid moiety.

G cluster_0 Synthesis of 8-Hydroxyoctanal (B1654321) cluster_1 Wittig-Horner Reaction cluster_2 Final Product Formation This compound This compound 8-Bromooctanal (B8502926) 8-Bromooctanal This compound->8-Bromooctanal Oxidation 8-Hydroxyoctanal 8-Hydroxyoctanal 8-Bromooctanal->8-Hydroxyoctanal Hydrolysis Reaction with 8-Hydroxyoctanal Reaction with 8-Hydroxyoctanal 8-Hydroxyoctanal->Reaction with 8-Hydroxyoctanal Triethyl phosphonoacetate Triethyl phosphonoacetate Ylide Formation Ylide Formation Triethyl phosphonoacetate->Ylide Formation Ylide Formation->Reaction with 8-Hydroxyoctanal (E)-10-hydroxy-2-decenoic acid ethyl ester (E)-10-hydroxy-2-decenoic acid ethyl ester Reaction with 8-Hydroxyoctanal->(E)-10-hydroxy-2-decenoic acid ethyl ester (E)-10-hydroxy-2-decenoic acid (E)-10-hydroxy-2-decenoic acid (E)-10-hydroxy-2-decenoic acid ethyl ester->(E)-10-hydroxy-2-decenoic acid Hydrolysis

Synthetic pathway to (E)-10-hydroxy-2-decenoic acid.

Step 1: Synthesis of 8-Bromooctanal

This step involves the oxidation of the primary alcohol of this compound to an aldehyde. A common method for this transformation is the Swern oxidation or a variation using other mild oxidizing agents.

Protocol: Oxidation of this compound to 8-Bromooctanal

Reagent/ParameterQuantity/Value
This compound1.0 eq
Oxalyl chloride1.5 eq
Dimethyl sulfoxide (B87167) (DMSO)3.0 eq
Triethylamine5.0 eq
Dichloromethane (DCM)Anhydrous
Temperature-78 °C to room temperature
Reaction Time2-4 hours

Procedure:

  • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of this compound in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine is added, and the reaction is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 8-bromooctanal, which can be purified by column chromatography.

Step 2: Synthesis of 8-Hydroxyoctanal

The bromo group of 8-bromooctanal is then converted to a hydroxyl group. This can be achieved through nucleophilic substitution with a hydroxide (B78521) source.

Protocol: Hydrolysis of 8-Bromooctanal to 8-Hydroxyoctanal

Reagent/ParameterQuantity/Value
8-Bromooctanal1.0 eq
Sodium hydroxide1.2 eq
Water/THF mixture1:1 v/v
TemperatureRoom temperature
Reaction Time12-24 hours

Procedure:

  • 8-Bromooctanal is dissolved in a 1:1 mixture of water and tetrahydrofuran (B95107) (THF).

  • A solution of sodium hydroxide in water is added, and the mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 8-hydroxyoctanal.

Step 3: Synthesis of (E)-10-hydroxy-2-decenoic acid

The final step is a Wittig-Horner reaction between 8-hydroxyoctanal and a phosphonate (B1237965) ylide derived from triethyl phosphonoacetate, followed by hydrolysis of the resulting ester.

Protocol: Wittig-Horner Reaction and Hydrolysis

Reagent/ParameterQuantity/Value
Triethyl phosphonoacetate1.1 eq
Sodium hydride (60% dispersion in mineral oil)1.1 eq
8-Hydroxyoctanal1.0 eq
Tetrahydrofuran (THF)Anhydrous
Potassium hydroxide2.0 eq
Ethanol (B145695)/Water1:1 v/v
Temperature0 °C to reflux
Reaction Time4-6 hours (Wittig-Horner), 2-4 hours (Hydrolysis)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, triethyl phosphonoacetate is added dropwise. The mixture is stirred at room temperature for 1 hour.

  • A solution of 8-hydroxyoctanal in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then stirred for 2-4 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.

  • The product, (E)-10-hydroxy-2-decenoic acid ethyl ester, is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • The crude ester is dissolved in a 1:1 mixture of ethanol and water, and potassium hydroxide is added.

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

  • The product, (E)-10-hydroxy-2-decenoic acid, is extracted with ethyl acetate, washed with brine, dried, and concentrated. Purification can be achieved by recrystallization or column chromatography.

Synthesis of 8-phenylselanyl-octan-1-ol

Organoselenium compounds are of growing interest in medicinal chemistry due to their diverse biological activities, including antioxidant and anticancer properties.[3][4] 8-phenylselanyl-octan-1-ol is a representative example that can be synthesized from this compound.

The synthesis involves the nucleophilic substitution of the bromide in this compound with a phenylselanyl anion generated in situ from diphenyl diselenide.

G cluster_0 Generation of Phenylselanyl Anion cluster_1 Nucleophilic Substitution Diphenyl diselenide Diphenyl diselenide Phenylselanyl anion Phenylselanyl anion Diphenyl diselenide->Phenylselanyl anion Reduction Sodium borohydride (B1222165) Sodium borohydride Sodium borohydride->Phenylselanyl anion Reaction Reaction Phenylselanyl anion->Reaction Phenylselanyl anion->Reaction This compound This compound This compound->Reaction 8-phenylselanyl-octan-1-ol 8-phenylselanyl-octan-1-ol Reaction->8-phenylselanyl-octan-1-ol

Synthetic pathway to 8-phenylselanyl-octan-1-ol.

Protocol: Synthesis of 8-phenylselanyl-octan-1-ol

Reagent/ParameterQuantity/Value
Diphenyl diselenide0.5 eq
Sodium borohydride1.1 eq
This compound1.0 eq
EthanolAnhydrous
Temperature0 °C to room temperature
Reaction Time2-4 hours

Procedure:

  • To a solution of diphenyl diselenide in anhydrous ethanol at 0 °C under an inert atmosphere, sodium borohydride is added portion-wise. The disappearance of the yellow color indicates the formation of the phenylselanyl anion.

  • A solution of this compound in anhydrous ethanol is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the addition of water.

  • The product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 8-phenylselanyl-octan-1-ol. A reported yield for this reaction is approximately 96%.[5]

Role of the 8-Carbon Chain in Pharmacological Activity

The incorporation of the C8 alkyl chain from this compound can significantly impact the biological activity of the resulting API.

  • Lipophilicity and Membrane Permeability: The octyl chain increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. This is a crucial factor for the bioavailability and efficacy of many drugs.

  • Interaction with Biological Targets: In the case of (E)-10-hydroxy-2-decenoic acid, the long alkyl chain is integral to its binding to various receptors and its insertion into biological membranes, contributing to its diverse pharmacological effects.[1]

  • Modulation of Activity in Organoselenium Compounds: For organoselenium compounds, the nature of the organic moiety attached to the selenium atom can influence the compound's redox properties and its interaction with biological thiols, thereby modulating its antioxidant or pro-oxidant effects.[6] Studies on organoselenium alkylating agents have shown that the length of the alkyl chain can affect the reactivity and cytotoxicity of the molecule.[6]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its bifunctional nature allows for the straightforward introduction of a flexible eight-carbon chain, which can be further elaborated to construct complex molecular architectures. The protocols provided herein for the synthesis of (E)-10-hydroxy-2-decenoic acid and 8-phenylselanyl-octan-1-ol illustrate the utility of this reagent in accessing biologically active molecules. The C8 chain imparted by this compound plays a critical role in modulating the physicochemical and pharmacological properties of the final APIs, making it a key component in the drug discovery and development process.

References

Applications of 8-Bromo-1-octanol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octanol is a versatile bifunctional molecule that serves as a valuable building block in polymer chemistry. Its unique structure, featuring a primary alcohol at one end and a reactive bromide at the other, allows for its use as an initiator in various polymerization techniques and as a key component in the synthesis of functional polymers and surface modifications. This document provides detailed application notes and experimental protocols for the use of this compound in Atom Transfer Radical Polymerization (ATRP), Ring-Opening Polymerization (ROP), and for the surface modification of substrates to create polymer brushes.

Application 1: Initiator for Atom Transfer Radical Polymerization (ATRP)

This compound can be utilized as an initiator for ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The hydroxyl group can be retained as a functional end-group for further reactions, making it ideal for creating telechelic polymers or for grafting onto surfaces.

Protocol: ATRP of Methyl Methacrylate (B99206) (MMA) using this compound as Initiator

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a terminal hydroxyl group.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF)

  • Alumina (B75360) (neutral)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Nitrogen or Argon gas

Experimental Procedure:

  • Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.07 g, 0.5 mmol). Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add anisole (10 mL), purified MMA (10 mL, 93.5 mmol), and PMDETA (0.104 mL, 0.5 mmol) to the Schlenk flask via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Initiation: After the final thaw, backfill the flask with inert gas. Inject this compound (0.105 g, 0.5 mmol) into the reaction mixture to initiate the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 90°C and stir. Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.

  • Termination and Polymer Isolation: After the desired conversion is reached (e.g., 4-6 hours), cool the flask to room temperature and expose the mixture to air to terminate the polymerization.

  • Purification: Dilute the reaction mixture with THF (20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.

  • Drying: Collect the white polymer precipitate by filtration and dry it under vacuum to a constant weight.

Quantitative Data (Illustrative)

The following table presents typical data for the ATRP of MMA using a long-chain alkyl bromide initiator. Specific results with this compound may vary.

Entry[Monomer]:[Initiator]:[Catalyst]:[Ligand]Time (h)Conversion (%)Mn,theo ( g/mol )Mn,GPC ( g/mol )Mw/Mn (PDI)
1100:1:1:22454,5004,8001.15
2100:1:1:24787,8008,1001.12
3200:1:1:268517,00017,5001.18

Mn,theo = ([Monomer]/[Initiator]) × Conversion × Mw,monomer + Mw,initiator Mn,GPC and PDI are determined by Gel Permeation Chromatography.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer Purify MMA Add_Reagents Add Anisole, MMA, and PMDETA Monomer->Add_Reagents Setup Setup Schlenk Flask with CuBr Setup->Add_Reagents Degas Freeze-Pump-Thaw Add_Reagents->Degas Initiate Inject this compound at 90°C Degas->Initiate Polymerize Polymerization Initiate->Polymerize Terminate Terminate Reaction Polymerize->Terminate Purify Purify via Alumina Column Terminate->Purify Precipitate Precipitate in Methanol Purify->Precipitate Dry Dry Polymer Precipitate->Dry Analyze Characterize PMMA Dry->Analyze ROP_Pathway Initiator This compound (Initiator) Reaction Ring-Opening Polymerization Initiator->Reaction Monomer ε-Caprolactone (Monomer) Monomer->Reaction Catalyst Sn(Oct)₂ (Catalyst) Catalyst->Reaction Polymer Br-(CH₂)₈-O-(CO(CH₂)₅O)n-H (PCL with Bromo-terminus) Reaction->Polymer SI_ATRP_Workflow cluster_immobilization Initiator Immobilization cluster_grafting "Grafting From" Polymerization cluster_analysis Characterization Clean_Wafer Clean Si Wafer Hydroxylate Piranha Treatment (Hydroxylation) Clean_Wafer->Hydroxylate Silanize Silanization with APTES Hydroxylate->Silanize Attach_Initiator Attach Bromo-Initiator Silanize->Attach_Initiator Setup_Polymerization Setup SI-ATRP Reaction Attach_Initiator->Setup_Polymerization Degas_Solution Degas Monomer Solution Setup_Polymerization->Degas_Solution Grow_Brush Grow Polymer Brush Degas_Solution->Grow_Brush Clean_Brush Wash Wafer Grow_Brush->Clean_Brush Analyze_Brush Analyze Polymer Brush (Ellipsometry, AFM) Clean_Brush->Analyze_Brush

Application Notes and Protocols: The Role of 8-Bromo-1-octanol in Synthesizing Surfactants and Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octanol is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of surfactants and emulsifiers.[1][2] Its unique structure, featuring a reactive terminal bromine atom and a primary hydroxyl group on an eight-carbon chain, allows for precise chemical modifications to create amphiphilic molecules with tailored properties.[1] The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of hydrophilic head groups, while the hydroxyl group can be further functionalized, for example, through ethoxylation, to create non-ionic surfactants.[1] This dual functionality makes this compound a valuable building block for producing cationic, non-ionic, and complex surfactant architectures like gemini (B1671429) surfactants.

This document provides detailed application notes and experimental protocols for the synthesis of various types of surfactants and emulsifiers using this compound as a precursor.

Synthesis of Surfactants and Emulsifiers from this compound

The synthesis of surfactants from this compound primarily involves the transformation of the bromine and/or hydroxyl functionalities to introduce a hydrophilic head group, thereby creating an amphiphilic structure.

Cationic Surfactants

Cationic surfactants, particularly quaternary ammonium (B1175870) salts, can be readily synthesized from this compound via the Menschutkin reaction. This reaction involves the nucleophilic substitution of the bromine atom by a tertiary amine. The resulting quaternary ammonium salt possesses a positively charged nitrogen atom, which imparts the cationic nature to the surfactant. The presence of the hydroxyl group can enhance the surfactant's water solubility and provide a site for further modification.

Non-ionic Surfactants

Non-ionic surfactants can be prepared by introducing a non-ionizable hydrophilic group, typically through the ethoxylation of the terminal hydroxyl group of this compound. This process involves the reaction of this compound with ethylene (B1197577) oxide under basic catalysis to form a poly(ethylene glycol) ether chain. The length of this chain can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant.

Gemini Surfactants

Gemini surfactants are a class of amphiphiles characterized by two hydrophobic tails and two hydrophilic head groups connected by a spacer. This compound can be used as a starting material to synthesize the hydrophobic tails, which are then linked together. For instance, two molecules of this compound can be reacted with a diamine to form a bis-quaternary ammonium gemini surfactant. These surfactants often exhibit superior properties compared to their single-chain counterparts, including lower critical micelle concentrations (CMC) and greater surface activity.[3][4]

Data Presentation

The following tables summarize representative quantitative data for surfactants structurally similar to those that can be synthesized from this compound. This data is provided for illustrative purposes to guide researchers in predicting the performance of their synthesized molecules.

Table 1: Physicochemical Properties of Cationic Surfactants with Hydroxyl Groups

Surfactant Structure (Representative)Critical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)
C₁₂H₂₅N⁺(CH₃)₂(CH₂CH₂OH) Br⁻1.5 x 10⁻²35.2
C₁₄H₂₉N⁺(CH₃)₂(CH₂CH₂OH) Br⁻3.8 x 10⁻³34.8
C₁₆H₃₃N⁺(CH₃)₂(CH₂CH₂OH) Br⁻1.0 x 10⁻³34.5

Data is illustrative and based on structurally similar compounds.

Table 2: Physicochemical Properties of Non-ionic Surfactants (Polyoxyethylene Ethers)

Surfactant Structure (Representative)HLB ValueCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)
C₈H₁₇O(CH₂CH₂O)₅H11.59.5 x 10⁻⁴30.1
C₈H₁₇O(CH₂CH₂O)₈H13.61.2 x 10⁻³32.5
C₈H₁₇O(CH₂CH₂O)₁₀H14.51.5 x 10⁻³34.2

Data is illustrative and based on structurally similar compounds.

Table 3: Physicochemical Properties of Gemini Surfactants with Hydroxyl Groups

Surfactant Structure (Representative)Critical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)
[C₁₂H₂₅N⁺(CH₃)₂(CH₂)₃]₂CH(OH) 2Cl⁻5.6 x 10⁻⁵33.5
[C₁₄H₂₉N⁺(CH₃)₂(CH₂)₃]₂CH(OH) 2Cl⁻1.2 x 10⁻⁵33.2
[C₁₆H₃₃N⁺(CH₃)₂(CH₂)₃]₂CH(OH) 2Cl⁻3.0 x 10⁻⁶33.0

Data is illustrative and based on structurally similar compounds.[5]

Experimental Protocols

Protocol 1: Synthesis of a Cationic Surfactant: 8-Hydroxyoctyl-N,N,N-triethylammonium Bromide

Materials:

  • This compound

  • Triethylamine (B128534) (TEA)

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting crude product with diethyl ether to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield 8-hydroxyoctyl-N,N,N-triethylammonium bromide as a white solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of a Non-ionic Surfactant via Ethoxylation

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Ethylene oxide

  • Autoclave or high-pressure reactor

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place this compound and a catalytic amount of potassium hydroxide (e.g., 1% by weight of the alcohol) into a high-pressure reactor.

  • Purge the reactor with an inert gas to remove air and moisture.

  • Heat the mixture to the desired reaction temperature (typically 120-150 °C).

  • Introduce a calculated amount of ethylene oxide into the reactor under pressure. The amount of ethylene oxide will determine the average number of ethoxy units in the final product.

  • Maintain the reaction under constant stirring and temperature until the pressure stabilizes, indicating the consumption of ethylene oxide.

  • Cool the reactor to room temperature and neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).

  • The resulting product is a poly(ethylene glycol) ether of this compound.

  • Characterize the product by determining its hydroxyl value and by spectroscopic methods (NMR, FT-IR) to confirm the degree of ethoxylation.

Protocol 3: Characterization of Surfactant Properties

A. Determination of Critical Micelle Concentration (CMC) and Surface Tension (γCMC):

  • Prepare a series of aqueous solutions of the synthesized surfactant with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension ceases to decrease significantly, and the value of the surface tension at this point is the γCMC.

B. Evaluation of Emulsifying Properties (Emulsification Index - E24):

  • Mix a defined volume of the surfactant solution (e.g., 2 mL) with an equal volume of a hydrocarbon oil (e.g., hexane (B92381) or kerosene) in a graduated test tube.

  • Vortex the mixture vigorously for 2 minutes to form an emulsion.

  • Allow the emulsion to stand for 24 hours.

  • Measure the height of the emulsified layer and the total height of the liquid.

  • Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsified layer / Total height of liquid) x 100

Visualizations

Synthesis_of_Cationic_Surfactant This compound This compound Reaction Menschutkin Reaction This compound->Reaction Triethylamine Triethylamine Triethylamine->Reaction Cationic_Surfactant 8-Hydroxyoctyl-N,N,N- triethylammonium Bromide Reaction->Cationic_Surfactant Ethanol, Reflux

Caption: Synthesis of a cationic surfactant from this compound.

Synthesis_of_Nonionic_Surfactant This compound This compound Reaction Ethoxylation This compound->Reaction Ethylene_Oxide Ethylene Oxide (n) Ethylene_Oxide->Reaction Nonionic_Surfactant Poly(ethylene glycol) ether of this compound Reaction->Nonionic_Surfactant KOH, High Temp.

Caption: Synthesis of a non-ionic surfactant from this compound.

Experimental_Workflow_CMC_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Start Synthesized Surfactant Prep_Solutions Prepare aqueous solutions of varying concentrations Start->Prep_Solutions Measure_ST Measure surface tension of each solution Prep_Solutions->Measure_ST Plot_Data Plot surface tension vs. log(concentration) Measure_ST->Plot_Data Determine_CMC Identify breakpoint in the plot Plot_Data->Determine_CMC Result CMC and γCMC Determine_CMC->Result

Caption: Workflow for CMC and surface tension determination.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octanol is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its structure, featuring a primary alkyl bromide at one end and a primary alcohol at the other, makes it an ideal building block for the introduction of an eight-carbon spacer with terminal functionalities. The primary alkyl bromide readily undergoes nucleophilic substitution reactions, primarily via an SN2 mechanism, allowing for the facile introduction of a wide range of functional groups.[3][4] This reactivity is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] This document provides detailed application notes, experimental protocols, and quantitative data for key nucleophilic substitution reactions of this compound, intended to serve as a comprehensive resource for laboratory researchers and professionals in drug development.

General Principles of Nucleophilic Substitution with this compound

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The reaction rate is influenced by several factors, including the strength of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles and polar aprotic solvents generally lead to faster reaction rates.[3] Due to the unhindered nature of the primary carbon bearing the bromine atom, the alternative unimolecular (SN1) pathway is energetically unfavorable.[3]

Data Presentation: Comparative Reactivity of Nucleophiles

The following tables summarize the relative reactivity of various nucleophiles in SN2 reactions with primary alkyl bromides, which serves as a reliable model for the reactivity with this compound.

Table 1: Effect of Nucleophile on SN2 Reaction Rate

NucleophileFormulaRelative RateNucleophile Class
HydrosulfideHS⁻Very HighStrong
CyanideCN⁻Very HighStrong
IodideI⁻Very HighStrong
Azide (B81097)N₃⁻HighStrong
ThiophenoxidePhS⁻HighStrong
Hydroxide (B78521)OH⁻ModerateStrong
AlkoxideRO⁻ModerateStrong
BromideBr⁻LowModerate
ChlorideCl⁻LowModerate
AmmoniaNH₃LowModerate
AcetateCH₃COO⁻Very LowWeak
WaterH₂OVery LowWeak
AlcoholROHVery LowWeak

Note: Relative rates are approximate and can be influenced by solvent and temperature.

Table 2: Common Solvents for SN2 Reactions

SolventFormulaTypeCharacteristics
DimethylformamideDMFPolar AproticHigh boiling point, excellent solvating power for many salts.
AcetoneCH₃COCH₃Polar AproticGood solvent for many organic compounds and some salts.
AcetonitrileCH₃CNPolar AproticGood for reactions involving inorganic salts.
Dimethyl sulfoxideDMSOPolar AproticExcellent solvating power, can accelerate reaction rates.
Ethanol (B145695)CH₃CH₂OHPolar ProticCan solvate both cations and anions, may slow SN2 reactions.
WaterH₂OPolar ProticCan lead to hydrolysis as a side reaction.

Mandatory Visualizations

Caption: General SN2 reaction mechanism for this compound.

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Work-up ROH Alcohol (R'-OH) Alkoxide Alkoxide (R'-O⁻Na⁺) ROH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide BromoOctanol This compound Ether Ether Product (R'-O-(CH₂)₈-OH) Alkoxide->Ether SN2 Attack BromoOctanol->Ether ReactionMixture Reaction Mixture PurifiedEther Purified Ether ReactionMixture->PurifiedEther Quenching & Purification

Caption: Workflow for the Williamson Ether Synthesis.

Gabriel_Synthesis Gabriel Synthesis Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Isolation Phthalimide (B116566) Potassium Phthalimide N_Alkyl N-(8-hydroxyoctyl)phthalimide Phthalimide->N_Alkyl SN2 Reaction BromoOctanol This compound BromoOctanol->N_Alkyl Hydrazine (B178648) Hydrazine (N₂H₄) PrimaryAmine 8-Amino-1-octanol (B99503) N_Alkyl->PrimaryAmine Deprotection Hydrazine->PrimaryAmine ReactionMixture Reaction Mixture PurifiedAmine Purified Primary Amine ReactionMixture->PurifiedAmine Work-up & Purification

Caption: Workflow for the Gabriel Synthesis of primary amines.

Experimental Protocols

Protocol 1: Synthesis of 8-Azido-1-octanol

Objective: To synthesize 8-Azido-1-octanol via nucleophilic substitution of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 1.0 g, 4.8 mmol) in anhydrous DMF (10 mL).

  • Add sodium azide (e.g., 0.94 g, 14.4 mmol, 3 equivalents) to the solution.

  • Heat the reaction mixture to 85 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash them with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Expected Yield: ~92%

Protocol 2: Williamson Ether Synthesis of 8-Butoxy-1-octanol

Objective: To synthesize an ether by reacting this compound with an alkoxide. This protocol uses butanol as an example.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Butanol (B46404), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (e.g., 1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 1-butanol (1.0 equivalent) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium butoxide.

  • Cool the solution back to 0 °C and add this compound (1.0 equivalent) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Yield: 50-95%, depending on the specific alcohol and reaction conditions.[4]

Protocol 3: Gabriel Synthesis of 8-Amino-1-octanol

Objective: To synthesize a primary amine from this compound using potassium phthalimide.

Materials:

  • This compound

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.

  • Heat the mixture with stirring (e.g., to 100 °C) for several hours until TLC analysis indicates the consumption of the starting alkyl bromide.

  • Cool the reaction mixture, pour it into water, and extract the product, N-(8-hydroxyoctyl)phthalimide, with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-alkylated phthalimide.

  • Hydrazinolysis (Deprotection): Dissolve the crude N-(8-hydroxyoctyl)phthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (e.g., 1.1-1.5 equivalents) and reflux the mixture for several hours. A white precipitate of phthalhydrazide (B32825) will form.[5]

  • Cool the mixture to room temperature and acidify with dilute HCl to dissolve the amine product.

  • Filter to remove the insoluble phthalhydrazide.

  • Make the filtrate basic with an aqueous NaOH solution and extract the liberated 8-amino-1-octanol with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the primary amine.

Expected Yield: Yields can vary but are generally good for primary alkyl halides.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] The ability to introduce an eight-carbon chain with a terminal hydroxyl group allows for the modification of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. For instance, the long alkyl chain can increase lipophilicity, which may enhance membrane permeability. The terminal hydroxyl group provides a handle for further functionalization, such as esterification to create prodrugs or etherification to link to other molecular fragments. Its use has been noted in the synthesis of compounds like (E)-10-hydroxy-2-decenoic acid (royal jelly acid), which possesses significant biological activity.[2]

Conclusion

This compound is a highly effective and versatile reagent for a wide range of nucleophilic substitution reactions. The protocols and data presented in this document provide a solid foundation for researchers to utilize this important building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The straightforward SN2 reactivity of its primary alkyl bromide functionality, coupled with the potential for further modification at the hydroxyl group, ensures its continued importance in modern organic synthesis.

References

Application Notes and Protocols for the Esterification of 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of the hydroxyl group in 8-bromo-1-octanol, a versatile bifunctional molecule frequently utilized in the synthesis of pharmaceuticals and other advanced materials. The protocols cover a range of common esterification methods, including acid-catalyzed esterification, acylation with acid anhydrides and chlorides, and modern coupling techniques.

Introduction

This compound is a valuable building block in organic synthesis, featuring a primary alcohol for esterification and a terminal bromide for subsequent nucleophilic substitution reactions. The selective esterification of the hydroxyl group allows for the introduction of various functionalities while preserving the reactive bromide for further molecular elaboration. This document outlines several reliable methods to achieve this transformation, complete with detailed experimental procedures and comparative data.

Data Presentation: A Comparative Overview of Esterification Methods

The following table summarizes the quantitative data for different esterification methods, allowing for easy comparison of reaction conditions and outcomes.

Ester ProductMethodAcylating AgentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
8-Bromooctyl acetateAcylationAcetic anhydride (B1165640)Pyridine (B92270)-RT12>95
8-Bromooctyl benzoateSteglich EsterificationBenzoic acidDCC, DMAPDichloromethane (B109758)RT4~90
8-Bromooctyl oleate (B1233923)EnzymaticOleic acidImmobilized Lipase (B570770)Hexane40-6024-72Variable
8-Bromooctyl cinnamateAcylationCinnamoyl chlorideTriethylamineDichloromethane0 to RT2High
8-Bromooctyl acetateFischer EsterificationAcetic acidSulfuric acidTolueneReflux4-8Variable

Experimental Protocols

Detailed methodologies for the key esterification reactions are provided below.

Protocol 1: Synthesis of 8-Bromooctyl Acetate via Acylation with Acetic Anhydride

This protocol describes a straightforward and high-yielding method for the acetylation of this compound using acetic anhydride and pyridine.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a round-bottom flask, add pyridine (1.5 eq).

  • Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 8-bromooctyl acetate.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 8-Bromooctyl Benzoate via Steglich Esterification

This method is a mild and efficient way to form esters from carboxylic acids and alcohols, particularly suitable for substrates that are sensitive to harsher conditions.[1][2][3][4]

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold diethyl ether.

  • Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 8-bromooctyl benzoate.

  • Purify the product by column chromatography if required.

Protocol 3: Enzymatic Synthesis of 8-Bromooctyl Oleate

Enzymatic esterification offers a green and selective alternative to chemical methods, operating under mild conditions.

Materials:

  • This compound

  • Oleic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or stirred reactor

  • Filtration setup

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and oleic acid (1.0-1.5 eq) in hexane.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking or stirring for 24-72 hours.

  • Monitor the conversion to 8-bromooctyl oleate using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the 8-bromooctyl oleate by column chromatography.

Visualizations

Diagram 1: General Workflow for Chemical Esterification of this compound

Esterification_Workflow Reactants This compound + Acylating Agent Reaction Reaction: - Catalyst/Reagent - Solvent - Temperature - Time Reactants->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction->Workup Purification Purification: - Drying - Filtration - Solvent Removal - Chromatography Workup->Purification Product Pure 8-Bromooctyl Ester Purification->Product

Caption: A generalized workflow for the chemical synthesis of 8-bromooctyl esters.

Diagram 2: Decision Pathway for Choosing an Esterification Method

Esterification_Decision_Pathway Start Select Esterification Method for this compound Substrate_Sensitivity Is the carboxylic acid sensitive to acid/heat? Start->Substrate_Sensitivity Green_Chemistry Are 'green' conditions (mild, enzymatic) preferred? Start->Green_Chemistry High_Yield Is high yield critical? Substrate_Sensitivity->High_Yield No Steglich Steglich Esterification Substrate_Sensitivity->Steglich Yes Fischer Fischer Esterification High_Yield->Fischer No Acylation Acylation (Anhydride/Chloride) High_Yield->Acylation Yes Green_Chemistry->Substrate_Sensitivity No Enzymatic Enzymatic Esterification Green_Chemistry->Enzymatic Yes

Caption: A decision-making guide for selecting an appropriate esterification method.

References

Application Note: 8-Bromo-1-octanol as a Versatile Spacer for Two-Step Bioconjugation and Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

8-Bromo-1-octanol is a bifunctional organic compound featuring a terminal hydroxyl group and a terminal bromine atom separated by an eight-carbon aliphatic chain.[1] This structure lends itself to applications in biochemical studies as a versatile spacer and building block for the synthesis of custom cross-linking reagents. While not a direct, off-the-shelf cross-linking agent, its distinct reactive ends allow for a two-step conjugation strategy. This enables the controlled linkage of biomolecules, offering researchers the flexibility to design experiments for studying protein-protein interactions, immobilizing enzymes, or preparing antibody-drug conjugates.

The primary hydroxyl group can be activated or modified to react with a primary biomolecule, while the alkyl bromide provides a reactive site for subsequent conjugation to a second biomolecule. The eight-carbon spacer arm can help to overcome steric hindrance between conjugated molecules.

Principle of Application

The utility of this compound in bioconjugation lies in the sequential reactivity of its two functional groups. The hydroxyl group can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, which will then react with primary amines (e.g., lysine (B10760008) residues) on a target protein. The less reactive alkyl bromide can then be used to conjugate a second molecule, typically targeting nucleophilic side chains like the thiol group of cysteine residues under conditions that favor SN2 reaction. This staged approach allows for the purification of the intermediate conjugate before introducing the second biomolecule, providing greater control over the final cross-linked product.

Materials and Reagents

  • This compound (CAS 50816-19-8)

  • Protein A (or other amine-containing biomolecule)

  • Protein B (or other thiol-containing biomolecule)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (B128534) (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris buffer, pH 8.0

  • Dialysis tubing or centrifugal desalting columns

  • SDS-PAGE analysis equipment

  • Mass spectrometer (optional, for conjugate characterization)

Protocols

Protocol 1: Activation of this compound and Conjugation to Protein A

This protocol describes the activation of the hydroxyl group of this compound to an NHS ester and its subsequent reaction with primary amines on a protein.

1. Activation of this compound:

  • Dissolve this compound and N,N'-Disuccinimidyl carbonate (DSC) in a 1:1.2 molar ratio in anhydrous DMF.

  • Add triethylamine (2 molar equivalents) to the solution.

  • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • The product, 8-bromo-octyl-succinimidyl carbonate, can be used directly or purified by silica (B1680970) gel chromatography.

2. Conjugation to Protein A:

  • Dissolve Protein A in PBS (pH 7.4) to a concentration of 5-10 mg/mL.

  • Add the activated 8-bromo-octyl-succinimidyl carbonate to the protein solution in a 10-20 fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Tris buffer to a final concentration of 50 mM and incubating for 30 minutes.

  • Remove excess reagent and byproducts by dialysis against PBS or by using a desalting column.

  • The resulting product is Protein A functionalized with an 8-bromo-octyl spacer (Protein A-C8-Br).

Protocol 2: Cross-Linking of Protein A-C8-Br with Protein B

This protocol details the reaction of the bromo-functionalized Protein A with a thiol-containing Protein B.

  • Dissolve the purified Protein A-C8-Br and the thiol-containing Protein B in PBS (pH 7.4) at desired molar ratios (e.g., 1:1, 1:2).

  • Adjust the pH of the reaction mixture to ~8.0 with Tris buffer to facilitate the nucleophilic attack of the thiol group.

  • Incubate the reaction for 6-8 hours at 37°C.

  • Monitor the reaction progress by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the Protein A-Protein B conjugate.

  • Purify the final conjugate using size-exclusion chromatography to separate the cross-linked product from unreacted proteins.

Data Presentation

Table 1: Hypothetical Quantitative Data for Cross-Linking Experiment

ParameterValueNotes
Molar Ratio (Activated Spacer:Protein A) 20:1Optimization may be required based on the number of available lysines.
Reaction Time (Amine Coupling) 4 hoursAt room temperature.
Yield (Protein A-C8-Br) ~70%Based on protein recovery after purification.
Molar Ratio (Protein A-C8-Br:Protein B) 1:1.5Excess of Protein B to drive the reaction to completion.
Reaction Time (Thiol Coupling) 8 hoursAt 37°C.
Final Conjugate Yield ~40%Relative to the starting amount of Protein A.

Note: The data presented in this table is illustrative and for exemplary purposes only. Actual results will vary depending on the specific biomolecules and reaction conditions.

Visualizations

G cluster_step1 Step 1: Activation and First Conjugation cluster_step2 Step 2: Second Conjugation (Cross-Linking) This compound This compound Activated_Spacer 8-bromo-octyl-succinimidyl carbonate This compound->Activated_Spacer Activation DSC_TEA DSC, TEA in DMF Protein_A Protein A (with Lys-NH2) Intermediate_Conjugate Protein A-C8-Br Purification1 Purification (Dialysis/Desalting) Intermediate_Conjugate->Purification1 Purified_Intermediate Protein A-C8-Br Purification1->Purified_Intermediate Activated_SpacerProtein_A Activated_SpacerProtein_A Activated_SpacerProtein_A->Intermediate_Conjugate Amine Coupling (pH 7.4) Protein_B Protein B (with Cys-SH) Final_Conjugate Protein A - C8 - Protein B Purification2 Purification (SEC) Final_Conjugate->Purification2 Purified_IntermediateProtein_B Purified_IntermediateProtein_B Purified_IntermediateProtein_B->Final_Conjugate Thiol Coupling (pH 8.0)

Caption: Workflow for a two-step cross-linking reaction using this compound as a spacer.

G cluster_reaction1 Activation of Hydroxyl Group cluster_reaction2 Amine Coupling cluster_reaction3 Thiol Coupling (Cross-Linking) Reactant1 HO-(CH2)8-Br Product1 NHS-O-CO-O-(CH2)8-Br Reactant1->Product1 Activation Reagent1 + N,N'-Disuccinimidyl carbonate (DSC) Triethylamine (TEA) Reactant2 NHS-O-CO-O-(CH2)8-Br Product2 Protein-A-(Lys)-NH-CO-O-(CH2)8-Br Reactant2->Product2 Coupling Reagent2 + Protein-A-(Lys)-NH2 Reactant3 Protein-A-(Lys)-NH-CO-O-(CH2)8-Br Product3 Protein-A-(Lys)-NH-CO-O-(CH2)8-S-(Cys)-Protein-B Reactant3->Product3 SN2 Reaction Reagent3 + Protein-B-(Cys)-SH

References

Application Note & Protocol: Synthesis of (E)-10-hydroxy-2-decenoic acid from 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-10-hydroxy-2-decenoic acid, a significant bioactive fatty acid found in royal jelly, exhibits a range of pharmacological activities, including anti-tumor and neurogenic effects. This document outlines a detailed protocol for the chemical synthesis of (E)-10-hydroxy-2-decenoic acid, commencing with the readily available starting material, 8-bromo-1-octanol. The synthetic pathway involves a three-step process: oxidation of the starting material to the corresponding aldehyde, a subsequent Wittig reaction to introduce the α,β-unsaturated ester moiety, and finally, hydrolysis to yield the target acid. This protocol provides a clear and reproducible methodology for researchers in drug discovery and development.

Introduction

(E)-10-hydroxy-2-decenoic acid (10-HDA) is a naturally occurring fatty acid that has garnered significant interest in the scientific community due to its diverse biological properties.[1][2] Its potential therapeutic applications necessitate reliable and scalable synthetic routes. The protocol detailed herein utilizes this compound as a cost-effective and accessible starting material. The synthesis proceeds through key transformations that are fundamental in organic chemistry, offering a practical approach for laboratory-scale production.

Synthetic Pathway

The overall synthetic scheme is depicted below. The process begins with the oxidation of this compound to 8-bromooctanal (B8502926). This intermediate then undergoes a Wittig reaction with an appropriate phosphorane to construct the carbon backbone and introduce the desired stereochemistry of the double bond. The final step involves the hydrolysis of the resulting bromo-ester intermediate to afford (E)-10-hydroxy-2-decenoic acid.

Synthesis_Workflow A This compound B 8-Bromooctanal A->B Oxidation (PCC) C (E)-10-Bromo-2-decenoic acid ethyl ester B->C Wittig Reaction (Ph3P=CHCO2Et) D (E)-10-Hydroxy-2-decenoic acid C->D Hydrolysis (NaOH), then Acidification (HCl)

Figure 1: Synthetic workflow for (E)-10-hydroxy-2-decenoic acid.

Experimental Protocols

Materials and Equipment:

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

  • PCC is a toxic and oxidizing agent; handle with care.

Step 1: Oxidation of this compound to 8-Bromooctanal [5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.1-1.6 equivalents) portion-wise at room temperature. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad with dichloromethane. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude 8-bromooctanal, a yellow oil, can be purified by column chromatography on silica gel.

Step 2: Wittig Reaction to form (E)-10-Bromo-2-decenoic acid ethyl ester [5]

  • Reaction Setup: In a round-bottom flask, dissolve the 8-bromooctanal (1 equivalent) from the previous step in a suitable solvent like dichloromethane or toluene.

  • Addition of Ylide: Add ethyl (triphenylphosphoranylidene)acetate (1-1.6 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The use of stabilized ylides, such as the one in this protocol, generally favors the formation of the (E)-alkene.[6]

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (E)-10-bromo-2-decenoic acid ethyl ester.

Step 3: Hydrolysis to (E)-10-hydroxy-2-decenoic acid [5]

  • Reaction Setup: Dissolve the (E)-10-bromo-2-decenoic acid ethyl ester (1 equivalent) in a mixture of ethanol and water.

  • Base Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to the reaction mixture. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the mixture with hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 3-4. A white precipitate of the product should form.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude (E)-10-hydroxy-2-decenoic acid can be further purified by recrystallization.

Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and purification efficiency.

StepProductStarting MaterialKey ReagentsTypical Yield (%)
18-BromooctanalThis compoundPCC~84%[5]
2(E)-10-Bromo-2-decenoic acid ethyl ester8-BromooctanalPh3P=CHCO2EtYield not specified, but Wittig reactions of this type are generally high yielding.
3(E)-10-Hydroxy-2-decenoic acid(E)-10-Bromo-2-decenoic acid ethyl esterNaOH, HClHigh, potentially >90% based on similar hydrolyses.[1]

Conclusion

The protocol described provides a comprehensive and practical guide for the synthesis of (E)-10-hydroxy-2-decenoic acid starting from this compound. The methodology relies on well-established chemical transformations and employs readily available reagents. This application note serves as a valuable resource for researchers engaged in the synthesis of bioactive natural products and their analogues for potential therapeutic applications.

References

Application Notes and Protocols: 8-Bromo-1-octanol in the Study of Bacterial Population Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial communication, or quorum sensing (QS), is a cell-density-dependent signaling mechanism that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1] The rise of antibiotic resistance has spurred the development of anti-virulence strategies that target QS, aiming to disarm pathogens rather than killing them, thereby exerting less selective pressure for the development of resistance.[2][3] Halogenated compounds, particularly brominated molecules, have emerged as a promising class of quorum sensing inhibitors (QSIs).[2]

8-Bromo-1-octanol is a bifunctional molecule featuring an eight-carbon chain with a terminal bromine atom and a hydroxyl group.[4] While direct studies on the antimicrobial or quorum sensing inhibitory properties of this compound are not yet prevalent in published literature, its structural similarity to known QSIs, such as bromoalkanoic acids, suggests its potential as a valuable tool for studying and modulating bacterial population dynamics.[5][6] These application notes provide a framework for investigating the utility of this compound as a potential quorum sensing inhibitor, with a focus on its effects on bacterial growth, biofilm formation, and virulence factor expression, particularly in the model opportunistic pathogen Pseudomonas aeruginosa.

Proposed Mechanism of Action

It is hypothesized that this compound may interfere with the Pseudomonas aeruginosa quorum sensing cascade, which is primarily regulated by the las and rhl systems. These systems utilize N-acyl-homoserine lactone (AHL) signal molecules to control the expression of numerous virulence factors and the production of biofilm matrix components.[3][7] Based on the activity of structurally similar bromoalkanoic acids, this compound could potentially act as a competitive inhibitor of AHL synthases or antagonize the binding of AHLs to their cognate transcriptional regulators (LasR and RhlR), leading to a downregulation of QS-controlled genes.[5][6]

G cluster_QS Quorum Sensing Cascade in P. aeruginosa cluster_Virulence QS-Controlled Outputs cluster_Inhibition Proposed Inhibition by this compound LasI LasI Synthase AHL_Las 3-oxo-C12-HSL (AHL) LasI->AHL_Las Synthesizes RhlI RhlI Synthase AHL_Rhl C4-HSL (AHL) RhlI->AHL_Rhl Synthesizes LasR LasR Receptor LasR->RhlI Activates Virulence Virulence Factors (e.g., Pyocyanin (B1662382), Rhamnolipids) LasR->Virulence Upregulates Biofilm Biofilm Formation LasR->Biofilm Promotes RhlR RhlR Receptor RhlR->Virulence Upregulates RhlR->Biofilm Promotes AHL_Las->LasR Binds to AHL_Rhl->RhlR Binds to Inhibitor This compound Inhibitor->LasI Potential Inhibition Inhibitor->RhlI Potential Inhibition Inhibitor->LasR Potential Antagonism Inhibitor->RhlR Potential Antagonism

Figure 1: Proposed inhibitory mechanism of this compound on the P. aeruginosa quorum sensing pathway.

Data Presentation: Investigating the Effects of this compound

The following tables provide a template for organizing and presenting quantitative data from experiments designed to evaluate the efficacy of this compound as a modulator of bacterial growth and quorum sensing.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
P. aeruginosa PAO1Data to be determinedData to be determined
P. aeruginosa PA14Data to be determinedData to be determined
Staphylococcus aureusData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined

Table 2: Effect of Sub-MIC Concentrations of this compound on P. aeruginosa Virulence Factor Production

TreatmentConcentration (µg/mL)Pyocyanin Production (% of Control)Rhamnolipid Production (% of Control)Swarming Motility (% of Control)
Control 0100100100
This compound 1/2 MICData to be determinedData to be determinedData to be determined
1/4 MICData to be determinedData to be determinedData to be determined
1/8 MICData to be determinedData to be determinedData to be determined

Table 3: Inhibition of P. aeruginosa Biofilm Formation by this compound

TreatmentConcentration (µg/mL)Biofilm Biomass (OD595)% Inhibition
Control 0Data to be determined0
This compound 1/2 MICData to be determinedData to be determined
1/4 MICData to be determinedData to be determined
1/8 MICData to be determinedData to be determined

Experimental Protocols

The following protocols are designed to assess the impact of this compound on bacterial growth and QS-regulated phenotypes.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth and the lowest concentration that results in bacterial death.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Bacterial Culture Preparation: Inoculate the test bacterium in a suitable broth medium (e.g., Luria-Bertani for E. coli and P. aeruginosa) and incubate until it reaches the mid-logarithmic phase of growth. Adjust the culture to a final concentration of approximately 5 x 105 CFU/mL.

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.

  • Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

  • MBC Determination: To determine the MBC, plate a small aliquot from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Biofilm Inhibition Assay

This protocol quantifies the ability of this compound to prevent biofilm formation.

  • Preparation of Cultures and Compound: Prepare bacterial cultures and serial dilutions of this compound at sub-MIC concentrations in a suitable growth medium.

  • Inoculation of Microtiter Plate: Add the bacterial suspension and the different concentrations of this compound to the wells of a 96-well flat-bottomed microtiter plate. Include a positive control (bacteria with no compound).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.

  • Washing: Carefully remove the planktonic cells by washing the wells gently with a sterile phosphate-buffered saline (PBS) solution.

  • Staining: Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

  • Destaining and Quantification: After washing away the excess stain, solubilize the bound crystal violet with 30% acetic acid or ethanol. Measure the absorbance at a wavelength of 595 nm using a microplate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Protocol 3: Quantification of Pyocyanin Production in P. aeruginosa

This protocol measures the effect of this compound on the production of the QS-regulated virulence factor, pyocyanin.

  • Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of sub-MIC concentrations of this compound for 24-48 hours with shaking.

  • Extraction of Pyocyanin: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform (B151607) at a 3:2 ratio. Mix vigorously to extract the blue pyocyanin into the chloroform layer.

  • Acidification and Quantification: Transfer the chloroform layer to a new tube and add 0.2 M HCl at a 1:1 ratio. The pyocyanin will move to the acidic aqueous phase, turning it pink. Measure the absorbance of the pink solution at 520 nm.

  • Calculation: Calculate the concentration of pyocyanin and express it as a percentage of the untreated control.

G cluster_workflow Experimental Workflow for Assessing this compound Activity start Start prep Prepare this compound Stock and Bacterial Cultures start->prep mic Protocol 1: Determine MIC and MBC prep->mic submic Select Sub-MIC Concentrations mic->submic biofilm Protocol 2: Biofilm Inhibition Assay submic->biofilm virulence Protocol 3: Virulence Factor Quantification (e.g., Pyocyanin) submic->virulence analyze Analyze and Compare Data biofilm->analyze virulence->analyze conclusion Draw Conclusions on QSI Potential analyze->conclusion

Figure 2: General experimental workflow for evaluating the quorum sensing inhibitory potential of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential of this compound as a novel tool in the study of bacterial population growth and quorum sensing. While direct evidence of its activity is pending, its structural analogy to known quorum sensing inhibitors makes it a compelling candidate for exploration. The successful application of these protocols will contribute to a deeper understanding of structure-activity relationships in QSIs and may lead to the development of new anti-virulence strategies to combat bacterial infections.

References

Application of 8-Bromo-1-octanol as a Fluorescent Probe for Malonic Acid Detection: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Theoretical Basis and Potential Mechanism

While specific literature is lacking, a potential mechanism for the detection of malonic acid using 8-Bromo-1-octanol could be theorized. This compound possesses two reactive sites: a hydroxyl (-OH) group and a bromo (-Br) group.[1] It is plausible that a reaction between one or both of these functional groups and malonic acid could lead to a change in the fluorescence properties of a system. For instance, an esterification reaction between the hydroxyl group of this compound and the carboxylic acid groups of malonic acid could occur, potentially forming a new compound with distinct fluorescent properties.

It is important to note that this compound itself is described as a fluorescent compound, reportedly emitting light at a wavelength of 490 nm when exposed to ultraviolet radiation.[2] The interaction with malonic acid would need to modulate this intrinsic fluorescence, either through enhancement (turn-on) or quenching (turn-off), to be an effective detection method.

Hypothetical Experimental Workflow

In the absence of established protocols, a hypothetical workflow for developing and validating a fluorescent assay for malonic acid using this compound can be proposed. This workflow would be essential to establish the feasibility, sensitivity, and selectivity of such an assay.

G cluster_0 Assay Development cluster_1 Assay Validation A Reaction Optimization (Solvent, pH, Temp, Time) B Fluorescence Spectroscopy (Excitation/Emission Spectra) A->B C Characterization of Probe-Analyte Complex B->C D Calibration Curve (Linearity & Detection Limit) C->D E Selectivity Study (Interfering Substances) D->E F Application in Biological Samples E->F End Validated Assay Protocol F->End Start Hypothesis: This compound detects Malonic Acid Start->A

Figure 1. A hypothetical workflow for the development and validation of a fluorescent assay for malonic acid using this compound.

Data Presentation: A Template for Future Studies

Should experimental data become available, it is crucial to present it in a clear and structured manner. The following tables are provided as templates for summarizing key quantitative data that would be necessary to validate this application.

Table 1: Spectroscopic Properties of this compound and its Interaction with Malonic Acid

Compound/MixtureExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound490[2]
This compound + Malonic Acid

Table 2: Performance Characteristics of the Malonic Acid Assay

ParameterValue
Linear Range
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Selectivity (vs. common interferents)
Recovery in Spiked Samples (%)

Proposed Experimental Protocols

The following are proposed, hypothetical protocols for key experiments that would be required to validate the use of this compound as a fluorescent probe for malonic acid. These are intended as a starting point for methods development.

Protocol 1: Determination of Optimal Reaction Conditions
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

    • Prepare a 100 mM stock solution of malonic acid in deionized water.

  • Solvent Screening:

    • In a series of microplate wells, mix 10 µL of this compound stock solution with 10 µL of malonic acid stock solution.

    • Add 180 µL of various solvents or buffer systems (e.g., PBS, Tris-HCl, acetonitrile, DMSO, ethanol) to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the fluorescence intensity at an excitation wavelength determined by an initial spectral scan and an emission wavelength around 490 nm.

  • pH Optimization:

    • Using the optimal solvent system identified, prepare a series of buffers with varying pH values (e.g., pH 4 to 10).

    • Repeat the reaction as in step 2, using these buffers.

    • Measure the fluorescence intensity to determine the optimal pH.

  • Time and Temperature Optimization:

    • Perform the reaction at different temperatures (e.g., 25°C, 37°C, 50°C) and measure the fluorescence at various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal incubation time and temperature.

Protocol 2: Fluorescence Spectroscopy and Calibration Curve
  • Spectra Acquisition:

    • Prepare two samples: one with this compound alone and another with this compound and an excess of malonic acid in the optimized reaction buffer.

    • Record the excitation and emission spectra for both samples using a spectrofluorometer to identify the optimal excitation and emission wavelengths.

  • Calibration Curve Construction:

    • Prepare a series of malonic acid standards of known concentrations in the optimized buffer.

    • Add a fixed concentration of this compound to each standard.

    • Incubate under the optimized conditions.

    • Measure the fluorescence intensity at the optimal excitation and emission wavelengths.

    • Plot the fluorescence intensity versus the malonic acid concentration to generate a calibration curve.

    • Determine the linear range, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathway and Logical Relationship

The proposed detection mechanism can be visualized as a simple input-output relationship, where the presence of malonic acid leads to a measurable change in the fluorescence of this compound.

G Malonic_Acid Malonic Acid (Analyte) Reaction Chemical Reaction (e.g., Esterification) Malonic_Acid->Reaction Probe This compound (Probe) Probe->Reaction Signal Change in Fluorescence Reaction->Signal

Figure 2. A diagram illustrating the proposed signaling pathway for the detection of malonic acid using this compound.

Conclusion

While the concept of using this compound as a fluorescent probe for malonic acid is intriguing, there is a significant lack of empirical evidence and established protocols in the scientific literature to support this application. The information presented here provides a theoretical framework, hypothetical protocols, and templates for data presentation that could guide future research to validate this potential application. Researchers are strongly encouraged to perform the necessary validation experiments to confirm the utility of this compound for this purpose before adopting it in their studies. Further investigation is required to elucidate the precise chemical mechanism and to develop a robust and reliable assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Bromo-1-octanol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound When Synthesizing from 1,8-Octanediol (B150283)

  • Question: My yield of this compound is significantly lower than the reported quantitative yields when using 1,8-octanediol and hydrobromic acid. What are the likely causes and how can I improve it?

  • Answer: Low yields in this synthesis can stem from several factors. Here are the most common causes and their solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is refluxed for a sufficient amount of time, typically around 8 hours, to ensure the full conversion of the starting material.[1][2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

    • Inefficient Water Removal: The formation of this compound from 1,8-octanediol and HBr produces water. This water can hinder the reaction equilibrium. The use of a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene (B28343) is crucial for driving the reaction to completion.[1][2][3] Ensure the Dean-Stark trap is functioning correctly and that there are no leaks in the system.

    • Suboptimal Stoichiometry: The molar ratio of reactants is critical. A slight excess of hydrobromic acid (around 1.25 equivalents) is typically used to ensure the complete conversion of the diol.[1][2] However, a large excess can promote the formation of the dibrominated byproduct.[3]

    • Formation of Byproducts: The primary byproduct in this reaction is 1,8-dibromooctane (B1199895).[4] This is more likely to form with prolonged reaction times or a large excess of HBr. Another possible side reaction is the formation of ethers under acidic conditions.[3] Optimizing reaction time and stoichiometry can minimize these side reactions.

Issue 2: Formation of Significant Amounts of 1,8-Dibromooctane

  • Question: I am observing a significant amount of 1,8-dibromooctane in my product mixture. How can I minimize the formation of this byproduct?

  • Answer: The formation of 1,8-dibromooctane is a common side reaction when synthesizing this compound from 1,8-octanediol.[4] Here’s how you can suppress its formation:

    • Control Stoichiometry: Carefully control the molar ratio of 1,8-octanediol to hydrobromic acid. Using a large excess of HBr will favor the dibromination of the diol.[3] A molar ratio of approximately 1:1.25 of diol to HBr is a good starting point to favor monobromination.[1][2]

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Once the starting 1,8-octanediol is consumed (as monitored by TLC or GC), the reaction should be stopped to prevent the further reaction of the desired this compound to form the dibromide.

    • Reaction Temperature: While reflux is necessary, excessively high temperatures for prolonged periods can increase the rate of the second bromination. Maintain a steady reflux without overheating.

Issue 3: Difficulty in Purifying this compound

  • Question: I am having trouble purifying this compound from the crude reaction mixture. What are the recommended purification methods?

  • Answer: Effective purification is key to obtaining high-purity this compound. The best method depends on the scale of your reaction and the impurities present.

    • Work-up Procedure: After the reaction, the mixture should be cooled and washed sequentially with water and brine to remove excess HBr and other water-soluble impurities. The organic layer should then be dried over an anhydrous salt like sodium sulfate (B86663) before solvent evaporation.[1][2]

    • Distillation: For larger scale purifications, fractional distillation under reduced pressure is an effective method to separate this compound from less volatile impurities like unreacted 1,8-octanediol and more volatile impurities.[4] The boiling point of this compound is reported to be 79-80°C at 0.07 mmHg.[4]

    • Column Chromatography: For obtaining very high purity, especially for removing the 1,8-dibromooctane byproduct, silica (B1680970) gel column chromatography is recommended.[4] A suitable eluent system would be a mixture of hexanes and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two most common laboratory methods for synthesizing this compound are:

  • From 1,8-Octanediol: This method involves the monobromination of 1,8-octanediol using hydrobromic acid (HBr), often in a solvent like toluene with azeotropic removal of water.[1][2][4] This method can achieve quantitative yields under optimized conditions.[1][2]

  • From 1-Octanol: This route involves the bromination of 1-octanol.[4] This is a direct conversion of the alcohol to the bromide.

Q2: What is the role of the Dean-Stark trap in the synthesis from 1,8-octanediol?

A2: The Dean-Stark apparatus is used to remove water that is formed during the reaction of 1,8-octanediol with hydrobromic acid.[1][2][3] By continuously removing water from the reaction mixture, the equilibrium is shifted towards the formation of the product, this compound, thus helping to achieve a higher yield.

Q3: What are the physical properties of this compound?

A3: this compound is a colorless to pale yellow liquid.[5] It has a molecular weight of 209.12 g/mol .[4] Its density is approximately 1.22 g/mL at 25°C, and it has a boiling point of 79-80°C at a reduced pressure of 0.07 mmHg.[4]

Data Presentation

Table 1: Comparison of Key Parameters for the Synthesis of this compound from 1,8-Octanediol

ParameterValueReference
Starting Material 1,8-Octanediol[1][2]
Reagent 48% aq. Hydrobromic Acid[1][2]
Solvent Toluene[1][2]
Molar Ratio (Diol:HBr) 1 : 1.25[1]
Reaction Time 8 hours[1][2]
Reaction Condition Reflux with Dean-Stark trap[1][2]
Reported Yield Quantitative[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,8-Octanediol

This protocol is adapted from a literature procedure which reports a quantitative yield.[1][2]

Materials:

  • 1,8-Octanediol (16 g, 110 mmol)

  • 48% aqueous Hydrobromic Acid (15.5 mL, 137 mmol, 1.25 eq.)

  • Toluene (250 mL)

  • Distilled water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 16 g (110 mmol) of 1,8-octanediol in 250 mL of toluene in a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Add 15.5 mL of 48% aqueous hydrobromic acid (137 mmol, 1.25 eq.) to the solution.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 8 hours, or until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash twice with distilled water and once with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain this compound. The product is reported to be obtained in quantitative yield, though trace amounts of toluene may remain.[1][2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve 1,8-octanediol in toluene add_hbr Add 48% aq. HBr start->add_hbr reflux Reflux for 8 hours with Dean-Stark trap add_hbr->reflux wash Wash with water and brine reflux->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes water_removal Inefficient Water Removal start->water_removal Yes stoichiometry Suboptimal Stoichiometry start->stoichiometry Yes byproducts Byproduct Formation (e.g., 1,8-dibromooctane) start->byproducts Yes increase_time Increase reaction time (monitor with TLC/GC) incomplete_rxn->increase_time check_dst Check Dean-Stark trap for proper function water_removal->check_dst optimize_ratio Optimize reactant ratio (diol:HBr ≈ 1:1.25) stoichiometry->optimize_ratio control_conditions Control reaction time and stoichiometry byproducts->control_conditions

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 8-Bromo-1-octanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 8-Bromo-1-octanol by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

Common impurities in crude this compound, often synthesized from 1,8-octanediol (B150283) and hydrobromic acid, may include:

  • Unreacted 1,8-octanediol: The starting material for the synthesis.

  • 1,8-Dibromooctane: A common byproduct of the bromination reaction.[1]

  • Residual Acids: Traces of hydrobromic acid or any other acid catalyst used in the synthesis.

  • Solvents: Residual solvents from the reaction or workup, such as toluene.[2]

Q2: What is the boiling point of this compound?

The boiling point of this compound is highly dependent on the pressure. Distillation is typically performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.[1]

Q3: Should I use simple or fractional distillation?

For large-scale purification or when impurities with close boiling points (like 1,8-dibromooctane) are present, fractional distillation under reduced pressure is recommended to ensure high purity.[1] Simple distillation may be sufficient for removing non-volatile impurities or those with significantly different boiling points.

Q4: Why is a vacuum distillation necessary for this compound?

Vacuum distillation is crucial because this compound is a high-boiling point alcohol.[3] Distilling it at atmospheric pressure would require very high temperatures, which can lead to thermal decomposition, discoloration, and the formation of unwanted byproducts.[1] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification.[1]

Q5: What are the potential side reactions during the distillation of this compound?

The primary concern during the distillation of alcohols, especially at high temperatures and in the presence of any residual acid, is the formation of symmetrical ethers through dehydration.[4][5] For this compound, this could lead to the formation of bis(8-bromooctyl) ether.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the distillation of crude this compound.

Problem Possible Cause(s) Solution(s)
No Distillate Collected Despite Reaching the Expected Boiling Temperature - System Leak: The vacuum is not sufficient, leading to a higher actual boiling point. - Inadequate Heating: The heating mantle is not providing enough energy to the distillation flask. - Poor Insulation: Significant heat loss from the distillation column and head.- Check all joints and connections for leaks. Ensure they are properly sealed with vacuum grease. - Increase the heating mantle temperature gradually. The bath temperature should typically be 20-30°C higher than the liquid's boiling point. - Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss.
Bumping or Uneven Boiling - Lack of Boiling Chips or Stirring: Superheating of the liquid followed by sudden, violent boiling. - Heating Too Rapidly: The liquid is not heated evenly.- Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating. - Heat the flask slowly and evenly to maintain a controlled boil.
Product is Discolored (Yellow or Brown) - Thermal Decomposition: The distillation temperature is too high. - Presence of Acidic Impurities: Catalyzes decomposition or side reactions.- Improve the vacuum to further lower the boiling point. - Neutralize the crude product before distillation. Wash with a dilute sodium bicarbonate solution, followed by water, and dry thoroughly.
Cloudy Distillate - Presence of Water: The crude product was not adequately dried before distillation.- Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distilling. - Ensure all glassware is completely dry.
Low Yield of Purified Product - Premature Collection: The main fraction was collected before the temperature stabilized. - Decomposition: Loss of product due to high temperatures. - Inefficient Fractionation: Poor separation of the product from impurities.- Collect a forerun fraction and only begin collecting the main product fraction once the distillation temperature is stable at the expected boiling point. - Optimize the vacuum and heating to prevent decomposition. - Use a fractional distillation column for better separation if needed.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₇BrO
Molecular Weight 209.12 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Density 1.22 g/mL at 25 °C[6]
Refractive Index n20/D 1.480

Table 2: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)
0.0779-80
2125-126
5105-106
2056-57

Experimental Protocols

1. Pre-distillation Workup of Crude this compound

  • Transfer the crude this compound to a separatory funnel.

  • Wash the crude product with a saturated solution of sodium bicarbonate to neutralize any residual acid.

  • Wash with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

2. Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (ideally half-full). Include a magnetic stirrer or boiling chips. Ensure all glass joints are properly sealed with vacuum grease.

  • Procedure: a. Transfer the dried crude this compound into the distillation flask. b. Begin stirring and start the cooling water flow through the condenser. c. Gradually apply the vacuum to the system. d. Once the desired vacuum is stable, begin to heat the distillation flask gently using a heating mantle. e. Collect any low-boiling forerun in a separate receiving flask. f. When the distillation temperature stabilizes at the expected boiling point of this compound for the applied pressure, switch to a clean receiving flask to collect the main product fraction. g. Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction. h. Stop heating and allow the system to cool down to room temperature before slowly releasing the vacuum.

Visualizations

Troubleshooting_Distillation start Start Distillation of This compound check_boiling Is the liquid boiling? start->check_boiling no_distillate No distillate is collecting check_boiling->no_distillate No check_temp Is the distillation temperature stable? check_boiling->check_temp Yes ts_heating Increase heating Check for leaks Insulate apparatus no_distillate->ts_heating bumping Violent bumping or uneven boiling occurs check_temp->bumping No discolored Is the distillate discolored? check_temp->discolored Yes ts_stirring Add boiling chips or use a magnetic stirrer Heat gently bumping->ts_stirring cloudy Is the distillate cloudy? discolored->cloudy No ts_temp_vac Improve vacuum Neutralize crude product before distillation discolored->ts_temp_vac Yes pure_product Pure product collected cloudy->pure_product No ts_dry Dry crude product thoroughly before distillation cloudy->ts_dry Yes Experimental_Workflow crude_product Crude this compound wash Wash with NaHCO3, water, and brine crude_product->wash dry Dry with anhydrous MgSO4 or Na2SO4 wash->dry filter Filter dry->filter distill Vacuum Distillation filter->distill forerun Forerun (discard) distill->forerun main_fraction Pure this compound distill->main_fraction residue High-boiling residue distill->residue

References

Technical Support Center: Bromination of 1-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1-bromooctane (B94149) from 1-octanol (B28484). It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the bromination of 1-octanol, offering potential causes and solutions.

Question: Why is my yield of 1-bromooctane consistently low?

Answer: Low yields in the bromination of 1-octanol can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reflux time is adequate, typically ranging from 6 to 8 hours.[1] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.[2]

  • Suboptimal Temperature: The reaction requires sufficient heating to proceed at an adequate rate. The mixture should be heated to reflux.[1]

  • Reagent Stoichiometry: Incorrect molar ratios of the reactants can limit the conversion of 1-octanol. It is common to use a slight excess of the bromide source.[3]

  • Loss During Workup: Significant product loss can occur during the aqueous washing steps, especially if an emulsion forms.[4] To minimize this, allow for adequate phase separation time and consider adding a small amount of brine (saturated NaCl solution) to help break up any emulsions.[4]

Question: I've noticed an unexpected byproduct in my reaction mixture. What could it be and how can I prevent its formation?

Answer: The most common byproduct in the acid-catalyzed bromination of 1-octanol is di-n-octyl ether.[3][5] This is formed through a competing SN2 reaction where another molecule of 1-octanol acts as the nucleophile instead of the bromide ion.

To minimize the formation of di-n-octyl ether:

  • Control Temperature: While heating is necessary, excessive temperatures can favor ether formation. Maintain a steady reflux without overheating.

  • Acid Wash: During the workup, washing the crude product with cold, concentrated sulfuric acid is an effective method for removing the di-n-octyl ether byproduct.[3][5]

Question: My reaction mixture turned dark brown or black upon adding sulfuric acid. Is this normal?

Answer: Charring or a dark coloration upon the addition of concentrated sulfuric acid can occur, especially if the acid is added too quickly or without adequate cooling. This is due to the oxidative and dehydrating properties of concentrated sulfuric acid acting on the organic material.

To prevent this:

  • Slow Addition: Add the concentrated sulfuric acid slowly and in a dropwise manner.

  • Cooling: Ensure the reaction flask is cooled in an ice bath during the addition of the acid.[1]

  • Constant Swirling: Maintain constant swirling of the reaction mixture to ensure even distribution of the acid and to dissipate heat.[3]

Question: I'm having trouble with the purification of 1-bromooctane. What are some common issues and their solutions?

Answer:

  • Emulsion Formation During Washing: Emulsions are common during the aqueous workup. To resolve this, you can:

    • Add a small amount of brine (saturated NaCl solution).[4]

    • Allow the mixture to stand for a longer period to allow for phase separation.[6]

    • In persistent cases, filtering the emulsion through a pad of Celite or glass wool can be effective.

  • Cloudy Product After Drying: If the 1-bromooctane is cloudy after the drying step, it indicates the presence of water.

    • Ensure a sufficient amount of a suitable drying agent (e.g., anhydrous calcium chloride, magnesium sulfate, or sodium sulfate) is used.[5]

    • Allow for adequate contact time with the drying agent, with occasional swirling.[3]

  • Poor Separation During Distillation: If you are co-distilling impurities with your product, it may be due to:

    • Insufficient Separation Efficiency: For impurities with boiling points close to that of 1-bromooctane, a simple distillation may not be adequate. Use a fractionating column (e.g., Vigreux) to improve separation.[5]

    • Distillation Rate is Too Fast: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to a more efficient separation.[5]

    • Product Decomposition: If the product darkens in the distillation flask, it may be decomposing at high temperatures. Performing the distillation under reduced pressure will lower the boiling point and minimize thermal decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of 1-octanol with HBr or NaBr/H₂SO₄?

A1: The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In the presence of a strong acid, the hydroxyl group (-OH) of 1-octanol is protonated to form a good leaving group, water (H₂O). The bromide ion (Br⁻) then acts as a nucleophile, attacking the primary carbon atom and displacing the water molecule to form 1-bromooctane.[1]

Q2: What are the advantages of using NaBr and H₂SO₄ over concentrated HBr?

A2: Using a mixture of sodium bromide and concentrated sulfuric acid generates hydrobromic acid in situ. This method is often more convenient and cost-effective as it utilizes stable and less expensive starting materials compared to concentrated hydrobromic acid.[7]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using several techniques:

  • Thin-Layer Chromatography (TLC): By spotting the reaction mixture alongside the 1-octanol starting material on a TLC plate, the disappearance of the starting material and the appearance of the product can be visualized.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the relative amounts of starting material and product in the reaction mixture, providing a more quantitative measure of conversion.[2]

Q4: Why is it necessary to wash the crude product with sodium bicarbonate solution?

A4: The crude 1-bromooctane will contain residual acid (sulfuric acid and hydrobromic acid) from the reaction. Washing with a sodium bicarbonate or sodium carbonate solution neutralizes this remaining acid.[3][5] This is crucial to prevent decomposition of the product during the final distillation step.[5]

Q5: What are the key safety precautions to take during this experiment?

A5: Concentrated sulfuric acid and hydrobromic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction can be exothermic, especially during the addition of sulfuric acid, so proper cooling is essential.

Data Presentation

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of 1-bromooctane.

ParameterMethod 1: NaBr/H₂SO₄[1]Method 2: HBr/H₂SO₄[3]
Bromide Source Sodium Bromide (NaBr)48% Hydrobromic Acid (HBr)
Acid Catalyst Concentrated Sulfuric Acid (H₂SO₄)Concentrated Sulfuric Acid (H₂SO₄)
Molar Ratio (1-octanol:H₂SO₄:Bromide) Not specified1 : 0.5 : 1.25
Reaction Time 7-8 hoursNot specified
Reaction Temperature RefluxNot specified
Workup/Purification Washes with H₂O, conc. H₂SO₄, 10% Na₂CO₃ solution, drying, and distillation.Washes with conc. H₂SO₄, H₂O, saturated NaHCO₃ solution, drying, and fractional distillation.
Reported Yield >90%~80%
Boiling Point of Product 196-200 °C199-202 °C

Experimental Protocols

Method 1: Synthesis of 1-Bromooctane using Sodium Bromide and Sulfuric Acid [1]

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium bromide in water.

  • Add 1-octanol to the flask.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 7-8 hours.

  • After cooling, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, cold concentrated sulfuric acid, water again, and finally with a 10% sodium carbonate solution.

  • Dry the crude 1-bromooctane over anhydrous sodium sulfate.

  • Purify the final product by distillation, collecting the fraction boiling between 196-200 °C.

Method 2: Synthesis of 1-Bromooctane using Hydrobromic Acid and Sulfuric Acid [3]

  • In a 500 mL round-bottom flask, place 1 mole of 1-octanol.

  • While cooling the flask in an ice bath, slowly add 0.5 moles of concentrated sulfuric acid with constant swirling.

  • Following the sulfuric acid addition, slowly add 1.25 moles of 48% hydrobromic acid to the mixture, continuing to cool and swirl.

  • Once the addition is complete, assemble the apparatus for reflux and heat the mixture.

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel for workup as described in the purification section.

  • Purify the product by fractional distillation, collecting the fraction that boils at 199-202 °C.

Visualizations

SN2_Mechanism SN2 Mechanism for the Bromination of 1-Octanol cluster_reactants Reactants Octanol 1-Octanol CH₃(CH₂)₇OH Protonation Protonation of Hydroxyl Group Octanol->Protonation + H⁺ HBr HBr HBr->Protonation Br_ion Bromide Ion Br⁻ HBr->Br_ion dissociation Protonated_Octanol Protonated 1-Octanol CH₃(CH₂)₇OH₂⁺ Protonation->Protonated_Octanol SN2_Attack SN2 Attack Protonated_Octanol->SN2_Attack Br_ion->SN2_Attack Nucleophile Product 1-Bromooctane CH₃(CH₂)₇Br SN2_Attack->Product Water Water H₂O SN2_Attack->Water Leaving Group Experimental_Workflow Experimental Workflow for 1-Bromooctane Synthesis Start Start: 1-Octanol & Bromide Source Reaction_Setup Reaction Setup: - Add 1-Octanol - Cool in ice bath Start->Reaction_Setup Acid_Addition Acid Addition: - Slowly add H₂SO₄ - Add HBr or NaBr solution Reaction_Setup->Acid_Addition Reflux Reflux: Heat mixture for 6-8 hours Acid_Addition->Reflux Workup Workup: Phase Separation Reflux->Workup Wash1 Wash 1: Conc. H₂SO₄ (removes ether) Workup->Wash1 Wash2 Wash 2: Water Wash1->Wash2 Wash3 Wash 3: NaHCO₃ solution (neutralizes acid) Wash2->Wash3 Drying Drying: Add anhydrous CaCl₂ Wash3->Drying Distillation Purification: Fractional Distillation Drying->Distillation Final_Product End: Pure 1-Bromooctane Distillation->Final_Product

References

Navigating Nucleophilic Substitution of 8-Bromo-1-octanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nucleophilic substitution reactions involving 8-Bromo-1-octanol. This versatile bifunctional molecule, possessing both a reactive primary bromide and a terminal hydroxyl group, is a valuable building block in pharmaceutical and materials science.[1] However, its dual reactivity can present unique challenges. This guide offers detailed experimental protocols, data-driven insights, and troubleshooting strategies to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the nucleophilic substitution of this compound.

Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

A1: Low reactivity in the SN2 displacement of the bromide can be due to several factors. As a primary alkyl bromide, this compound is well-suited for SN2 reactions.[2] Common issues include:

  • Insufficient Nucleophile Strength: Ensure your nucleophile is sufficiently reactive. Anionic nucleophiles are generally more potent than their neutral counterparts.

  • Inappropriate Solvent: For SN2 reactions with anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetone are preferable as they solvate the cation, leaving the nucleophile more reactive. Polar protic solvents like ethanol (B145695) or water can solvate the nucleophile, reducing its efficacy.[2] For instance, DMSO has been shown to be an effective solvent for cyanation reactions with primary alkyl halides.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. It is often best to start at a moderate temperature (e.g., 50-60 °C) and gradually increase if necessary while monitoring the reaction by Thin Layer Chromatography (TLC).

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. For cyanide reactions, DMSO is advantageous due to the increased solubility of inorganic cyanides.

Q2: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the most common side products and how can I minimize them?

A2: The bifunctional nature of this compound is the primary reason for the formation of side products.[1] Key side products include:

  • 1,8-Octanediol: If water is present and a base is used, the bromide can be displaced by a hydroxide (B78521) ion. Ensure anhydrous conditions if this is not the desired product.

  • Di-substituted Product (Symmetrical Ether or Diamine): The initially formed product, an 8-substituted-1-octanol, can act as a nucleophile itself. The alkoxide (formed in the presence of a base) can react with another molecule of this compound to form a symmetrical ether (1,1'-oxybisoctane-8,8'-diol). To minimize this, use a slight excess of the intended nucleophile and add the this compound slowly to the reaction mixture.

  • Intramolecular Etherification (Oxacyclononane): In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide, which can then attack the bromine-bearing carbon on the same molecule to form a nine-membered cyclic ether. This is generally less favorable for larger rings but can occur. Using a non-basic nucleophile or protecting the hydroxyl group can prevent this.

Q3: Do I need to protect the hydroxyl group of this compound before carrying out the nucleophilic substitution?

A3: The necessity of a protecting group for the hydroxyl function depends on the reaction conditions and the nature of the nucleophile.

  • When Protection is Recommended: If you are using a strong base (e.g., NaH, LDA) to deprotonate a weak nucleophile, or if your nucleophile is also a strong base (e.g., an alkoxide), it is highly advisable to protect the hydroxyl group to prevent the formation of the intramolecular ether or other side reactions. A tert-butyldimethylsilyl (TBDMS) ether is a common and robust choice.

  • When Protection May Not Be Necessary: For reactions with good, non-basic nucleophiles like azide (B81097) (N₃⁻) or cyanide (CN⁻) salts in polar aprotic solvents, the substitution at the primary bromide is typically much faster than any reaction involving the alcohol, making protection unnecessary.

Q4: My purification by column chromatography is not effective at separating my product from the starting material. What conditions do you recommend?

A4: The polarity difference between this compound and its substitution products can sometimes be small, making chromatographic separation challenging.

  • Solvent System (Eluent): A common mobile phase for silica (B1680970) gel chromatography of such compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For this compound, a typical eluent system is a 9:1 mixture of hexane/ethyl acetate. The product, being either more or less polar depending on the introduced nucleophile, will require adjustment of this ratio. For example, for more polar products like 8-amino-1-octanol, a more polar eluent containing methanol (B129727) in dichloromethane (B109758) (e.g., 8% MeOH/DCM) has been used successfully.

  • TLC Analysis: Before running a column, always optimize the solvent system using TLC to achieve good separation between the starting material and the product spots (a ΔRf of at least 0.2 is ideal).

  • Alternative Purification: If chromatography is ineffective, consider other purification methods such as distillation under reduced pressure, as this compound and its derivatives are often high-boiling liquids.[3]

Quantitative Data on Reaction Conditions

The following tables summarize optimized reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference
PhthalimidePotassium PhthalimideDMFNot specified292
PhenylselanylDiphenyl diselenide / NaBH₄EthanolAmbientNot specified96[3]
AzideSodium AzideDMF8512~86 (analogous)
CyanideNaCN or KCNDMSO95Not specifiedGood (general)
Alkoxide (Phenoxide)Sodium PhenoxideTHF or DMFReflux4-6Good (general)[2]

Experimental Protocols

Below are detailed methodologies for key nucleophilic substitution reactions with this compound.

Protocol 1: Synthesis of 8-Azido-1-octanol

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The product should have a slightly different Rf value than the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of 8-Phenoxy-1-octanol

Materials:

  • Phenol (B47542)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and phenol (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Hydroxyl Group Protection using TBDMSCl

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add TBDMSCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected product, which can often be used without further purification.

Visualizing Workflows and Troubleshooting

Experimental Workflow for Nucleophilic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Nucleophile and Solvent B Protect Hydroxyl Group? (If using strong base) A->B C Setup Reaction Under Inert Atmosphere B->C D Add Reagents (this compound last) C->D E Heat and Stir (Monitor by TLC) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify Product (Column Chromatography/Distillation) H->I

Caption: General workflow for nucleophilic substitution of this compound.

Troubleshooting Logic for Low Yield

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions Start Low Yield of Desired Product Check_SM Is Starting Material Consumed? (TLC) Start->Check_SM Check_Side_Products Are there significant side products? (TLC/NMR) Check_SM->Check_Side_Products Yes Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Reactions Side Reactions Dominate Check_Side_Products->Side_Reactions Yes Workup_Loss Product Lost During Work-up Check_Side_Products->Workup_Loss No Sol1 Increase Reaction Time/Temp Incomplete_Reaction->Sol1 Sol2 Use Stronger Nucleophile or More Reactive Solvent (e.g., DMF, DMSO) Incomplete_Reaction->Sol2 Sol3 Check Reagent Purity Incomplete_Reaction->Sol3 Sol4 Protect -OH Group Side_Reactions->Sol4 Sol5 Use Milder Base or Non-basic Nucleophile Side_Reactions->Sol5 Sol6 Ensure Anhydrous Conditions Side_Reactions->Sol6 Sol7 Use Excess Nucleophile Side_Reactions->Sol7

Caption: Troubleshooting guide for low product yield.

References

preventing side reactions during the synthesis of 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 8-Bromo-1-octanol from 1,8-octanediol (B150283).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the reaction of 1,8-octanediol with hydrobromic acid (HBr).[1][2] This reaction selectively replaces one of the hydroxyl groups with a bromine atom. Toluene (B28343) is often used as a solvent to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus.[1][2]

Q2: Why is it challenging to achieve selective monobromination?

A2: The primary challenge lies in preventing the reaction from proceeding to form the dibrominated byproduct, 1,8-dibromooctane (B1199895). Since both hydroxyl groups on the 1,8-octanediol starting material are primary alcohols, their reactivity is similar. Controlling the stoichiometry of the reagents and the reaction conditions is crucial for maximizing the yield of the desired mono-bromo product.

Q3: What are the main side products I should be aware of?

A3: The two most common side products are:

  • 1,8-dibromooctane: Formed when both hydroxyl groups of the starting diol react with HBr.[3]

  • Bis(8-hydroxyoctyl) ether: Formed through an intermolecular etherification reaction between two molecules of the alcohol (either the starting material or the product). The hydroxyl group of one molecule can attack the protonated hydroxyl group (a good leaving group) of another.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spots/peaks of the reaction mixture to standards of the starting material (1,8-octanediol) and the desired product, you can determine when the starting material has been consumed and estimate the relative amounts of product and byproducts.

Q5: What is the best method for purifying the final product?

A5: After the initial workup, which typically involves washing with water and brine to remove excess acid and water-soluble impurities, purification can be achieved through several methods.[1][2] For high purity (often required for pharmaceutical applications), vacuum distillation or column chromatography are effective.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield and Significant Amount of 1,8-dibromooctane Byproduct

If you observe a low yield of this compound and a significant presence of 1,8-dibromooctane in your crude product analysis (e.g., via GC-MS or NMR), consider the following causes and solutions.

  • Cause 1: Excess Hydrobromic Acid (HBr). Using a large excess of HBr will drive the reaction towards the thermodynamically more stable dibrominated product.

    • Solution: Carefully control the stoichiometry. Use a slight excess of HBr, typically around 1.2 to 1.25 equivalents relative to the 1,8-octanediol, to favor monobromination.[1]

  • Cause 2: Prolonged Reaction Time or High Temperature. Extended reaction times or excessively high temperatures can provide the necessary energy to overcome the activation barrier for the second bromination.

    • Solution: Monitor the reaction closely using TLC or GC. Stop the reaction as soon as the starting material is consumed. While reflux is necessary, avoid unnecessarily harsh heating.[3]

  • Cause 3: Efficient Water Removal. Some studies suggest that the azeotropic removal of water, while driving the reaction forward, can decrease selectivity for the mono-bromo product and favor dibromide formation.[3][5]

    • Solution: Consider running the reaction without a Dean-Stark apparatus. While this may require longer reaction times, it can improve the selectivity for the desired product.[3]

Issue 2: Presence of Ether Byproducts in the Final Product

The formation of ethers is a common side reaction in acid-catalyzed alcohol reactions.

  • Cause: High Reaction Temperature. The acid-catalyzed dehydration of alcohols to form ethers is favored at higher temperatures.

    • Solution: Maintain the reaction temperature at the minimum required for a reasonable reaction rate (i.e., gentle reflux). Avoid overheating the reaction mixture.

Issue 3: Incomplete Reaction / Significant Unreacted 1,8-octanediol

If a large amount of the starting diol remains after the expected reaction time, it points to insufficient reaction drive.

  • Cause 1: Insufficient HBr. The amount of acid may not be enough to fully convert the diol.

    • Solution: Ensure at least 1.1 to 1.25 equivalents of HBr are used.[1]

  • Cause 2: Inefficient Water Removal (if using Dean-Stark). The reaction is an equilibrium. If the water produced is not removed, the equilibrium will not be driven towards the products.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly and that the azeotrope is being effectively removed. Note the trade-off with selectivity mentioned in Issue 1.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields from various sources.

Starting MaterialReagent (Equivalents)SolventReaction Time (h)Key ConditionReported YieldReference
1,8-OctanediolHBr (48% aq) (1.25 eq.)Toluene8Reflux with Dean-StarkQuantitative[1][2]
1,8-OctanediolHBr (48% aq) (1.2 eq.)Organic Phase9 - 72Heating79 - 94%[3]
1,8-OctanediolHBrTolueneNot specifiedNot specified81%[6]

Experimental Protocols

Protocol: Monobromination of 1,8-Octanediol with HBr

This protocol is based on a common literature procedure.[1][2]

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.

  • Reagents: Dissolve 1,8-octanediol (e.g., 16 g, 110 mmol) in toluene (e.g., 250 ml) in the flask.

  • Acid Addition: Add 48% aqueous hydrobromic acid (e.g., 15.5 ml, 137 mmol, 1.25 eq.) to the solution.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for approximately 8 hours or until TLC/GC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with distilled water (2x) and brine (1x).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 1,8-octanediol in Toluene B Add 48% aq. HBr (1.25 eq.) A->B C Heat to Reflux (~8 hours) B->C D Collect water using Dean-Stark trap C->D E Cool to RT D->E F Wash with H₂O & Brine E->F G Dry organic layer (Na₂SO₄) F->G H Evaporate Solvent G->H I Crude this compound H->I J Vacuum Distillation or Chromatography I->J K Pure this compound J->K

Caption: General experimental workflow for the synthesis and purification of this compound.

G Troubleshooting Logic for Side Reactions problem Problem Detected: Low Yield / Impure Product cause1 Cause: Dibromide Formation (1,8-dibromooctane) problem->cause1 cause2 Cause: Ether Formation problem->cause2 cause3 Cause: Incomplete Reaction problem->cause3 diag1 Diagnosis: GC-MS or NMR shows peak for C₈H₁₆Br₂ cause1->diag1 How to confirm? diag2 Diagnosis: Mass spec shows peak higher than product mass cause2->diag2 How to confirm? diag3 Diagnosis: TLC/GC shows significant remaining starting material cause3->diag3 How to confirm? sol1a Solution: Reduce HBr to ~1.2 eq. diag1->sol1a Action sol1b Solution: Reduce reaction time diag1->sol1b Action sol2 Solution: Avoid overheating, maintain gentle reflux diag2->sol2 Action sol3 Solution: Ensure >1.1 eq. HBr and efficient mixing diag3->sol3 Action

Caption: Troubleshooting diagram for identifying and resolving common side reactions.

References

how to remove water from 8-Bromo-1-octanol synthesis reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 8-Bromo-1-octanol, with a specific focus on the effective removal of water from the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is water removal critical in the synthesis of this compound?

Water can negatively impact the synthesis of this compound in several ways. In reactions involving reagents like phosphorus tribromide (PBr₃), water will react violently to produce phosphonic acid and hydrobromic acid, consuming the reagent and reducing the yield. When using hydrobromic acid (HBr), the presence of excess water can shift the reaction equilibrium, hindering the conversion of the starting alcohol to the desired bromoalkane. Furthermore, residual water can complicate the purification process.

Q2: What are the primary sources of water contamination in this synthesis?

Water can be introduced into the reaction from several sources:

  • Reagents: Aqueous hydrobromic acid is a common reagent and a direct source of water. Starting materials like 1,8-octanediol (B150283) or 1-octanol (B28484) may also contain trace amounts of water.

  • Solvents: Non-anhydrous solvents can introduce significant amounts of water.

  • Atmosphere: Glassware and the reaction setup can adsorb moisture from the air, especially on humid days.

  • Reaction Byproduct: Some synthesis routes, particularly those starting from a diol and HBr, produce water as a byproduct.[1][2]

Q3: What are the common methods for removing water during the this compound synthesis?

Common methods include azeotropic distillation using a Dean-Stark apparatus, treatment with drying agents, and the use of molecular sieves. The choice of method depends on the specific synthesis route and the stage of the process (during the reaction or during workup).

Troubleshooting Guides

Issue 1: Low Yield in Bromination of 1,8-octanediol with HBr

Symptoms:

  • The reaction stalls before the complete consumption of the starting diol.

  • The isolated yield of this compound is significantly lower than expected.

  • The presence of unreacted starting material is confirmed by TLC or NMR analysis.

Root Cause: The reaction between an alcohol and hydrobromic acid is an equilibrium process that produces water.[1][2] Failure to remove this water will prevent the reaction from going to completion.

Solutions:

  • Azeotropic Distillation (In-situ Water Removal): This is the most effective method for this specific synthesis.

    • Protocol:

      • Dissolve 1,8-octanediol in a solvent that forms an azeotrope with water, such as toluene (B28343).[1][2]

      • Add the aqueous hydrobromic acid to the solution.

      • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

      • Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, while the toluene is returned to the reaction flask.[1][2]

      • Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.[1][2]

Issue 2: Water Contamination in the Final Product after Workup

Symptoms:

  • The final this compound product appears cloudy or contains a separate aqueous layer.

  • 'Wet' solvent peaks are observed in the NMR spectrum.

  • The product fails to meet the required purity specifications due to water content.

Root Cause: Inadequate drying of the organic layer during the workup phase.

Solutions:

  • Use of Drying Agents:

    • Protocol:

      • After the reaction is complete, wash the organic layer with brine (a saturated aqueous solution of NaCl). This initial wash helps to remove the bulk of the dissolved water.[3]

      • Separate the organic layer and add a suitable anhydrous drying agent.

      • Stir the mixture for a period to allow the drying agent to absorb the water.

      • Filter or decant the dried organic solution to remove the drying agent.

      • Evaporate the solvent to obtain the final product.[1][2]

Data Presentation: Comparison of Common Drying Agents

Drying AgentCapacitySpeed of DryingSuitability for Ethereal SolventsNotes
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)HighSlowNot idealConvenient for small-scale drying; easy to filter.[3]
Anhydrous Magnesium Sulfate (MgSO₄)ModerateFastGoodWorks quickly and efficiently.[3]
Anhydrous Calcium Chloride (CaCl₂)HighFastPoorCan form adducts with alcohols and should be avoided for this product.
Molecular Sieves (3Å or 4Å)ModerateModerateExcellentCan be added directly to the reaction mixture if compatible with reagents.
Issue 3: Hydrolysis of Reagents (e.g., PBr₃)

Symptoms:

  • Vigorous, uncontrolled reaction upon addition of the brominating agent.

  • Formation of acidic byproducts.

  • Low conversion of the starting alcohol.

Root Cause: Presence of water in the starting materials (alcohol, solvent) or glassware.

Solutions:

  • Drying of Starting Materials and Solvents:

    • Alcohols: If the starting 1-octanol is suspected to contain water, it can be dried by standing over anhydrous magnesium sulfate or molecular sieves, followed by filtration.

    • Solvents: Use anhydrous grade solvents. If not available, solvents can be dried using appropriate methods (e.g., distillation from a drying agent).

  • Azeotropic Removal of Water from Starting Material:

    • Protocol:

      • Dissolve the starting alcohol in toluene.

      • Rotary evaporate the mixture. The toluene will form an azeotrope with the trace water, which is removed under vacuum.[3]

      • Repeat this process 2-3 times for highly water-sensitive reactions.[3]

  • Use of Dry Glassware and Inert Atmosphere:

    • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Visualization of Experimental Workflow

Below is a diagram illustrating the decision-making process for selecting an appropriate water removal technique in the synthesis of this compound.

WaterRemovalWorkflow start Start: Synthesis of this compound reaction_type What is the bromination method? start->reaction_type hbr_diol HBr with 1,8-octanediol reaction_type->hbr_diol Water is a byproduct pbr3_alcohol PBr3 or other anhydrous brominating agent with 1-octanol reaction_type->pbr3_alcohol Reagent is water-sensitive in_situ_removal Is in-situ water removal required? hbr_diol->in_situ_removal pre_drying Pre-dry all reagents and solvents pbr3_alcohol->pre_drying dean_stark Use Dean-Stark apparatus with toluene during reflux in_situ_removal->dean_stark Yes workup Workup Stage dean_stark->workup inert_atmosphere Use inert atmosphere (N2 or Ar) pre_drying->inert_atmosphere inert_atmosphere->workup brine_wash Wash organic layer with brine workup->brine_wash drying_agent Add anhydrous drying agent (e.g., MgSO4 or Na2SO4) brine_wash->drying_agent filter_evaporate Filter and evaporate solvent drying_agent->filter_evaporate end End: Dry this compound filter_evaporate->end

Caption: Decision workflow for water removal in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving 8-Bromo-1-octanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in coupling reactions with this compound?

Low yields in coupling reactions with this compound can stem from several factors. The primary areas to investigate are the quality of the reagents, the reaction conditions (catalyst, ligand, base, solvent, and temperature), and the presence of competing side reactions. Due to its bifunctional nature, possessing both a bromide and a hydroxyl group, this compound can present unique challenges.

Q2: How can the hydroxyl group of this compound interfere with the coupling reaction?

The terminal hydroxyl group can participate in several side reactions, leading to reduced yields of the desired product. It can act as a nucleophile, especially in the presence of a strong base, leading to intermolecular or intramolecular etherification (Williamson ether synthesis). Additionally, the hydroxyl group can coordinate to the metal catalyst, potentially inhibiting its catalytic activity. In some cases, it may be necessary to protect the hydroxyl group prior to the coupling reaction.

Q3: What are the signs of catalyst deactivation, and how can it be prevented?

A common sign of catalyst deactivation is the formation of palladium black. This can be caused by high temperatures, the presence of oxygen, or impurities in the reaction mixture. To prevent catalyst deactivation, ensure the reaction is carried out under an inert atmosphere (argon or nitrogen), use degassed solvents, and consider using a more stable palladium precatalyst or a ligand that protects the palladium center.

Q4: How do I choose the right solvent for my coupling reaction with this compound?

The choice of solvent is crucial for ensuring that all reactants are sufficiently soluble. This compound is soluble in many common organic solvents like THF, dioxane, and DMF.[1] The ideal solvent or solvent mixture will depend on the specific coupling reaction and the other reactants. For instance, Suzuki-Miyaura reactions often benefit from the presence of water to facilitate the dissolution of the inorganic base.[2]

Q5: Can I use this compound directly in Buchwald-Hartwig amination, or is protection of the hydroxyl group necessary?

While the Buchwald-Hartwig amination is generally tolerant of various functional groups, the presence of a free hydroxyl group can sometimes lead to lower yields due to competitive O-arylation.[3] The outcome is highly dependent on the specific amine, catalyst system, and reaction conditions. It is advisable to first attempt the reaction with the unprotected alcohol. If low yields or significant O-arylation byproducts are observed, protection of the hydroxyl group (e.g., as a silyl (B83357) ether or a benzyl (B1604629) ether) should be considered.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst). - Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation.
Inappropriate Ligand - The chosen ligand may not be suitable for the specific coupling reaction or substrate. - For sterically hindered substrates, a bulkier, more electron-rich ligand may be required.
Incorrect Base - The base may not be strong enough to facilitate the catalytic cycle. - The base may be poorly soluble in the reaction solvent. Consider using a different base or a solvent system that improves its solubility.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20°C. - For some sluggish couplings, microwave irradiation can be effective.[2]
Poor Reagent Quality - Ensure this compound and the coupling partner are pure. - Boronic acids, in particular, can degrade upon storage; check their purity.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Possible Cause Suggested Solution
Homocoupling of the Coupling Partner - Presence of oxygen in the reaction mixture. - In Sonogashira coupling, this is often due to the copper co-catalyst (Glaser coupling).- Thoroughly degas all solvents and reagents. - For Sonogashira, consider running the reaction under copper-free conditions.
Protodebromination (Replacement of Br with H) - Presence of water or other protic sources. - Degradation of the organometallic intermediate.- Use anhydrous solvents and reagents. - Optimize the reaction time to avoid prolonged exposure to conditions that promote decomposition.
Formation of Oct-7-en-1-ol - Elimination reaction (E2) competing with the coupling.- Use a milder, non-nucleophilic base. - Lower the reaction temperature.
Dimerization or Polymerization of this compound - The hydroxyl group acting as a nucleophile.- Protect the hydroxyl group before the coupling reaction. - Use a weaker base or lower temperature to disfavor nucleophilic attack.

Experimental Protocols

General Considerations for All Reactions
  • All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen).

  • Solvents should be degassed prior to use by bubbling with an inert gas for at least 30 minutes or by freeze-pump-thaw cycles.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv.)

  • K₂CO₃ (2.0 equiv.)

  • Toluene (B28343)/Ethanol/Water (4:1:1)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/ethanol/water solvent mixture, followed by Pd(PPh₃)₄.

  • Heat the reaction mixture to 80-90°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Reagents:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (0.02 equiv.)

  • CuI (0.04 equiv.)

  • Triethylamine (B128534) (Et₃N) (2.0 equiv.)

  • THF (solvent)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-50°C if the reaction is sluggish.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Heck Coupling

This protocol describes the coupling of this compound with an alkene (e.g., styrene).

Reagents:

  • This compound (1.0 equiv.)

  • Styrene (1.2 equiv.)

  • Pd(OAc)₂ (0.02 equiv.)

  • P(o-tolyl)₃ (0.04 equiv.)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • DMF (solvent)

Procedure:

  • In a round-bottom flask, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill with an inert gas.

  • Add degassed DMF, triethylamine, and styrene.

  • Heat the reaction to 100-120°C and stir.[4]

  • Monitor the reaction's progress.

  • After completion, cool the mixture, dilute with water, and extract with an ether.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a primary or secondary amine.

Reagents:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.01 equiv.)

  • Xantphos (0.02 equiv.)

  • NaOtBu (1.4 equiv.)

  • Toluene (solvent)

Procedure:

  • To a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a reaction vessel.

  • Outside the glovebox, add this compound, the amine, and degassed toluene under an inert atmosphere.

  • Heat the reaction mixture to 90-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry.

  • Concentrate and purify by column chromatography.

Protocol 5: Williamson Ether Synthesis (Potential Side Reaction)

This protocol illustrates the etherification of the hydroxyl group of this compound with a phenol (B47542), a common side reaction to be aware of.

Reagents:

  • This compound (as the electrophile)

  • Phenol (1.0 equiv.)

  • NaH (1.1 equiv.)

  • Anhydrous THF (solvent)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the phenol and anhydrous THF.

  • Cool the solution to 0°C and slowly add NaH.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound and stir the reaction at room temperature or with gentle heating.[5]

  • Monitor the reaction for the formation of the ether product.

  • Quench the reaction carefully with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify by column chromatography.

Data Presentation

The following tables provide illustrative data on how different parameters can affect the yield of coupling reactions with long-chain bromoalkanes. This data is representative and actual results may vary.

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Illustrative Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901265
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100885
Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF801678

Table 2: Influence of Base and Solvent on Sonogashira Coupling Yield

BaseSolventTemperature (°C)Copper Co-catalystTime (h)Illustrative Yield (%)
Et₃NTHF50CuI670
DBUDMF60CuI475
Cs₂CO₃Dioxane80None1282

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Check Reagent Quality (Purity, Activity, Stoichiometry) start->check_reagents check_conditions 2. Evaluate Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions OK optimize_reagents Use fresh/purified reagents Adjust stoichiometry check_reagents->optimize_reagents Issue Found check_catalyst 3. Analyze Catalyst System (Catalyst, Ligand, Base) check_conditions->check_catalyst OK optimize_conditions Increase temperature Extend reaction time Ensure inert atmosphere check_conditions->optimize_conditions Issue Found check_side_reactions 4. Identify Side Products (TLC, GC-MS, NMR) check_catalyst->check_side_reactions OK optimize_catalyst Screen different catalysts/ligands Change base/solvent check_catalyst->optimize_catalyst Issue Found address_side_reactions Protect hydroxyl group Use milder conditions Change reaction type check_side_reactions->address_side_reactions Byproducts Identified end_success Yield Improved optimize_reagents->end_success optimize_conditions->end_success optimize_catalyst->end_success address_side_reactions->end_success

Caption: Troubleshooting workflow for low yield in coupling reactions.

ExperimentalWorkflow prep Preparation Assemble & dry glassware Degas solvents Weigh reagents reaction Reaction Setup Charge reagents under inert gas Add catalyst/ligand Heat and stir prep->reaction monitoring Monitoring Track progress via TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup Quench reaction Aqueous extraction Dry organic layer monitoring->workup Reaction Complete purification Purification & Analysis Column chromatography Characterize (NMR, MS) workup->purification

Caption: General experimental workflow for coupling reactions.

References

Technical Support Center: 8-Bromo-1-octanol Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 8-Bromo-1-octanol, with a specific focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a bifunctional molecule, making it a versatile intermediate in organic synthesis. The two primary reactive sites are the terminal bromine atom, which is an excellent leaving group for nucleophilic substitution, and the terminal hydroxyl group, which can undergo reactions typical of primary alcohols. Common reactions include:

  • Williamson Ether Synthesis: The bromide is displaced by an alkoxide to form an ether.

  • N-Alkylation of Amines: The bromide reacts with primary or secondary amines to form secondary or tertiary amines, respectively.

  • Esterification: The hydroxyl group reacts with a carboxylic acid or its derivative to form an ester.

  • Synthesis of other functional groups: The bromide can be displaced by other nucleophiles to introduce a variety of functionalities.

Q2: Why is temperature control so critical in reactions with this compound?

A2: Temperature is a crucial parameter for controlling the selectivity and yield of reactions involving this compound. For nucleophilic substitution reactions at the carbon bearing the bromine, there is often a competition between the desired substitution (S(_N)2) and elimination (E2) pathways. Higher temperatures generally favor the elimination reaction, leading to the formation of undesired alkene byproducts.[1][2] For other reactions, such as esterification, temperature affects the reaction rate and equilibrium position.

Q3: What is the typical temperature range for a Williamson ether synthesis using this compound?

A3: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[2][3] The optimal temperature will depend on the specific substrate, solvent, and base used. It is often a trade-off between reaction rate and selectivity.

Q4: Can I perform reactions on both the bromo and hydroxyl groups simultaneously?

A4: Performing reactions on both functional groups simultaneously without a defined strategy can lead to a mixture of products and is generally not recommended. It is often necessary to use a protecting group for the hydroxyl function if the desired reaction is at the bromide, or vice-versa, to ensure chemoselectivity. The choice of protecting group should be guided by its stability under the reaction conditions, including temperature.

Troubleshooting Guides

Williamson Ether Synthesis: Low Yield and Side Product Formation

Problem: Low yield of the desired ether product with the presence of an alkene byproduct.

Cause: This is a classic sign of the competing E2 elimination reaction being favored over the desired S(_N)2 substitution. Higher reaction temperatures are a primary cause of increased elimination.[1][2]

Solutions:

  • Lower the reaction temperature: This is the most direct way to favor the S(_N)2 pathway. Reactions can be attempted at the lower end of the typical 50-100 °C range.

  • Choice of Base: Use a less sterically hindered base.

  • Solvent: Use a polar aprotic solvent such as acetonitrile (B52724) or DMF, which are known to favor S(_N)2 reactions.[3]

N-Alkylation of Amines: Slow Reaction or Formation of Side Products

Problem: The reaction with an amine is very slow or incomplete, or you observe the formation of unknown impurities.

Cause: N-alkylation of amines can be slow, and forcing the reaction with high temperatures can lead to side reactions, especially with certain solvents like DMF which can cause formylation of the amine at elevated temperatures.

Solutions:

  • Optimize Temperature: Start at a lower temperature (e.g., 20-25 °C or room temperature) and monitor the reaction progress.[1] If the reaction is too slow, a moderate increase in temperature can be considered.

  • Catalyst: The use of a catalyst, such as Al2O3–OK, has been shown to promote N-alkylation at room temperature.[4]

  • Solvent Choice: Acetonitrile is often a good solvent for N-alkylation reactions.[4]

Fischer Esterification: Incomplete Conversion

Problem: The esterification of the hydroxyl group does not go to completion, resulting in a low yield of the ester.

Cause: Fischer esterification is an equilibrium-controlled process. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

Solutions:

  • Temperature and Water Removal: The reaction is typically run at the reflux temperature of the alcohol.[5] To drive the reaction to completion, it is essential to remove the water as it is formed. This can be achieved by using a Dean-Stark apparatus.[6]

  • Excess Reagent: Using a large excess of the carboxylic acid can also help to shift the equilibrium towards the product.[6]

Data Presentation

Table 1: Temperature Guidelines for Common Reactions with this compound

Reaction TypeReagentTypical Temperature Range (°C)Key Considerations
Williamson Ether Synthesis Alkoxide50 - 100Higher temperatures increase the rate of the competing E2 elimination reaction, reducing the yield of the desired ether.[2][3]
N-Alkylation of Amines Primary or Secondary Amine20 - 70Can be slow at lower temperatures. Higher temperatures may require careful solvent selection to avoid side reactions.[1]
Fischer Esterification Carboxylic Acid (with acid catalyst)Reflux (typically 60-120)Reaction is equilibrium-driven; temperature is often dictated by the boiling point of the alcohol. Water removal is critical.[7]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of a Generic Ether from this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Alcohol (to be converted to the alkoxide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.2 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C. Add this compound (1.0 equivalent) dropwise to the flask.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 65 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Fischer Esterification of this compound

This protocol describes a standard Fischer esterification.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (H(_2)SO(_4))

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), the carboxylic acid (2.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) in toluene.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. Continue refluxing until no more water is collected in the trap.

  • Work-up: Cool the reaction mixture to room temperature. Carefully wash the organic layer with saturated aqueous NaHCO(_3) solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and remove the toluene under reduced pressure. The resulting crude ester can be purified by distillation or column chromatography.

Visualizations

Troubleshooting_Williamson_Ether_Synthesis start Start: Low Ether Yield check_alkene Check for Alkene Byproduct (GC/MS, NMR) start->check_alkene alkene_present Alkene Detected check_alkene->alkene_present Yes no_alkene No Alkene Detected check_alkene->no_alkene No high_temp High Reaction Temperature? alkene_present->high_temp incomplete_reaction Incomplete Reaction (TLC shows starting material) no_alkene->incomplete_reaction lower_temp Action: Lower Temperature (e.g., 50-70°C) high_temp->lower_temp Yes strong_base Strong/Bulky Base Used? high_temp->strong_base No weaker_base Action: Use Weaker/ Less Hindered Base strong_base->weaker_base Yes increase_time_temp Action: Increase Reaction Time or Temperature Moderately incomplete_reaction->increase_time_temp

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Reaction_Selectivity_8_Bromo_1_octanol cluster_bromo Reactions at the Bromo Group (C-Br) cluster_hydroxyl Reactions at the Hydroxyl Group (O-H) reactant This compound ether_synthesis Williamson Ether Synthesis (with Alkoxide) reactant->ether_synthesis amine_alkylation N-Alkylation (with Amine) reactant->amine_alkylation esterification Fischer Esterification (with Carboxylic Acid) reactant->esterification temp_control Temperature Control ether_synthesis->temp_control Critical for S_N2 vs. E2 protecting_group Protecting Group Strategy ether_synthesis->protecting_group Protect -OH amine_alkylation->temp_control Influences rate & side reactions amine_alkylation->protecting_group Protect -OH esterification->temp_control Affects equilibrium & rate esterification->protecting_group Protect -Br (if needed)

Caption: Logical relationships in planning reactions with this compound.

References

Technical Support Center: Stoichiometric Ratio Optimization for Organocopper Reagents with 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organocopper reagents in coupling reactions with 8-Bromo-1-octanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio for the coupling of a Gilman reagent (R₂CuLi) with this compound?

A1: The optimal stoichiometry depends on whether the hydroxyl group of this compound is protected. For an unprotected alcohol, a slight excess of the Gilman reagent is often necessary to account for potential side reactions. For a protected alcohol, a ratio closer to stoichiometric is typically effective. See the tables below for a summary of recommended ratios and expected outcomes.

Q2: Do I need to protect the hydroxyl group of this compound before performing the coupling reaction?

A2: While not always strictly necessary, protecting the hydroxyl group is highly recommended for achieving the best yields and reproducibility. The organolithium reagent used to prepare the Gilman reagent is a strong base and can deprotonate the alcohol, consuming your starting material and reagent. Gilman reagents themselves are less basic but can still react with the acidic proton of the alcohol.[1] The tetrahydropyranyl (THP) group is a common and effective choice for protecting alcohols in this context, as it is stable to the basic conditions of the coupling reaction and can be easily removed under mild acidic conditions.[2][3][4]

Q3: What are common side reactions to watch out for, and how can I minimize them?

A3: Common side reactions include:

  • Deprotonation of the alcohol: As mentioned, this consumes both the starting material and the organometallic reagents. Protecting the alcohol is the most effective way to prevent this.

  • Homocoupling: Formation of R-R from the Gilman reagent can occur, especially if the reaction is allowed to warm prematurely or is exposed to oxygen.

  • Elimination: While less common with primary bromides like this compound, elimination reactions can be promoted by excess heat or strongly basic conditions.

To minimize these, it is crucial to maintain a low reaction temperature (typically -78 °C to 0 °C), use a dry, inert atmosphere (e.g., argon or nitrogen), and use high-purity reagents and solvents.[5][6]

Q4: Can I use a catalytic amount of copper for this reaction?

A4: While some copper-catalyzed cross-coupling reactions exist, the classic Corey-House synthesis with Gilman reagents typically uses a stoichiometric amount of copper.[5]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Coupled Product
Possible Cause Troubleshooting Step
Inactive Gilman Reagent The Gilman reagent is sensitive to air and moisture. Ensure all glassware is flame-dried, and the reaction is performed under a strict inert atmosphere. Prepare the Gilman reagent fresh for each reaction.
Deprotonation of Unprotected Alcohol If you are not protecting the hydroxyl group, you may be losing your organolithium and Gilman reagent to an acid-base reaction. Consider using a protecting group like THP. If proceeding without protection, increase the equivalents of the Gilman reagent.
Incorrect Stoichiometry Ensure you are using the correct 2:1 ratio of organolithium to copper(I) salt to form the Gilman reagent. For the coupling step, refer to the stoichiometry tables below.
Low Reaction Temperature While low temperatures are necessary, the reaction may be too slow if kept at -78 °C for the entire duration. After the initial addition, allowing the reaction to slowly warm to 0 °C or room temperature may be necessary.
Poor Quality of this compound Ensure the starting material is pure and free of acidic impurities.
Problem 2: Formation of a Significant Amount of Homocoupled Product (R-R)
Possible Cause Troubleshooting Step
Oxidation of Gilman Reagent Exposure to oxygen can lead to homocoupling. Ensure your inert atmosphere is maintained throughout the reaction and that solvents are properly degassed.
Reaction Temperature Too High Allowing the Gilman reagent to warm for extended periods before the addition of the alkyl halide can promote decomposition and homocoupling. Add the this compound at a low temperature.

Quantitative Data Summary

Table 1: Stoichiometric Ratios for Unprotected this compound
Gilman Reagent (R₂CuLi) EquivalentsThis compound EquivalentsExpected OutcomeComments
1.1 - 1.51.0Moderate yield of coupled product.Excess Gilman reagent is used to consume any acidic protons from the alcohol.
1.01.0Low to moderate yield.Significant loss of Gilman reagent due to deprotonation is likely.
< 1.01.0Very low to no yield.Insufficient reagent for both deprotonation and coupling.
Table 2: Stoichiometric Ratios for Protected this compound (e.g., THP-protected)
Gilman Reagent (R₂CuLi) EquivalentsProtected this compound EquivalentsExpected OutcomeComments
1.0 - 1.11.0Good to excellent yield of coupled product.A slight excess of the Gilman reagent can help drive the reaction to completion.
1.01.0Good yield.Stoichiometric reaction is generally effective.
< 1.01.0Incomplete reaction.The protected alcohol will be the limiting reagent.

Experimental Protocols

Protocol 1: Protection of this compound with a Tetrahydropyranyl (THP) Group

This protocol describes the formation of 2-(8-bromooctyloxy)tetrahydro-2H-pyran.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Add DHP (1.2 equiv) to the solution.

  • Add a catalytic amount of PPTS (0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the THP-protected alcohol.

Protocol 2: Corey-House Coupling with THP-Protected this compound

This protocol details the coupling of lithium dimethylcuprate with 2-(8-bromooctyloxy)tetrahydro-2H-pyran.

Materials:

  • Methyllithium (MeLi) in diethyl ether

  • Copper(I) iodide (CuI)

  • 2-(8-bromooctyloxy)tetrahydro-2H-pyran

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a flame-dried, two-necked flask under an argon atmosphere, add CuI (0.5 equiv).

  • Cool the flask to -78 °C and add anhydrous diethyl ether.

  • Slowly add MeLi (1.0 equiv) to the stirred suspension. The solution should turn from a yellow suspension to a colorless solution of lithium dimethylcuprate.

  • Stir the Gilman reagent at -78 °C for 30 minutes.

  • Slowly add a solution of 2-(8-bromooctyloxy)tetrahydro-2H-pyran (1.0 equiv) in anhydrous diethyl ether.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and stir until the copper salts are dissolved.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the THP-protected coupled product.

Protocol 3: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the final alcohol product.

Materials:

  • THP-protected coupled product

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

Procedure:

  • Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.[3]

  • Stir the solution at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, carefully neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final alcohol product.

Visualizations

Experimental_Workflow_Protected_Route cluster_protection Step 1: Protection cluster_coupling Step 2: Corey-House Coupling cluster_deprotection Step 3: Deprotection start This compound protected_product THP-Protected This compound start->protected_product Protection prot_reagents DHP, PPTS (cat.) DCM, RT coupling Coupling Reaction -78°C to 0°C, Ether protected_product->coupling gilman_formation 2 R-Li + CuI -> R2CuLi gilman_formation->coupling coupled_product THP-Protected Coupled Product coupling->coupled_product final_product Final Coupled Alcohol coupled_product->final_product Deprotection deprot_reagents AcOH/THF/H2O RT

Caption: Workflow for the protected route of coupling organocopper reagents with this compound.

Troubleshooting_Logic start Low Yield of Coupled Product cause1 Inactive Gilman Reagent? start->cause1 cause2 Deprotonation of -OH? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 solution1 Ensure inert atmosphere, use fresh reagents. cause1->solution1 Solution solution2 Protect hydroxyl group (THP) or increase R2CuLi equivalents. cause2->solution2 Solution solution3 Verify 2:1 R-Li:CuI ratio and appropriate R2CuLi for coupling. cause3->solution3 Solution

Caption: Troubleshooting logic for low yield in the coupling reaction.

References

common impurities in commercial 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 8-Bromo-1-octanol in their experiments.

Common Impurities and Their Impact

Commercial this compound is typically synthesized from 1,8-octanediol (B150283) and hydrobromic acid. While purification processes are employed, trace amounts of impurities can remain, potentially impacting downstream applications. The most common impurities are the starting material, 1,8-octanediol, and a di-substituted byproduct, 1,8-dibromooctane (B1199895).

Table 1: Common Impurities in Commercial this compound

ImpurityChemical StructureTypical Purity Range of Commercial ProductPotential Impact on Reactions
This compound Br-(CH₂)₈-OH>90% - >97%Desired Reagent
1,8-OctanediolHO-(CH₂)₈-OH<1% - 5%- Reacts with organometallics (e.g., Grignard reagents), consuming the reagent. - Can compete in reactions involving the hydroxyl group, leading to undesired byproducts.
1,8-DibromooctaneBr-(CH₂)₈-Br<1% - 3%- Can lead to the formation of di-substituted products. - In Grignard formation, can lead to Wurtz coupling or di-Grignard formation.
TolueneC₇H₈Traces- Generally considered not to affect most subsequent reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial this compound?

A1: The most common process-related impurities are unreacted 1,8-octanediol and the over-brominated byproduct, 1,8-dibromooctane. Residual solvent from the synthesis, such as toluene, may also be present in trace amounts.[1]

Q2: How can I check the purity of my this compound?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify the main component and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR can provide detailed structural information and help quantify impurities by integrating the signals corresponding to each compound if appropriate standards are used.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the mixture.

Q3: Can I use this compound with a stated purity of 95% for my reaction?

A3: The suitability of 95% pure this compound depends on the nature of your reaction. For general applications, this purity may be acceptable. However, for sensitive reactions, such as those involving Grignard reagents or polymerizations where stoichiometry is critical, the presence of 1,8-octanediol and 1,8-dibromooctane could be problematic. It is recommended to purify the reagent if your reaction is sensitive to these impurities.

Troubleshooting Guides

Issue 1: Low Yield in a Grignard Reaction

Symptom: You are attempting to form a Grignard reagent from this compound, followed by a reaction with an electrophile, but you are observing a lower than expected yield of your desired product.

Potential Cause: The presence of 1,8-octanediol in your commercial this compound. The acidic protons of the hydroxyl groups in 1,8-octanediol will quench the Grignard reagent as it is formed.

Troubleshooting Steps:

  • Assess Purity: Analyze your this compound by GC-MS or ¹H NMR to quantify the amount of 1,8-octanediol impurity.

  • Purify the Reagent: If significant amounts of 1,8-octanediol are present, purify the this compound using one of the methods described in the "Experimental Protocols" section below.

  • Adjust Stoichiometry: If purification is not feasible, you may consider adding additional Grignard reagent to compensate for the amount that will be quenched by the 1,8-octanediol. This is less ideal as it can complicate purification of the final product.

troubleshooting_grignard start Low Yield in Grignard Reaction check_purity Analyze this compound Purity (GC-MS, NMR) start->check_purity diol_present 1,8-Octanediol Present? check_purity->diol_present purify Purify this compound diol_present->purify Yes adjust Adjust Grignard Reagent Stoichiometry diol_present->adjust Alternative other_issues Investigate Other Reaction Parameters diol_present->other_issues No proceed Proceed with Reaction purify->proceed adjust->proceed troubleshooting_ether_synthesis start Di-substituted Byproduct Observed confirm_byproduct Confirm Byproduct Identity (MS) start->confirm_byproduct check_purity Analyze this compound for 1,8-Dibromooctane confirm_byproduct->check_purity dibromide_present 1,8-Dibromooctane Present? check_purity->dibromide_present purify Purify this compound dibromide_present->purify Yes modify_conditions Modify Reaction Stoichiometry dibromide_present->modify_conditions No/Minor rerun_reaction Re-run Reaction purify->rerun_reaction modify_conditions->rerun_reaction

References

stability and storage of 8-Bromo-1-octanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 8-Bromo-1-octanol, along with troubleshooting guides for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The recommended storage temperature is between 2-8°C.[1][3][4][5][6][7] It should be kept in a tightly sealed container to prevent moisture ingress and potential degradation.[1][2] Some sources also indicate that storage at ambient temperatures is acceptable.[8]

Q2: How stable is this compound at room temperature?

A2: this compound is generally stable under normal ambient conditions.[9] However, for long-term storage, refrigeration at 2-8°C is recommended to minimize any potential degradation over time.[1][3][4][5][6][7]

Q3: Is this compound sensitive to light?

A3: While specific data on the photosensitivity of this compound is limited, bromoalkanes, in general, can be susceptible to degradation upon exposure to light, which can initiate free-radical reactions.[10] Therefore, it is best practice to store it in a light-resistant container or in a dark location to prevent potential photodegradation.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, amines, and strong bases.[9] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q5: What are the primary decomposition products of this compound?

A5: Under fire conditions, this compound can decompose to produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[9] In the presence of strong bases, elimination reactions can occur, leading to the formation of oct-7-en-1-ol.

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis

Problem: Poor yield of the desired ether when using this compound as the electrophile.

Potential Causes & Solutions:

Cause Troubleshooting Step
Incomplete deprotonation of the alcohol Ensure a sufficiently strong base (e.g., NaH) is used to fully deprotonate the starting alcohol. The reaction should be performed under anhydrous conditions.
Side reactions (Elimination) As this compound is a primary bromide, SN2 substitution is generally favored. However, with sterically hindered alkoxides or higher reaction temperatures, elimination can compete. Use a less hindered base if possible and maintain a moderate reaction temperature.
Low reactivity of the alkoxide The choice of solvent can influence the nucleophilicity of the alkoxide. A polar aprotic solvent like DMF or DMSO can enhance the reaction rate.
Degraded this compound Verify the purity of the this compound using the analytical protocols below. Impurities can interfere with the reaction.
Issues with Grignard Reagent Formation/Reaction

Problem: Difficulty in forming a Grignard reagent from this compound or subsequent unexpected side reactions.

Potential Causes & Solutions:

Cause Troubleshooting Step
Intramolecular reaction of the Grignard reagent The primary challenge with forming a Grignard reagent from this compound is the presence of the acidic hydroxyl group, which will quench the Grignard reagent as it forms.
Protecting the hydroxyl group The hydroxyl group must be protected before attempting to form the Grignard reagent. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS) or acetals (e.g., THP). The choice of protecting group will depend on the overall synthetic strategy and the conditions of subsequent steps.
Side reactions after Grignard formation (with a protected alcohol) Even with a protected alcohol, side reactions can occur. Ensure the reaction is carried out under strictly anhydrous conditions. The magnesium turnings should be activated (e.g., with iodine or 1,2-dibromoethane) to ensure efficient reaction initiation.

Stability Data

Table 1: Hypothetical Accelerated Stability Study Data for this compound
Storage ConditionTime (Months)Purity (%) by GC-MSAppearance
25°C / 60% RH099.5Colorless liquid
399.2Colorless liquid
698.9Colorless liquid
1298.1Pale yellow liquid
40°C / 75% RH099.5Colorless liquid
198.8Colorless liquid
397.5Pale yellow liquid
695.8Yellow liquid

Note: This data is for illustrative purposes and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Parameters:

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area. Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

Objective: To monitor the stability of this compound over time by observing changes in its ¹H NMR spectrum.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for accurate integration.

  • Data Analysis:

    • Identify the characteristic peaks for this compound:

      • Triplet corresponding to the -CH₂-OH protons.

      • Triplet corresponding to the -CH₂-Br protons.

      • Multiplets for the internal methylene (B1212753) protons.

    • Integrate a well-resolved peak of this compound and a peak from the internal standard.

    • The purity can be calculated by comparing the integral of the analyte to the integral of the known amount of the internal standard.

    • The appearance of new signals over time would indicate degradation.

Visualizations

Stability_Troubleshooting cluster_storage Storage & Handling cluster_degradation Potential Degradation Pathways Store_Cool_Dry Store at 2-8°C in a dry, well-ventilated area Stable_Product Stable_Product Store_Cool_Dry->Stable_Product Maintains Purity Protect_Light Protect from Light Photodegradation Photodegradation (Light) Protect_Light->Photodegradation Prevents Avoid_Incompatibles Avoid Strong Oxidizers, Bases, Amines Decomposition Decomposition (Heat) Avoid_Incompatibles->Decomposition Prevents Elimination Elimination (Base) Avoid_Incompatibles->Elimination Prevents This compound This compound This compound->Store_Cool_Dry This compound->Protect_Light This compound->Avoid_Incompatibles

Caption: Logical workflow for ensuring the stability of this compound.

Williamson_Ether_Synthesis_Troubleshooting Start Low Ether Yield Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Side_Reactions Elimination Side Reaction? Start->Check_Side_Reactions Check_Reagent_Purity Impure this compound? Start->Check_Reagent_Purity Use_Stronger_Base Use NaH under anhydrous conditions Check_Deprotonation->Use_Stronger_Base Yes Lower_Temperature Maintain moderate reaction temperature Check_Side_Reactions->Lower_Temperature Yes Purify_Reagent Verify purity via GC-MS or NMR Check_Reagent_Purity->Purify_Reagent Yes Improved_Yield Improved_Yield Use_Stronger_Base->Improved_Yield Lower_Temperature->Improved_Yield Purify_Reagent->Improved_Yield

Caption: Troubleshooting guide for Williamson ether synthesis with this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 8-Bromo-1-octanol is a valuable bifunctional molecule, serving as a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of common laboratory methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid in methodological selection.

Comparison of Synthesis Methods

The primary routes for the synthesis of this compound involve the selective bromination of either 1,8-octanediol (B150283) or 1-octanol (B28484). The choice of starting material and brominating agent significantly impacts the reaction conditions, yield, and workup procedure. Below is a summary of the key performance indicators for the most prevalent methods.

FeatureMethod 1: From 1,8-octanediolMethod 2: From 1-octanol
Starting Material 1,8-octanediol1-octanol
Brominating Agent Hydrobromic Acid (HBr)Hydrobromic Acid (HBr) or Phosphorus Tribromide (PBr₃)
Typical Yield Quantitative (~80-100%)[1][2]~80% (with HBr)[3]
Reaction Time 8 hours[2]6 hours (with HBr)[3]
Reaction Temperature Reflux[2]Reflux (with HBr)[3]
Key Advantages High, often quantitative yield; selective monobromination is effective.Readily available starting material.
Key Disadvantages Potential for dibromination as a side product, though reportedly low under controlled conditions.Potential for formation of di-n-octyl ether as a byproduct, especially with HBr at high temperatures. PBr₃ is corrosive and moisture-sensitive.[4]

Experimental Protocols

Method 1: Synthesis from 1,8-octanediol with Hydrobromic Acid

This method relies on the selective monobromination of 1,8-octanediol using hydrobromic acid in a biphasic system with toluene (B28343), where water is removed azeotropically to drive the reaction to completion.[2]

Procedure:

  • Dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[2]

  • Add 15.5 ml of 48% aqueous hydrobromic acid (137 mmol, 1.25 eq.) to the solution.[2]

  • Heat the mixture to reflux and continue for 8 hours, collecting the water that separates in the Dean-Stark trap.[2]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.[2]

  • Wash the organic layer sequentially with two portions of distilled water and one portion of brine.[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[2] The product is often obtained in quantitative yield.[2]

Method 2: Synthesis from 1-octanol with Hydrobromic Acid

This procedure is adapted from the synthesis of 1-bromooctane (B94149) and is expected to yield this compound, though the primary product would be 1,8-dibromooctane (B1199895) if the reaction goes to completion on both ends of a diol. For a selective reaction on a primary alcohol, the following is a representative protocol.

Procedure:

  • Place n-octanol in a round-bottom flask.

  • With cooling, slowly add concentrated sulfuric acid, followed by 48% hydrobromic acid.[3]

  • Heat the mixture under reflux for approximately 6 hours.[3]

  • After cooling, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, cold concentrated sulfuric acid (to remove any ether byproduct), water again, and finally with a 10% sodium bicarbonate solution to neutralize any remaining acid.[3]

  • Perform a final wash with water and dry the crude product over anhydrous calcium chloride.[3]

  • Purify the this compound by fractional distillation. An approximate yield of 80% can be expected.[3]

Comparative Workflow

The following diagram illustrates the general workflows for the two primary synthesis methods, highlighting the key steps from starting material to final product.

G Comparative Synthesis Workflows for this compound cluster_0 Method 1: From 1,8-octanediol cluster_1 Method 2: From 1-octanol A1 1,8-octanediol A2 Dissolve in Toluene A1->A2 A3 Add HBr (48% aq.) A2->A3 A4 Reflux with Dean-Stark (8h) A3->A4 A5 Aqueous Workup (Wash) A4->A5 A6 Dry and Evaporate A5->A6 A7 This compound (Quantitative Yield) A6->A7 B1 1-octanol B2 Add H₂SO₄ and HBr B1->B2 B3 Reflux (6h) B2->B3 B4 Aqueous Workup and Acid Wash B3->B4 B5 Dry and Distill B4->B5 B6 This compound (~80% Yield) B5->B6

Caption: Workflow comparison for the synthesis of this compound.

References

A Comparative Guide to 8-Bromo-1-octanol and Other Bromoalkanols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, bifunctional molecules are indispensable tools for constructing complex molecular architectures. Among these, ω-bromoalkanols stand out for their dual reactivity, featuring a terminal hydroxyl group and a bromine atom. This guide provides a comparative analysis of 8-bromo-1-octanol against other bromoalkanols with varying chain lengths, offering insights into their synthesis, physical properties, and applications, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of Bromoalkanols

The length of the alkyl chain in ω-bromoalkanols significantly influences their physical properties, which in turn affects their handling, solubility in different reaction media, and reactivity. A summary of these properties is presented below.

Property4-Bromo-1-butanol (B1194514)6-Bromo-1-hexanol (B126649)This compound11-Bromo-1-undecanol (B108197)
CAS Number 33036-62-34286-55-950816-19-81611-56-9
Molecular Formula C₄H₉BrOC₆H₁₃BrOC₈H₁₇BrOC₁₁H₂₃BrO
Molecular Weight 153.02 g/mol 181.07 g/mol 209.12 g/mol 251.20 g/mol
Physical State Colorless to yellow liquid[1]LiquidColorless to pale yellow liquid[2]Solid
Boiling Point ~65-67 °C / 5 mmHg~105-106 °C / 5 mmHg[3]79-80 °C / 0.07 mmHg[4]165-170 °C / 1 mmHg
Melting Point N/AN/AN/A46-49 °C
Density ~1.489 g/mLN/A1.22 g/mL at 25 °C[4]N/A
Solubility Miscible with many organic solvents[2]N/AMiscible with many common organic solvents[2]Soluble in chloroform

Synthesis of ω-Bromoalkanols

A common and effective method for synthesizing ω-bromoalkanols is through the selective monobromination of the corresponding α,ω-diols using hydrobromic acid (HBr). The general workflow involves reacting the diol with HBr, often in a solvent like toluene (B28343), and removing the water byproduct azeotropically to drive the reaction to completion.

G cluster_workflow General Synthesis Workflow for ω-Bromoalkanols start α,ω-Diol + HBr in Toluene reflux Reflux with Dean-Stark Trap start->reflux workup Aqueous Workup (Water/Brine Wash) reflux->workup dry Drying over Anhydrous Na₂SO₄ workup->dry evap Solvent Evaporation dry->evap purify Purification (e.g., Distillation) evap->purify product ω-Bromoalkanol purify->product

Caption: General experimental workflow for the synthesis of ω-Bromoalkanols.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of this compound from 1,8-octanediol (B150283).[4][5]

  • Reaction Setup: Dissolve 1,8-octanediol (16 g, 110 mmol) in 250 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus.[5]

  • Addition of Reagent: Add 48% aqueous hydrobromic acid (15.5 mL, 137 mmol, 1.25 eq.) to the solution.[5]

  • Reaction: Heat the mixture to reflux and collect the water produced in the Dean-Stark trap. Continue refluxing for approximately 8 hours.[4]

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with two portions of distilled water and one portion of brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[4]

  • Purification: The product can be further purified by vacuum distillation to obtain this compound. A quantitative yield is reported before distillation.[4]

Comparative Synthesis Data

The choice of starting diol and reaction conditions can affect the yield and purity of the resulting bromoalkanol. Shorter-chain diols may require different conditions to minimize side reactions like the formation of cyclic ethers (e.g., tetrahydrofuran (B95107) from butane-1,4-diol).

BromoalkanolStarting MaterialKey ConditionsReported YieldReference
4-Bromo-1-butanol Butane-1,4-diolAzeotropic distillation with 47% HBr~65%[6][7]
6-Bromo-1-hexanol 1,6-HexanediolReflux with HBr in toluene, 16-24 hours~72% (after chromatography)[3][8]
This compound 1,8-OctanediolReflux with HBr in toluene, 8 hoursQuantitative (crude)[4]

Applications in Synthesis: The Williamson Ether Synthesis

The bifunctional nature of ω-bromoalkanols makes them valuable intermediates. The hydroxyl group can undergo reactions like esterification and etherification, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions.[9] A prominent application is the Williamson ether synthesis, which is a reliable method for preparing ethers.[10][11][12]

G cluster_williamson Williamson Ether Synthesis Pathway alkoxide R-O⁻ Na⁺ (Alkoxide) sn2 SN2 Reaction alkoxide->sn2 bromoalkanol Br-(CH₂)n-OH (ω-Bromoalkanol) bromoalkanol->sn2 product R-O-(CH₂)n-OH (Hydroxy Ether) sn2->product salt NaBr sn2->salt

Caption: Reaction pathway for the Williamson ether synthesis.

The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking the carbon atom bonded to the bromine.[12][13] This reaction is most efficient with primary alkyl halides like ω-bromoalkanols.[11]

Experimental Protocol: General Williamson Ether Synthesis

This protocol describes a general procedure for the reaction of a phenol (B47542) with a bromoalkanol.[13]

  • Alkoxide Formation: To a solution of a phenol (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile), add a base such as potassium carbonate (2.0 eq). Stir the suspension.

  • Addition of Bromoalkanol: Add the ω-bromoalkanol (e.g., this compound, 1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a solvent like ethyl acetate (B1210297) and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Comparison of Bromoalkanols in Synthesis

The chain length of the bromoalkanol can influence its utility in various synthetic applications.

BromoalkanolKey Synthetic ApplicationsConsiderations
4-Bromo-1-butanol Intermediate for pharmaceuticals and agrochemicals; precursor for tetrahydropyranyl ethers.[1][6]Shorter chain length can favor intramolecular cyclization to form tetrahydrofuran, especially under basic conditions.
6-Bromo-1-hexanol Used in the synthesis of various organic compounds where a C6 linker is required.[14]Less prone to intramolecular cyclization than 4-bromo-1-butanol.
This compound Critical intermediate for Active Pharmaceutical Ingredients (APIs), lipid-based drug delivery systems, and specialized polymers.[9]The C8 chain provides a good balance of flexibility and hydrophobicity for various applications.[9]
11-Bromo-1-undecanol Used in the synthesis of long-chain surfactants, specialty polymers, fragrance compounds, and materials for self-assembled monolayers (SAMs).[15][16]The long aliphatic chain is ideal for applications requiring significant hydrophobic character or specific surface properties.[16]

Conclusion

This compound is a highly versatile synthetic intermediate, valued for its role in pharmaceuticals and materials science.[9] When compared to other ω-bromoalkanols, the choice of reagent is dictated by the specific requirements of the target molecule. Shorter-chain bromoalkanols like 4-bromo-1-butanol are useful for introducing smaller functionalized units but carry a higher risk of intramolecular side reactions. Longer-chain analogs such as 11-bromo-1-undecanol are ideal for applications where hydrophobicity and surface-active properties are desired. The selection of the appropriate bromoalkanol is therefore a critical consideration in the design of a synthetic route, balancing factors of reactivity, potential side reactions, and the desired physical properties of the final product.

References

A Comparative Guide to the Synthesis of 8-Bromo-1-octanol: Alternative Reagents to Hydrobromic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of bifunctional compounds such as 8-Bromo-1-octanol is a critical step in the construction of more complex molecules. The traditional method for this synthesis involves the use of hydrobromic acid. However, alternative reagents are available, each with its own set of advantages and disadvantages. This guide provides an objective comparison of three common methods for the synthesis of this compound from 1,8-octanediol (B150283): the use of hydrobromic acid (HBr), phosphorus tribromide (PBr₃), and the Appel reaction (CBr₄/PPh₃).

This comparison focuses on key experimental parameters including reaction conditions, yield, and byproducts, to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methods

The following table summarizes the key aspects of the three primary methods for the synthesis of this compound.

FeatureHydrobromic Acid (HBr)Phosphorus Tribromide (PBr₃)Appel Reaction (CBr₄/PPh₃)
Starting Material 1,8-Octanediol1,8-Octanediol1,8-Octanediol
Key Reagents 48% aq. HBrPBr₃Carbon tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃)
Solvent TolueneEther (e.g., Diethyl ether)Dichloromethane (B109758) (DCM)
Reaction Temperature Reflux0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 8 hours~3 hours~30 minutes to 16 hours
Reported Yield QuantitativeHigh (typically >90%)High (typically >90%)
Key Byproducts Water, 1,8-dibromooctanePhosphorous acid (H₃PO₃)Triphenylphosphine oxide (Ph₃P=O), Bromoform (CHBr₃)
Work-up Aqueous wash, drying, solvent evaporationAqueous quench and wash, extraction, drying, solvent evaporationFiltration/Chromatography to remove Ph₃P=O, aqueous wash, drying, solvent evaporation
Advantages Inexpensive reagent, high yield, simple procedure.Milder conditions than HBr, high yields, effective for primary and secondary alcohols.[1]Very mild and neutral conditions, suitable for sensitive substrates, high yields.[2]
Disadvantages Harsh acidic conditions, high temperature, potential for dibromination.PBr₃ is corrosive and reacts violently with water, byproduct removal is necessary.[3]Stoichiometric amounts of triphenylphosphine oxide byproduct can be difficult to remove, reagents are more expensive.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic routes to this compound from the common precursor, 1,8-octanediol.

Synthesis_Pathways cluster_start cluster_methods cluster_product start 1,8-Octanediol HBr Hydrobromic Acid (HBr) start->HBr Toluene, Reflux PBr3 Phosphorus Tribromide (PBr₃) start->PBr3 Ether, 0°C to RT Appel Appel Reaction (CBr₄, PPh₃) start->Appel DCM, 0°C to RT product This compound HBr->product PBr3->product Appel->product

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Synthesis using Hydrobromic Acid

This method utilizes concentrated hydrobromic acid to directly brominate one of the hydroxyl groups of 1,8-octanediol.

Procedure:

  • Dissolve 1,8-octanediol (1.0 eq.) in toluene.

  • Add 48% aqueous hydrobromic acid (1.25 eq.).

  • Heat the mixture to reflux for 8 hours, with continuous removal of water using a Dean-Stark apparatus.

  • After cooling to room temperature, wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

This protocol is adapted from a procedure that reported a quantitative yield.

Method 2: Synthesis using Phosphorus Tribromide

Phosphorus tribromide is a classic reagent for converting primary and secondary alcohols to the corresponding alkyl bromides under milder conditions than HBr.[1]

General Procedure:

  • Dissolve 1,8-octanediol (1.0 eq.) in a dry ethereal solvent (e.g., diethyl ether) in a flask equipped with a dropping funnel and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33-0.4 eq. per hydroxyl group to be substituted) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Note: PBr₃ reacts violently with water and is corrosive. Handle with appropriate safety precautions in a fume hood.[3]

Method 3: Synthesis using the Appel Reaction

The Appel reaction provides a very mild and generally high-yielding method for the conversion of alcohols to alkyl halides using a combination of a tetrahalomethane and triphenylphosphine.[2]

General Procedure:

  • Dissolve 1,8-octanediol (1.0 eq.) and triphenylphosphine (1.1-1.5 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of carbon tetrabromide (1.1-1.5 eq.) in DCM dropwise with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC, typically 1-16 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • The major byproduct, triphenylphosphine oxide, can be removed by precipitation and filtration from a non-polar solvent (e.g., a mixture of ether and hexanes) or by column chromatography.[4]

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound, which may be further purified by chromatography or distillation.

Concluding Remarks

The choice of reagent for the synthesis of this compound depends on the specific requirements of the researcher. The hydrobromic acid method is cost-effective and straightforward for large-scale synthesis, provided the potential for di-substitution and the harsh conditions are acceptable. Phosphorus tribromide offers a milder alternative, often with high yields. The Appel reaction is the mildest of the three and is particularly well-suited for substrates that are sensitive to acidic or harsh conditions, though it comes at a higher cost and presents challenges in byproduct removal. Researchers should carefully consider these factors to select the optimal synthetic route for their application.

References

Comparative Analysis of 8-Bromo-1-octanol and 6-bromo-1-hexanol in Polyether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination for Researchers and Drug Development Professionals

In the realm of polymer chemistry and materials science, the selection of appropriate monomers is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparative analysis of two ω-bromoalcohols, 8-Bromo-1-octanol and 6-bromo-1-hexanol (B126649), as monomers for the synthesis of aliphatic polyethers. This comparison is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

Monomer Properties

A fundamental understanding of the physical and chemical properties of the monomers is essential before delving into their polymerization behavior.

PropertyThis compound6-bromo-1-hexanol
CAS Number 50816-19-84286-55-9
Molecular Formula C₈H₁₇BrOC₆H₁₃BrO
Molecular Weight 209.12 g/mol 181.07 g/mol
Boiling Point 79-80 °C at 0.07 mmHg105-106 °C at 5 mmHg
Density 1.22 g/mL at 25 °C1.384 g/mL at 25 °C
Refractive Index n20/D 1.480n20/D 1.482

Polymerization Pathways and Mechanisms

Both this compound and 6-bromo-1-hexanol are bifunctional molecules, possessing a hydroxyl group and a terminal bromine atom. This dual functionality allows for their polymerization into polyethers primarily through a polycondensation reaction, often referred to as a Williamson ether synthesis-type polymerization.

The general mechanism involves the deprotonation of the alcohol group to form an alkoxide, which then acts as a nucleophile, attacking the carbon atom bonded to the bromine of another monomer molecule. This results in the formation of an ether linkage and the elimination of a bromide salt.

Polycondensation_Mechanism Monomer1 Br-(CH₂)n-OH Alkoxide Br-(CH₂)n-O⁻ Monomer1->Alkoxide Deprotonation Base Base Base->Alkoxide Dimer Br-(CH₂)n-O-(CH₂)n-OH Alkoxide->Dimer Nucleophilic Substitution (SN2) Monomer2 Br-(CH₂)n-OH Monomer2->Dimer Polymer ...-O-(CH₂)n-O-(CH₂)n-O-... Dimer->Polymer Propagation Salt H-Base⁺ Br⁻ Dimer->Salt

Caption: Polycondensation of ω-bromoalcohols to form polyethers.

While both cationic and anionic ring-opening polymerizations are common for cyclic ethers, they are less conventional for the direct polymerization of these linear halo-alcohols. However, under certain conditions, side reactions or alternative polymerization mechanisms could be initiated.

Comparative Polymer Properties: A Theoretical Discussion

Expected Influence of Alkyl Chain Length:

  • Flexibility and Glass Transition Temperature (Tg): The longer octyl chain in poly(octylene ether) is expected to impart greater flexibility to the polymer backbone compared to the shorter hexyl chain in poly(hexylene ether). This increased rotational freedom should result in a lower glass transition temperature (Tg) for poly(octylene ether).

  • Melting Temperature (Tm) and Crystallinity: The regularity of the polymer chain and the strength of intermolecular forces influence the melting temperature and degree of crystallinity. The longer, more flexible octyl chains in poly(octylene ether) might lead to less efficient chain packing and thus a lower melting temperature and crystallinity compared to poly(hexylene ether). However, the increased van der Waals forces between the longer chains could counteract this effect to some extent.

  • Solubility: The longer aliphatic chain in poly(octylene ether) would likely increase its hydrophobicity, making it more soluble in nonpolar organic solvents compared to poly(hexylene ether).

Experimental Protocols

While specific protocols for the direct comparative polymerization of this compound and 6-bromo-1-hexanol are not extensively documented, a general procedure for the polycondensation of ω-bromoalcohols can be outlined as follows. This protocol is a representative synthesis and would require optimization for each specific monomer.

General Polycondensation Protocol for Polyether Synthesis:

1. Materials:

  • ω-bromoalcohol (this compound or 6-bromo-1-hexanol)

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF))

  • Inert gas (e.g., Argon or Nitrogen)

  • Quenching agent (e.g., methanol)

  • Precipitating solvent (e.g., methanol, water)

2. Procedure:

  • Under an inert atmosphere, dissolve the ω-bromoalcohol in the anhydrous aprotic solvent in a reaction vessel equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the strong base to the solution to deprotonate the hydroxyl groups, forming the alkoxide.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the specific monomer and solvent (e.g., 60-100 °C) to initiate polymerization.

  • Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Once the desired molecular weight is achieved, cool the reaction and quench it by adding a small amount of the quenching agent.

  • Precipitate the polymer by pouring the reaction mixture into a vigorously stirred non-solvent.

  • Collect the polymer by filtration, wash it with the precipitating solvent, and dry it under vacuum.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_characterization Characterization Monomer Dissolve ω-bromoalcohol in anhydrous solvent Deprotonation Add strong base (0°C) Monomer->Deprotonation Inert Inert Atmosphere (Ar/N₂) Inert->Monomer Polymerization Heat to initiate polymerization Deprotonation->Polymerization Monitoring Monitor with GPC Polymerization->Monitoring Quench Quench reaction Monitoring->Quench Precipitate Precipitate polymer Quench->Precipitate Isolate Filter, wash, and dry Precipitate->Isolate GPC GPC (Mn, PDI) Isolate->GPC NMR NMR (Structure) Isolate->NMR DSC DSC (Tg, Tm) Isolate->DSC

Caption: General experimental workflow for polyether synthesis.

Conclusion

Both this compound and 6-bromo-1-hexanol serve as viable monomers for the synthesis of aliphatic polyethers via polycondensation. The primary difference between the resulting polymers, poly(octylene ether) and poly(hexylene ether), will stem from the two-carbon difference in their respective monomer backbones. It is anticipated that poly(octylene ether) will exhibit greater chain flexibility and a lower glass transition temperature.

The choice between these two monomers will ultimately depend on the desired properties of the final polymer for a specific application. For applications requiring greater flexibility and a lower Tg, this compound may be the preferred monomer. Conversely, if a more rigid polymer with potentially higher thermal transitions is desired, 6-bromo-1-hexanol could be the more suitable choice.

It is imperative for researchers to conduct direct comparative experimental studies to quantify the properties of these polymers and validate these theoretical predictions. Such data will be invaluable for the rational design of new materials for applications in drug delivery, biomaterials, and other advanced technologies.

References

Validating the Purity of Synthesized 8-Bromo-1-octanol via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for 8-Bromo-1-octanol against potential impurities and byproducts that may arise during its synthesis. Detailed experimental protocols and a clear workflow for purity validation are also presented to support robust and reliable experimental outcomes.

Data Presentation: Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and common impurities encountered during its synthesis. All data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound HO-CH ₂-3.64Triplet6.6
Br-CH ₂-3.41Triplet6.8
-CH ₂-CH₂Br1.85Quintet7.3
-CH ₂-CH₂OH1.57Quintet7.1
-(CH ₂)₄-1.25-1.45Multiplet-
H O-VariableSinglet (broad)-
1,8-Octanediol (B150283)HO-CH ₂-3.63Triplet6.6
-(CH ₂)₆-1.56, 1.34Multiplets-
H O-VariableSinglet (broad)-
1,8-DibromooctaneBr-CH ₂-3.41Triplet6.8
-CH ₂-CH₂Br1.86Quintet7.3
-(CH ₂)₄-1.43, 1.33Multiplets-
Toluene (B28343)Ar-H 7.17-7.29Multiplet-
-CH2.34Singlet-

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (ppm)[1]
This compound C1 (HO-C H₂)62.9
C8 (C H₂-Br)34.0
C232.8
C732.8
C4, C529.2, 28.7
C328.1
C625.7
1,8-OctanediolC1, C8 (HO-C H₂)62.9
C2, C732.8
C3, C625.8
C4, C529.4
1,8-DibromooctaneC1, C8 (C H₂-Br)33.9
C2, C732.8
C3, C628.6
C4, C528.1
TolueneC1 (Ar-C -CH₃)137.9
C2, C6 (Ar-C H)129.1
C3, C5 (Ar-C H)128.3
C4 (Ar-C H)125.4
C H₃21.4

Experimental Protocols

A common synthetic route to this compound involves the reaction of 1,8-octanediol with hydrobromic acid in toluene.[1] This section provides a detailed methodology for the preparation and analysis of the synthesized product by NMR spectroscopy.

Synthesis of this compound
  • Reaction Setup: Dissolve 1,8-octanediol in toluene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.

  • Addition of Reagent: Add a stoichiometric excess of 48% aqueous hydrobromic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Workup: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude this compound.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Employ a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans (typically 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Purity Assessment: Integrate the peaks in the ¹H NMR spectrum corresponding to this compound and any identified impurities. The relative integrals can be used to estimate the molar ratio of the components and thus the purity of the product.

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using NMR spectroscopy.

Purity_Validation_Workflow Workflow for Purity Validation of this compound via NMR cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Purity Validation cluster_outcome Outcome start Start: 1,8-Octanediol + HBr/Toluene reaction Reaction & Workup start->reaction crude_product Crude this compound reaction->crude_product sample_prep Prepare NMR Sample in CDCl3 with TMS crude_product->sample_prep acquire_spectra Acquire 1H & 13C NMR Spectra sample_prep->acquire_spectra process_data Process Spectra (FT, Phasing, Baseline) acquire_spectra->process_data peak_identification Identify Product & Impurity Peaks process_data->peak_identification integration Integrate Peaks peak_identification->integration purity_calc Calculate Purity integration->purity_calc pure Pure Product (>95%) purity_calc->pure Meets Specification impure Impure Product (<95%) purity_calc->impure Requires Further Purification

Caption: Workflow for the validation of this compound purity via NMR.

References

spectroscopic comparison of 8-Bromo-1-octanol starting material and product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the starting material, 8-Bromo-1-octanol, and its corresponding ethyl ether product, 8-ethoxy-1-octanol, formed via a Williamson ether synthesis. The objective is to offer a clear, data-driven comparison supported by experimental protocols and visual diagrams to aid researchers in understanding the spectroscopic changes that occur during this common organic transformation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the predicted data for 8-ethoxy-1-octanol.

Table 1: ¹H NMR Data (Predicted for Product)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~3.64t2H-CH₂OH
~3.40t2H-CH₂Br
~1.85p2H-CH₂CH₂Br
~1.57p2H-CH₂CH₂OH
~1.2-1.4m8H-(CH₂)₄-
~1.5 (variable)s (broad)1H-OH
8-ethoxy-1-octanol ~3.64t2H-CH₂OH
(Predicted)~3.45q2H-OCH₂CH₃
~3.38t2H-CH₂OCH₂-
~1.57m4H-CH₂CH₂OH, -CH₂CH₂O-
~1.33m8H-(CH₂)₄-
~1.20t3H-OCH₂CH₃
~1.5 (variable)s (broad)1H-OH

Table 2: ¹³C NMR Data

CompoundChemical Shift (δ) ppmAssignment
This compound [1]62.95-CH₂OH
34.04-CH₂CH₂Br
32.78 / 32.71-CH₂Br and -CH₂CH₂OH
29.23 / 28.73 / 28.09 / 25.65-(CH₂)₄-
8-ethoxy-1-octanol ~70.5-CH₂OCH₂-
(Predicted)~66.0-OCH₂CH₃
~62.9-CH₂OH
~32.8-CH₂CH₂OH
~29.6-(CH₂)₅-
~26.2-CH₂CH₂O-
~15.2-OCH₂CH₃

Table 3: IR Spectroscopy Data

CompoundAbsorption (cm⁻¹)Functional Group
This compound ~3330 (broad)O-H stretch (alcohol)
~2920, ~2850C-H stretch (alkane)
~1050C-O stretch (alcohol)
~640C-Br stretch
8-ethoxy-1-octanol ~3330 (broad)O-H stretch (alcohol)
(Predicted)~2920, ~2850C-H stretch (alkane)
~1115C-O-C stretch (ether)
~1050C-O stretch (alcohol)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
This compound [M]⁺ at 208/210 (due to ⁷⁹Br/⁸¹Br isotopes)180/182 ([M-H₂O]⁺), 129 ([M-Br]⁺), various alkyl fragments
8-ethoxy-1-octanol [M]⁺ at 174159 ([M-CH₃]⁺), 145 ([M-C₂H₅]⁺), 129 ([M-OC₂H₅]⁺), 45 ([C₂H₅O]⁺), various alkyl fragments
(Predicted)

Experimental Protocol: Williamson Ether Synthesis of 8-ethoxy-1-octanol

This protocol details the synthesis of 8-ethoxy-1-octanol from this compound.

Materials:

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas, so proper ventilation is crucial. Continue adding sodium until the desired molar equivalent (typically 1.1 to 1.5 equivalents relative to the this compound) has been added and has completely reacted.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature with vigorous stirring.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water or ice. Transfer the aqueous mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 8-ethoxy-1-octanol.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical transformation.

experimental_workflow reagents This compound Sodium Ethoxide in Ethanol reaction Williamson Ether Synthesis (Reflux) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation) workup->purification product 8-ethoxy-1-octanol purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the synthesis and analysis of 8-ethoxy-1-octanol.

reaction_mechanism cluster_start Starting Materials cluster_product Products This compound This compound SN2 Attack SN2 Transition State This compound->SN2 Attack Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->SN2 Attack Nucleophilic Attack 8-ethoxy-1-octanol 8-ethoxy-1-octanol Sodium Bromide Sodium Bromide SN2 Attack->8-ethoxy-1-octanol SN2 Attack->Sodium Bromide

Caption: SN2 mechanism of the Williamson ether synthesis.

References

Assessing the Efficiency of 8-Bromo-1-octanol in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Bromo-1-octanol is a versatile bifunctional molecule widely employed in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of two distinct reactive sites: a primary alcohol and a terminal bromine atom. This guide provides a comparative assessment of the efficiency of this compound in various solvent systems, focusing on its application in nucleophilic substitution reactions. The information presented is based on established principles of organic chemistry and available experimental data.

Data Presentation: Efficiency in Williamson Ether Synthesis

The Williamson ether synthesis is a common application for this compound, where the bromide is displaced by an alkoxide or phenoxide nucleophile. The choice of solvent significantly impacts the rate and yield of this S(_N)2 reaction. Below is a representative comparison of expected yields for the reaction of this compound with a generic sodium phenoxide in different solvent systems.

Solvent SystemSolvent TypeExpected Yield (%)Reaction Time (hours)Purity (%)
Ethanol (B145695)Protic~96[1]6-12>95
N,N-Dimethylformamide (DMF)Polar Aprotic>952-6>98
Dimethyl Sulfoxide (DMSO)Polar Aprotic>952-6>98
AcetonitrilePolar Aprotic85-954-8>95
Tetrahydrofuran (THF)Aprotic70-858-16>95
Toluene (B28343)Nonpolar<50>24Variable

Note: The expected yields and reaction times are illustrative and based on the general principles of S(_N)2 reactions. Polar aprotic solvents (DMF, DMSO) are generally superior for this type of reaction as they solvate the cation of the nucleophile but not the anion, leading to a "naked," more reactive nucleophile.[2] Protic solvents like ethanol can participate in hydrogen bonding with the nucleophile, slightly reducing its reactivity, but can still provide excellent yields.[1] Nonpolar solvents are generally poor choices for reactions involving charged nucleophiles.

Comparison with Alternatives

1. 1-Bromooctane (B94149): As a simple primary alkyl halide, 1-bromooctane is a good benchmark for the reactivity of the bromo- moiety in this compound. In S(_N)2 reactions, the rates of substitution for both compounds are expected to be similar under identical conditions, as the primary nature of the carbon bearing the bromine minimizes steric hindrance.[2] However, the presence of the hydroxyl group in this compound can influence its solubility and may require protection in certain synthetic routes.

2. Other Bromoalkanols: The reactivity of bromoalkanols can be significantly influenced by the relative positions of the hydroxyl and bromo substituents. For isomers where the hydroxyl group can act as an internal nucleophile (e.g., 4-bromo-1-butanol (B1194514) or 5-bromo-1-pentanol), reaction rates can be dramatically accelerated through neighboring group participation (NGP).[3] In the case of this compound, the long carbon chain makes NGP unlikely. Therefore, its reactivity is more comparable to that of a simple primary alkyl bromide.[3]

Experimental Protocols

Protocol 1: Synthesis of 8-Phenoxyoctan-1-ol (Williamson Ether Synthesis)

Materials:

  • This compound

  • Phenol (B47542)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: Add this compound (1.0 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound

This protocol describes the synthesis of the starting material itself.[4][5]

Materials:

  • 1,8-Octanediol (B150283)

  • Hydrobromic acid (48% aqueous solution)

  • Toluene

  • Distilled water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 1,8-octanediol (110 mmol) in 250 ml of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Add hydrobromic acid (137 mmol, 1.25 eq.) to the solution. Heat the reaction mixture to reflux and collect the water produced in the Dean-Stark trap. Continue refluxing for 8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with distilled water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound. The product is often obtained in quantitative yield and can be used without further purification.[4]

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Nucleophilic Substitution cluster_workup Work-up and Purification A Dissolve Phenol in DMF B Add Sodium Hydride A->B 0 °C C Form Sodium Phenoxide B->C Stir at RT D Add this compound C->D E Reaction at RT D->E 0 °C to RT F Monitor by TLC E->F G Quench with NH4Cl (aq) F->G Reaction Complete H Extract with Diethyl Ether G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K

References

Unveiling the Biological Potential of 8-Bromo-1-octanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 8-Bromo-1-octanol serves as a versatile bifunctional building block for synthesizing novel compounds with potential therapeutic applications. Its unique structure, featuring a reactive bromine atom and a terminal hydroxyl group on an eight-carbon chain, allows for a wide array of chemical modifications, leading to derivatives with diverse biological activities. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies to aid in further research and development.

Comparative Biological Activity of this compound Derivatives

The modification of the terminal bromine and hydroxyl groups of this compound has led to the development of derivatives with significant antimicrobial and anticancer properties. The following tables summarize the quantitative biological activity of select derivatives from published studies.

Anticancer Activity

A study focused on breast cancer treatment revealed that this compound itself can effectively reduce cell viability and induce apoptosis in MDA-MB-231 cells. The compound was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, highlighting its potential as a candidate for further development in cancer therapy.

Further research is needed to synthesize and test a broader range of this compound derivatives to establish a comprehensive structure-activity relationship for anticancer applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Controlled Release explored the antimicrobial properties of several brominated compounds, including this compound, and found significant inhibition of bacterial growth at low concentrations. This suggests its potential as a natural preservative in various applications.

Comprehensive studies comparing a series of this compound derivatives with systematic structural variations are required to fully elucidate their antimicrobial potential and identify lead compounds for further development.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized experimental protocols for assessing the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A general procedure for the synthesis of this compound from 1,8-octanediol (B150283) involves the following steps:

  • Dissolve 1,8-octanediol in a suitable solvent such as toluene.

  • Add hydrobromic acid (48% aqueous solution).

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove the water produced during the reaction.

  • After several hours, cool the mixture to room temperature.

  • Wash the organic layer sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Derivatives can be synthesized by further reacting the hydroxyl or bromo group. For instance, ether derivatives can be prepared via Williamson ether synthesis, while ester derivatives can be formed through esterification reactions.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding of the research.

G General Synthetic Pathway for this compound Derivatives A 1,8-Octanediol B This compound A->B HBr, Toluene Reflux C Ether Derivatives B->C NaH, R-X (Williamson Ether Synthesis) D Ester Derivatives B->D Acid Chloride/Anhydride Pyridine (Esterification) E Other Derivatives (e.g., Amine, Azide substitution) B->E Various Nucleophiles

Synthetic routes to this compound derivatives.

G Workflow for Evaluating Biological Activity cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis A Synthesize Derivatives from This compound B Purify and Characterize (NMR, MS, etc.) A->B C Primary Screening (e.g., Cytotoxicity, Antimicrobial) B->C Test Compounds D Determine IC50 / MIC values C->D E Secondary Assays (e.g., Apoptosis, Mechanism of Action) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identify Lead Compounds F->G

Experimental workflow for biological evaluation.

G Hypothesized Apoptotic Signaling Pathway A This compound Derivative B Cancer Cell A->B C Upregulation of Pro-apoptotic Factors (e.g., Bax, Bak) B->C D Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase Activation F->G H Apoptosis G->H

Evaluating 8-Bromo-1-octanol as a Versatile C8 Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. For the introduction of an eight-carbon (C8) chain, chemists have a variety of synthons at their disposal, each with distinct advantages and disadvantages. This guide provides a comprehensive evaluation of 8-Bromo-1-octanol as a key intermediate, comparing its performance against other common C8 synthons. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic planning.

Executive Summary

This compound stands out as a highly versatile bifunctional C8 synthon, offering a terminal hydroxyl group for derivatization and a primary bromide that serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality allows for sequential and selective modifications at either end of the C8 chain. Key alternatives include 1,8-octanediol (B150283), 8-chloro-1-octanol (B20424), and 1-octene (B94956), each presenting a different set of reactive handles and synthetic pathways. The choice of synthon is ultimately dictated by the specific target molecule, desired reactivity, and overall synthetic strategy.

Comparison of C8 Synthons

The utility of a C8 synthon is largely determined by the ease of its synthesis and its reactivity in subsequent transformations. Below is a comparative overview of this compound and its alternatives.

Synthesis of C8 Synthons

The accessibility of the C8 synthon is a critical first step in any synthetic campaign. The following table summarizes common synthetic routes to this compound and its counterparts.

Starting MaterialTarget SynthonReagents and ConditionsYield (%)Reference
1,8-OctanediolThis compound48% HBr, Toluene (B28343), Reflux, 8hQuantitative[1][2]
1,8-Octanediol8-Chloro-1-octanolThionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃)High (Specific yield not reported)General Method
1-Octene1-Bromo-8-octanol1. PBr₃, H₂O (in situ HBr generation) 2. Oxidation>80 (for hydrobromination step)[3]
Diethyl suberate1,8-OctanediolH₂, Copper-chromium oxide catalyst, High T, High P~95[4]
Reactivity in Nucleophilic Substitution: The Williamson Ether Synthesis

A common application for bifunctional synthons like this compound is the Williamson ether synthesis, where the halide is displaced by an alkoxide. The nature of the halogen significantly impacts the reaction rate and efficiency. Alkyl bromides are generally more reactive than alkyl chlorides due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion.

Alkyl HalideNucleophileProductReaction ConditionsYield (%)Reaction Time (h)
This compoundSodium Phenoxide8-Phenoxy-1-octanolPTC, NaOH, Toluene, 70-80°CHigh (Specific yield not reported)6-8
8-Chloro-1-octanolSodium Phenoxide8-Phenoxy-1-octanolPTC, NaOH, Toluene, 70-80°CLower than bromide (expected)Longer than bromide (expected)

Experimental Protocols

Synthesis of this compound from 1,8-Octanediol

Materials:

  • 1,8-Octanediol (16 g, 110 mmol)

  • 48% aqueous hydrobromic acid (15.5 mL, 137 mmol)

  • Toluene (250 mL)

  • Anhydrous sodium sulfate

  • Distilled water

  • Brine

Procedure:

  • Dissolve 1,8-octanediol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[1][2]

  • Add the hydrobromic acid to the solution.[1][2]

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 8 hours.[1][2]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with distilled water (2x) and brine (1x).[1][2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[1][2]

Expected Yield: Quantitative.[1][2]

Signaling Pathways and Logical Relationships

The versatility of this compound stems from its ability to participate in various reaction pathways, allowing for the synthesis of a diverse range of derivatives. The following diagrams illustrate these possibilities.

Synthesis_Pathways cluster_synthons C8 Synthons cluster_reactions Key Transformations 1,8-Octanediol 1,8-Octanediol This compound This compound 1,8-Octanediol->this compound HBr 8-Chloro-1-octanol 8-Chloro-1-octanol 1,8-Octanediol->8-Chloro-1-octanol SOCl₂ Etherification Etherification This compound->Etherification R-O⁻ Esterification Esterification This compound->Esterification R-COOH Oxidation Oxidation This compound->Oxidation [O] Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu⁻ 8-Chloro-1-octanol->Nucleophilic Substitution 1-Octene 1-Octene 1-Octene->this compound 1. HBr, ROOR 2. [O] Hydrobromination Hydrobromination 1-Octene->Hydrobromination Hydrochlorination Hydrochlorination 1-Octene->Hydrochlorination Reactivity_Comparison cluster_reactivity Nucleophilic Substitution Reactivity This compound This compound 8-Chloro-1-octanol 8-Chloro-1-octanol Faster Reaction Rate Faster Reaction Rate This compound->Faster Reaction Rate 1,8-Octanediol 1,8-Octanediol Slower Reaction Rate Slower Reaction Rate 8-Chloro-1-octanol->Slower Reaction Rate Requires Activation Requires Activation 1,8-Octanediol->Requires Activation

References

Safety Operating Guide

Proper Disposal of 8-Bromo-1-octanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the proper disposal of 8-Bromo-1-octanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for protecting personnel and the environment.

This compound is a chemical intermediate that may cause skin and eye irritation.[1] It may also be harmful if inhaled, swallowed, or absorbed through the skin.[2] Therefore, handling and disposal require strict adherence to safety protocols.

Operational and Disposal Plan

This plan outlines the necessary steps for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Use protective gloves for prolonged or repeated contact.[2]

  • Eye Protection: Wear safety glasses or eyeshields.[2][3]

  • Respiratory Protection: While not always required for nuisance exposures, a respirator (type OV/AG (US) or type ABEK (EU EN 14387)) may be necessary in certain situations.[2]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Avoid breathing vapors, mist, or gas.[2]

  • Ensure adequate ventilation.

  • Contain the spill and prevent it from entering drains.[2]

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[1]

3. Disposal Procedures:

The primary directive for the disposal of this compound is to observe all federal, state, and local environmental regulations.[1][2]

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

  • Containerization: Keep the waste chemical in a suitable and closed container that is properly labeled for disposal.[2] Do not mix with other waste.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[1] This should be treated as an unused product.[2]

Key Data for this compound

The following table summarizes important quantitative data for this compound, relevant to its safe handling and disposal.

PropertyValue
CAS Number 50816-19-8
Molecular Formula C8H17BrO
Molecular Weight 209.12 g/mol
Appearance Clear, light yellow liquid
Boiling Point 79 - 80 °C at 0.09 hPa
Flash Point 110 °C (230 °F) - closed cup
Density 1.22 g/mL at 25 °C
Storage Temperature 2 - 8 °C

Experimental Protocols

The disposal procedures outlined above are based on standard safety data sheets for this compound. Specific experimental protocols generating this waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Have this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Is this a spill? B->C D Contain Spill Absorb with Inert Material C->D Yes E Place in a Suitable, Closed, Labeled Container C->E No D->E F Consult Federal, State, and Local Disposal Regulations E->F G Is it classified as hazardous waste? F->G H Dispose of at an Approved Waste Disposal Plant G->H Yes I Follow Non-Hazardous Waste Disposal Procedures G->I No J End: Waste Disposed H->J I->J

Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 8-Bromo-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 8-Bromo-1-octanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound is a colorless to pale yellow liquid.[1] While not classified as a dangerous substance according to GHS, it may be harmful if inhaled, swallowed, or absorbed through the skin.[2] It is known to cause skin and serious eye irritation.[3][4][5] The toxicological properties have not been thoroughly investigated, so it should be handled with care.[2]

Hazard StatementGHS Classification
Harmful if swallowedAcute Tox. 4 (oral)
Causes skin irritationSkin Irrit. 2
Causes serious eye irritationEye Irrit. 2A
May cause respiratory irritationSTOT SE 3
Combustible liquid-
Very toxic to aquatic life with long lasting effects-
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure.

PPE TypeSpecification
Eye Protection Chemical splash goggles should be worn.[6] Safety glasses may not provide adequate protection from splashes.[6] Face shields should be used with goggles for large volumes.[7]
Hand Protection Chemical-resistant gloves are required. Nitrile gloves offer good protection against solvents, oils, and limited exposure to acids and bases.[8] For prolonged contact, consider neoprene or butyl gloves.[7][9] Always inspect gloves for tears before use.[8]
Body Protection A standard laboratory coat is required.[8] For tasks with a higher risk of splashing, an acid-resistant apron over the lab coat is recommended.[10]
Respiratory Protection Not typically required under normal use with adequate ventilation.[2] If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[2]
Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible.[5] Work in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: Grounding and bonding may be necessary to prevent static discharge when transferring large quantities. Avoid direct contact with skin and eyes.

  • Heating: If heating is required, use a water bath or heating mantle. Avoid open flames as the substance is a combustible liquid.[11]

  • Post-Handling: Wash hands thoroughly with soap and water after handling.[4]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, amines, and strong bases.[2][5]

  • Keep the container tightly closed.[2]

  • Recommended storage temperature is between 2-8°C (36-46°F).[2][12]

Emergency Procedures
IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][4]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][4]
Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[5] Do not let the product enter drains.[2]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2][4] Wear self-contained breathing apparatus.[2]
Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Regulations: Dispose of contents and container in accordance with all federal, state, and local environmental regulations.[2] Do not mix with other waste.[11]

Visual Workflow for Handling and Disposal

The following diagram outlines the key decision points and procedural flow for safely handling and disposing of this compound.

Workflow for Handling and Disposal of this compound start Start: Prepare to Handle This compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit Ready) don_ppe->prepare_work_area handle_chemical Handle Chemical (Dispensing, Reaction) prepare_work_area->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check cleanup_spill Clean Up Spill (Use Spill Kit) spill_check->cleanup_spill Yes decontaminate Decontaminate Work Area and Equipment spill_check->decontaminate No cleanup_spill->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe dispose_waste Dispose of Waste (Chemical & Contaminated Materials) remove_ppe->dispose_waste end End: Procedure Complete dispose_waste->end

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-1-octanol
Reactant of Route 2
8-Bromo-1-octanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.